molecular formula C23H24N4O3 B1292823 Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate CAS No. 1056634-62-8

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Cat. No.: B1292823
CAS No.: 1056634-62-8
M. Wt: 404.5 g/mol
InChI Key: NPXWSRDMHQCNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-2-30-22(28)18-5-3-17(4-6-18)21-11-12-24-23(26-21)25-19-7-9-20(10-8-19)27-13-15-29-16-14-27/h3-12H,2,13-16H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXWSRDMHQCNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056634-62-8
Record name Ethyl 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V948HG994Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate (CAS 1056634-62-8): Synthesis, Characterization, and Methodologies for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, a key chemical intermediate in the synthesis of advanced kinase inhibitors. While primarily documented as the direct precursor to the Janus Kinase (JAK) 1/2 inhibitor Momelotinib, its aminopyrimidine scaffold is a privileged structure found in numerous kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway.

This document is structured for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide a practical framework for the synthesis, characterization, and potential biological evaluation of this compound. We will detail established protocols and explain the scientific rationale behind them, empowering research teams to rigorously assess this and similar molecules for kinase-inhibitory activity.

Compound Overview and Significance

This compound (CAS 1056634-62-8) is a heterocyclic organic compound featuring a central 2-aminopyrimidine core. This core structure is critical as it mimics the adenine hinge-binding region of ATP, enabling competitive inhibition of a wide range of protein kinases. The morpholine and ethyl benzoate moieties provide opportunities for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.[1]

Its most prominent role is as the penultimate intermediate in the synthesis of Momelotinib (formerly CYT387), an inhibitor of JAK1 and JAK2 approved for the treatment of myelofibrosis.[2][3] The conversion involves the amidation of the ethyl ester to the final cyanomethyl amide active pharmaceutical ingredient.

Given the significant crosstalk between the JAK/STAT and PI3K/AKT/mTOR signaling pathways, and the shared structural motifs among their inhibitors, evaluating intermediates like this compound against other key cancer-related kinases such as PI3K is a logical step in lead discovery and optimization.[2] This guide will therefore use the PI3K pathway as a primary example for outlining robust biochemical and cellular evaluation methodologies.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1056634-62-8[1]
Molecular Formula C₂₃H₂₄N₄O₃[1]
Molecular Weight 404.46 g/mol [1]
Appearance White to off-white solidAssumed from related compounds
Boiling Point 635.2±65.0 °C (Predicted)[4]
Density 1.244±0.06 g/cm³ (Predicted)[4]
Storage Room temperature, desiccated[1]

Synthesis and Purification

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established route involves the coupling of a chloropyrimidine precursor with an aniline derivative. The causality behind this choice is the high reactivity of the 2-chloro position on the pyrimidine ring towards nucleophilic attack, driven by the electron-withdrawing nature of the ring nitrogens.

Synthesis Workflow

The overall synthetic strategy is a two-step process starting from commercially available reagents. First, a Suzuki coupling is performed to create the pyrimidine-benzoate core, followed by the SNAr reaction.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Pd_catalyst Pd(PPh₃)₄ Na₂CO₃ 2,4-Dichloropyrimidine->Pd_catalyst 4-Ethoxycarbonylphenylboronic_acid 4-Ethoxycarbonylphenylboronic_acid 4-Ethoxycarbonylphenylboronic_acid->Pd_catalyst Intermediate_1 Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Pd_catalyst->Intermediate_1 Acid_catalyst p-TsOH Intermediate_1->Acid_catalyst 4-Morpholinoaniline 4-Morpholinoaniline 4-Morpholinoaniline->Acid_catalyst Final_Product Ethyl 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoate Acid_catalyst->Final_Product

Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

This procedure is based on a standard Suzuki coupling reaction.[5]

  • To a reaction flask, add 4-ethoxycarbonylphenylboronic acid (1.1 equivalents), 2,4-dichloropyrimidine (1.0 equivalent), and toluene (approx. 5 mL per mmol of dichloropyrimidine).

  • Add a 2M aqueous solution of sodium carbonate (2.0 equivalents).

  • Vigorously stir the biphasic mixture and sparge with nitrogen or argon for 15-20 minutes to degas the solution. This is a critical step to prevent oxidation of the palladium catalyst.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate as a white solid.

Step 2: Synthesis of this compound

This procedure utilizes a p-toluenesulfonic acid (p-TsOH) catalyzed SNAr reaction.

  • Suspend ethyl 4-(2-chloropyrimidin-4-yl)benzoate (1.0 equivalent) and 4-morpholinoaniline (1.2 equivalents) in 1,4-dioxane (approx. 10 mL per mmol of chloropyrimidine).

  • Add p-toluenesulfonic acid monohydrate (0.9 equivalents). The acid catalyst protonates the pyrimidine ring, further activating it for nucleophilic attack.

  • Heat the mixture to reflux (approx. 100 °C) and stir for 24-48 hours, monitoring progress by TLC or LC-MS.

  • Cool the mixture to ambient temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. The crude product will precipitate.

  • Triturate the solid with methanol, filter, and wash with cold methanol to yield the final product as a solid.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms. The expected spectrum for this compound would show characteristic peaks for the aromatic protons, the ethyl ester group (a quartet and a triplet), and the morpholine protons (two triplets).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion would be approximately 405.1925.

  • HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the compound. A reversed-phase C18 column with a water/acetonitrile gradient is typically suitable.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its frequent dysregulation in cancer makes it a high-priority target for drug development.[8] The core of the pathway involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then acts as a second messenger to recruit and activate downstream proteins, most notably the serine/threonine kinase AKT.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Topic Compound (Putative Inhibitor) Inhibitor->PI3K Blocks ATP Binding

Caption: The PI3K/AKT/mTOR signaling cascade.

An inhibitor targeting PI3K, such as the topic compound could potentially, would bind to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of PIP2 and thereby blocking all downstream signaling. The primary cellular consequence of effective PI3K inhibition is the suppression of AKT phosphorylation at key residues (Threonine 308 and Serine 473), leading to cell cycle arrest and apoptosis.[9]

Biochemical and Cellular Assay Protocols

To validate the hypothesis that this compound inhibits PI3K, a tiered screening approach is necessary. This begins with direct enzymatic assays and is followed by cell-based assays to confirm on-target activity in a biological context.

Biochemical Assay: PI3K HTRF Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring kinase activity.[10] The assay quantifies the production of PIP3 by measuring the displacement of a fluorescently labeled PIP3 tracer from a detection complex.

G start Start plate_cmpd 1. Plate Compound (Serial Dilutions in DMSO) start->plate_cmpd add_enzyme 2. Add PI3K Enzyme and PIP2 Substrate plate_cmpd->add_enzyme add_atp 3. Initiate Reaction (Add ATP) add_enzyme->add_atp incubate 4. Incubate at RT (e.g., 60 min) add_atp->incubate add_stop 5. Add Stop Solution & Detection Reagents incubate->add_stop read_plate 6. Read Plate (HTRF Reader) add_stop->read_plate analyze 7. Analyze Data (Calculate IC₅₀) read_plate->analyze end End analyze->end G start Start plate_cells 1. Seed Cells (e.g., PC-3, MCF-7) start->plate_cells treat_cells 2. Treat with Compound (Dose-Response, 2-4h) plate_cells->treat_cells lyse_cells 3. Lyse Cells & Quantify Protein treat_cells->lyse_cells sds_page 4. SDS-PAGE (Separate Proteins by Size) lyse_cells->sds_page transfer 5. Transfer to PVDF Membrane sds_page->transfer blocking 6. Block Membrane (e.g., 5% BSA) transfer->blocking primary_ab 7. Incubate with Primary Ab (anti-p-AKT or anti-Total AKT) blocking->primary_ab secondary_ab 8. Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detection 9. Add ECL Substrate & Image Chemiluminescence secondary_ab->detection analyze 10. Densitometry Analysis (p-AKT / Total AKT Ratio) detection->analyze end End analyze->end

Sources

A Technical Guide to Eganelisib (IPI-549): A First-in-Class PI3K-γ Inhibitor for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Eganelisib (also known as IPI-549), a pioneering, orally administered, and highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ). It is crucial to distinguish Eganelisib from "Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate." While both are heterocyclic compounds, they are distinct chemical entities. The latter, with a molecular weight of approximately 404.46 g/mol , is primarily documented as a chemical intermediate[1][2][3][4][5]. Eganelisib, the subject of extensive clinical investigation, possesses a more complex structure and a higher molecular weight. This guide will focus exclusively on Eganelisib, a compound of significant interest in the field of immuno-oncology for its unique mechanism of reprogramming the tumor microenvironment.

Chemical Identity and Physicochemical Properties

Eganelisib (IPI-549) is a synthetic, small molecule drug candidate developed for its potent and selective inhibition of PI3K-γ[6][7]. Its unique structure confers high selectivity, minimizing off-target effects on other PI3K isoforms, which is a critical factor in reducing potential toxicities observed with pan-PI3K inhibitors[8][9].

PropertyValueSource(s)
Investigational Name Eganelisib, IPI-549[10][11]
CAS Number 1693758-51-8[10][12][13]
Molecular Formula C₃₀H₂₄N₈O₂[10][11][14]
Molecular Weight 528.56 g/mol [12][13]
Exact Mass 528.2022 Da[10][15]
Appearance Solid powder[14]
Solubility Soluble in DMSO[13][14]
Bioavailability Excellent oral bioavailability[6][12][16]

Mechanism of Action: Reprogramming the Tumor Microenvironment

Eganelisib's therapeutic hypothesis is not based on direct cytotoxicity to cancer cells but on modulating the immune landscape within the tumor. PI3K-γ is the predominant PI3K isoform in myeloid cells, such as macrophages and neutrophils[6][17]. Within the tumor microenvironment (TME), these myeloid cells are often co-opted by the tumor to create an immunosuppressive shield, preventing effective anti-tumor immune responses.

Eganelisib acts as a molecular switch for these tumor-associated myeloid cells[17]. By potently inhibiting PI3K-γ (IC₅₀ = 1.2-16 nM)[12][16][17], it blocks downstream signaling, leading to:

  • Reprogramming of Macrophages: It shifts tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to an immune-activating M1-like phenotype[18].

  • Inhibition of Myeloid Cell Migration: It reduces the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) into the tumor[6][17][19].

  • Enhanced T-Cell Activity: By dismantling the myeloid-derived immunosuppressive barrier, Eganelisib facilitates the infiltration and activation of cytotoxic CD8+ T-cells, which can then effectively target and eliminate cancer cells[17].

This mechanism provides a strong rationale for combining Eganelisib with immune checkpoint inhibitors (ICIs), as it can potentially convert "cold" tumors (lacking immune infiltration) into "hot" tumors responsive to ICI therapy[17][18].

PI3K_Pathway cluster_TME Tumor Microenvironment (TME) cluster_signaling Intracellular Signaling TAM Tumor-Associated Macrophage (TAM) PI3K_gamma PI3K-γ TAM->PI3K_gamma Expresses TCell CD8+ T-Cell Tumor Tumor Cell TCell->Tumor Promotes Killing Tumor->TAM Recruits & Polarizes PIP3 PIP3 PI3K_gamma->PIP3 Catalyzes PIP2 PIP2 PIP2->PI3K_gamma AKT AKT Pathway PIP3->AKT Suppression Immunosuppressive Functions (e.g., Arginase-1) AKT->Suppression Suppression->TCell Inhibits Activity Eganelisib Eganelisib (IPI-549) Eganelisib->PI3K_gamma Inhibits

Caption: Eganelisib inhibits PI3K-γ in myeloid cells, blocking immunosuppressive signaling.

Synthesis and Analytical Workflow

Conceptual Synthesis Pathway

The synthesis of complex heterocyclic molecules like Eganelisib typically involves a multi-step process. While the exact manufacturing route is proprietary, a plausible approach based on its structure involves the coupling of key heterocyclic building blocks. The core isoquinolinone scaffold would likely be assembled first, followed by palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the pyrazole-ethynyl side chain. The final step would involve an amidation reaction to connect the pyrazolopyrimidine moiety.

synthesis_workflow Start Key Building Blocks (e.g., Isoquinolinone core, Pyrazolopyrimidine amine) Coupling Multi-Step Coupling Reactions (e.g., Pd-catalyzed) Start->Coupling Crude Crude Eganelisib Coupling->Crude Purification Chromatographic Purification Crude->Purification API Final API (>98% Purity) Purification->API

Caption: Conceptual workflow for the synthesis and purification of Eganelisib.

Analytical Characterization Protocol

Ensuring the identity, purity, and quality of the final Active Pharmaceutical Ingredient (API) is paramount. A standard battery of tests is employed.

1. Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of protons and carbons, which must match the reference standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion, matching the calculated exact mass (528.2022 Da)[15].

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection is the primary tool for determining purity. The area percentage of the main peak relative to all other peaks (impurities) is calculated. The API for clinical use must meet stringent purity criteria (typically >98%). Quality is often confirmed by NMR & HPLC analysis[12].

  • Residual Solvent Analysis: Gas Chromatography (GC) is used to quantify any remaining organic solvents from the synthesis and purification process.

3. Physicochemical Characterization:

  • Appearance and Solubility: Visual inspection and solubility tests in relevant solvents are performed.

analytical_workflow cluster_identity Identity Tests cluster_purity Purity & Quality Tests API_Sample Eganelisib API Batch NMR 1H & 13C NMR API_Sample->NMR MS HRMS API_Sample->MS HPLC HPLC-UV (>98%) API_Sample->HPLC GC Residual Solvents API_Sample->GC Release Batch Release for Clinical Formulation NMR->Release MS->Release HPLC->Release GC->Release

Caption: Standard analytical workflow for quality control and release of Eganelisib API.

Applications in Research and Drug Development

Eganelisib is a leading candidate in the field of immuno-oncology, with a primary focus on treating solid tumors[17]. Its ability to modulate the myeloid compartment makes it a promising agent, both as a monotherapy and in combination with other cancer treatments.

  • Clinical Trials: Eganelisib has been evaluated in multiple clinical trials. The Phase 1/1b MARIO-1 study assessed its safety and tolerability as a monotherapy and in combination with the PD-1 inhibitor nivolumab in patients with advanced solid tumors[17].

  • Combination Therapy: The core therapeutic strategy involves combining Eganelisib with checkpoint inhibitors to overcome resistance. On September 29, 2020, the FDA granted it Fast Track designation for use in combination with a checkpoint inhibitor and chemotherapy for triple-negative breast cancer[11].

  • Therapeutic Indications: Beyond breast cancer, it has been investigated in head and neck cancer, urogenital cancer, and other solid tumors where the TME is heavily infiltrated by immunosuppressive myeloid cells[9][11][20].

Conclusion

Eganelisib (IPI-549) represents a novel and strategic approach to cancer immunotherapy. By selectively targeting PI3K-γ, it addresses a key mechanism of immune evasion—myeloid-mediated suppression—without the broad activity and associated toxicities of pan-PI3K inhibitors. Its ability to reprogram the tumor microenvironment provides a strong mechanistic rationale for its use in combination with checkpoint inhibitors and other therapies. Ongoing and future clinical studies will continue to define its role in the evolving landscape of oncology treatment.

References

  • Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. National Institutes of Health (NIH). [Link]

  • Eganelisib | C30H24N8O2 | CID 91933883. PubChem, National Institutes of Health (NIH). [Link]

  • Eganelisib. Wikipedia. [Link]

  • Definition of PI3K-gamma inhibitor IPI-549. NCI Drug Dictionary, National Cancer Institute. [Link]

  • Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. ACS Medicinal Chemistry Letters. [Link]

  • This compound CAS 1056634-62-8. Home Sunshine Pharma. [Link]

  • This compound CAS 1056634-62-8. Home Sunshine Pharma (Alternate Link). [Link]

  • Eganelisib. Patsnap Synapse. [Link]

  • Eganelisib (IPI-549) | PI3Kγ Inhibitor. AdooQ Bioscience. [Link]

  • Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment. The Journal for ImmunoTherapy of Cancer. [Link]

  • Eganelisib - Infinity Pharmaceuticals. AdisInsight. [Link]

  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes. [Link]

  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate (Thai). MySkinRecipes. [Link]

  • Eganelisib, a First-in-Class PI3Kγ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial. ResearchGate. [Link]

  • eganelisib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate is a significant heterocyclic molecule that has garnered attention in medicinal chemistry primarily as a crucial intermediate in the synthesis of potent kinase inhibitors. Its chemical architecture, featuring a 2-aminopyrimidine core substituted with a morpholinophenyl group and an ethyl benzoate moiety, makes it a valuable building block in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its biological relevance, particularly in the context of Janus kinase (JAK) inhibitors.

The pyrimidine scaffold is a well-established privileged structure in drug discovery, known for its ability to mimic the purine bases of ATP and interact with the hinge region of kinase active sites. The strategic placement of the morpholinophenylamino group at the 2-position and the ethyl benzoate at the 4-position of the pyrimidine ring creates a molecule with the necessary pharmacophoric features for potent and selective kinase inhibition. This compound serves as a testament to the power of scaffold-based drug design in generating high-value intermediates for complex drug molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic workflows.

PropertyValueSource
CAS Number 1056634-62-8[1]
Molecular Formula C₂₃H₂₄N₄O₃[1][2]
Molecular Weight 404.46 g/mol [1][2]
Appearance Light yellow solid[3][4]
Boiling Point 635.2 ± 65.0 °C (Predicted)[5][6]
Density 1.244 ± 0.06 g/cm³ (Predicted)[5][6]
Melting Point Not available
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Limited solubility in methanol and ethanol.Inferred from synthesis protocols

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative example of its preparation.

Experimental Protocol: Synthesis

Reaction Scheme:

G A Ethyl 4-(2-chloropyrimidin-4-yl)benzoate E This compound A->E + B 4-Morpholinoaniline B->E C p-Toluenesulfonic acid monohydrate D 1,4-Dioxane, Reflux D->E

A schematic of the synthesis of the title compound.

Materials:

  • Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

  • 4-Morpholinoaniline

  • p-Toluenesulfonic acid monohydrate

  • 1,4-Dioxane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Dichloromethane

  • Methanol

Procedure:

  • A mixture of ethyl 4-(2-chloropyrimidin-4-yl)benzoate and 4-morpholinoaniline is suspended in 1,4-dioxane.

  • p-Toluenesulfonic acid monohydrate is added to the suspension.

  • The mixture is heated at reflux for an extended period (e.g., 40 hours).

  • After cooling to ambient temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and a 1:1 mixture of saturated sodium bicarbonate solution and water.

  • The organic phase is separated, washed with water, and concentrated.

  • The aqueous phase is extracted with dichloromethane.

  • Any precipitate formed during the workup is collected by filtration.

  • The combined liquid organic phases are concentrated.

  • The resulting solid is triturated with methanol and filtered to yield the product as a yellow solid.

  • The collected solids are combined, suspended in methanol, allowed to stand, sonicated, and filtered. The solids are then washed with methanol and dried to give the final product.

Purification

The crude product can be purified by trituration with methanol, as described in the synthesis protocol. For higher purity, column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Spectral Characterization

Accurate spectral characterization is paramount for confirming the identity and purity of the synthesized compound.

  • ¹H NMR (300 MHz, d₆-DMSO): δ 9.49 (1H, s, NH), 8.54 (1H, d, J=5.0 Hz, pyrimidine-H), 8.27 (2H, d, J=8.7 Hz, benzoate-H), 8.10 (2H, d, J=8.7 Hz, benzoate-H), 7.66 (2H, d, J=9.1 Hz, morpholinophenyl-H), 7.38 (1H, d, J=5.0 Hz, pyrimidine-H), 6.93 (2H, d, J=8.7 Hz, morpholinophenyl-H), 4.35 (2H, q, J=6.9 Hz, -OCH₂CH₃), 3.73 (4H, m, morpholine-H), 3.04 (4H, m, morpholine-H), 1.34 (3H, t, J=6.9 Hz, -OCH₂CH₃).

  • LC-ESI-MS: m/z 405.1 [M+H]⁺.

Biological Relevance and Application

This compound is a pivotal intermediate in the synthesis of Momelotinib , a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[7] Momelotinib has been developed for the treatment of myelofibrosis, a serious bone marrow disorder.

The biological significance of the title compound is therefore intrinsically linked to the therapeutic action of Momelotinib. The 2-(4-morpholinophenylamino)pyrimidine core is a key structural motif that enables binding to the ATP-binding pocket of the JAK kinases. The morpholino group often enhances solubility and metabolic stability, while the phenylamino linker provides a crucial hydrogen bond donor for interaction with the kinase hinge region.

The ethyl benzoate group at the 4-position of the pyrimidine ring serves as a handle for further chemical modification. In the synthesis of Momelotinib, this ester is hydrolyzed to the corresponding carboxylic acid, which is then amidated to introduce the cyanomethylamino group, a key pharmacophore for enhancing the drug's activity and pharmacokinetic properties.

G cluster_synthesis Synthesis of Momelotinib cluster_action Mechanism of Action A Ethyl 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoate B 4-(2-(4-Morpholinophenylamino) pyrimidin-4-yl)benzoic acid A->B Hydrolysis C Momelotinib B->C Amidation D JAK1/JAK2 Kinases C->D Inhibits E STAT Signaling Pathway D->E Activates F Cell Proliferation & Inflammation E->F Promotes

The role of the title compound in the synthesis and mechanism of action of Momelotinib.

While this compound is primarily valued as a synthetic intermediate, its structural features suggest it may possess inherent kinase inhibitory activity. Structure-activity relationship (SAR) studies on related 2-aminopyrimidine derivatives have shown that the nature of the substituent at the 4-position can significantly influence potency and selectivity. The ethyl ester in the title compound could be explored as a modifiable position for the development of other kinase inhibitors.

Conclusion

This compound is a molecule of significant interest to the drug discovery and development community. Its well-defined synthesis and its crucial role as a precursor to the JAK inhibitor Momelotinib underscore its importance. This technical guide provides a foundational understanding of its chemical properties and synthesis, highlighting its value as a key building block for targeted therapies. Further investigation into the direct biological activities of this compound and its analogues could open new avenues for the discovery of novel kinase inhibitors.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Liu, C., Zhou, X., & Qiu, Y. (2024). A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals, 55(10), 1359-1364.
  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. Retrieved from [Link]

  • Daicel Pharma. (n.d.). methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • ResearchGate. (n.d.). New and Practical Synthesis of Momelotinib. Retrieved from [Link]

  • ResearchGate. (n.d.). New and Convergent Synthesis of Momelotinib Dihydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • GtoPdb. (n.d.). METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. Retrieved from [Link]

  • MDPI. (n.d.). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid. Retrieved from [Link]

  • PubMed. (2019). Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. Retrieved from [Link]

  • PubMed. (2004). LY-294002 [2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one] affects calcium signaling in airway smooth muscle cells independently of phosphoinositide 3-kinase inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-(benzo[b]thiophen-2-ylmethyl)benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Momelotinib metabolite M8. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-([(E)-(2-nitrophenyl)methylidene]amino)benzoate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate: A Pivotal Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, a key late-stage chemical intermediate. We will explore its chemical identity, including its definitive IUPAC name and structure, and present its core physicochemical properties. A significant focus is placed on a robust and scalable synthetic protocol, detailing the strategic choices behind the reaction conditions and purification methods. The guide elucidates the compound's profound biological significance, which is intrinsically linked to its role as the direct precursor to Momelotinib, a potent inhibitor of Janus Kinase (JAK) 1/2 and Activin A receptor type 1 (ACVR1). The mechanism of action of the final active pharmaceutical ingredient is detailed to provide a complete context for the importance of this intermediate in the development of targeted therapies for myeloproliferative neoplasms. This document is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and oncology.

Introduction

The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has made it a cornerstone for the design of kinase inhibitors.[3][4] this compound is a highly functionalized molecule embodying this critical scaffold.

Its primary significance lies in its role as a pivotal intermediate in the synthesis of Momelotinib (formerly CYT387), an orally bioavailable small-molecule inhibitor of Janus Kinases 1 and 2 (JAK1/2).[5][6][7] The JAK-STAT signaling pathway is a central regulator of cytokine activity and is frequently dysregulated in various tumor cell types and myeloproliferative disorders.[8][9] Momelotinib has demonstrated clinical efficacy in treating myelofibrosis, a serious bone marrow disorder, by not only inhibiting the hyperactive JAK-STAT pathway but also by improving anemia through a secondary mechanism involving the inhibition of ACVR1.[9][10]

Understanding the synthesis, characterization, and chemical properties of this compound is therefore essential for chemists and researchers involved in the process development and scale-up of this important therapeutic agent and related kinase inhibitors.

Chemical Identity and Properties

IUPAC Nomenclature and Structure

The formal name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is ethyl 4-[2-({4-morpholin-4-ylphenyl}amino)pyrimidin-4-yl]benzoate .[11] This name systematically describes the arrangement of the ethyl benzoate, pyrimidine, aniline, and morpholine moieties.

chemical_structure cluster_pyrimidine cluster_benzoate cluster_aniline cluster_morpholine Py_N1 N Py_C2 C Py_N1->Py_C2 Py_N3 N Py_C2->Py_N3 NH NH Py_C2->NH Py_C4 C Py_N3->Py_C4 Py_C5 CH Py_C4->Py_C5 Bz_C4 C Py_C4->Bz_C4 Py_C6 CH Py_C5->Py_C6 Py_C6->Py_N1 Bz_C1 C Bz_C2 CH Bz_C1->Bz_C2 Ester_C C=O Bz_C1->Ester_C Bz_C3 CH Bz_C2->Bz_C3 Bz_C3->Bz_C4 Bz_C5 CH Bz_C4->Bz_C5 Bz_C6 CH Bz_C5->Bz_C6 Bz_C6->Bz_C1 Ester_O O Ester_C->Ester_O Ethyl CH₂CH₃ Ester_O->Ethyl An_C1 C An_C2 CH An_C1->An_C2 An_C3 CH An_C2->An_C3 An_C4 C An_C3->An_C4 An_C5 CH An_C4->An_C5 Mo_N N An_C4->Mo_N An_C6 CH An_C5->An_C6 An_C6->An_C1 Mo_C1 CH₂ Mo_N->Mo_C1 Mo_C2 CH₂ Mo_C1->Mo_C2 Mo_O O Mo_C2->Mo_O Mo_C3 CH₂ Mo_O->Mo_C3 Mo_C4 CH₂ Mo_C3->Mo_C4 Mo_C4->Mo_N NH->An_C1

Caption: Chemical structure of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. This data is critical for handling, formulation, and quality control.

PropertyValueReference(s)
CAS Number 1056634-62-8[11][12]
Molecular Formula C₂₃H₂₄N₄O₃[12]
Molecular Weight 404.46 g/mol [12]
Appearance Off-white to yellow solid[13]
Storage Room temperature, protected from light[12]

Synthesis and Characterization

Synthetic Strategy

The most direct and widely published synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction.[13] This convergent approach is favored in process chemistry for its efficiency and high yields. The strategy hinges on the reaction between a pre-functionalized chloropyrimidine and an aniline derivative.

  • Causality of Choice: The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic displacement by the electron-withdrawing nature of the ring nitrogens and the C4-benzoate substituent. 4-Morpholinoaniline is an electron-rich nucleophile, making it an excellent reaction partner. The use of an acid catalyst, such as p-toluenesulfonic acid, protonates the pyrimidine ring, further enhancing its electrophilicity and accelerating the reaction rate.[13]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[13]

Step 1: Reaction Setup

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add ethyl 4-(2-chloropyrimidin-4-yl)benzoate (1.0 eq).

  • Add 4-morpholinoaniline (1.3 eq).

  • Suspend the solids in a suitable high-boiling aprotic solvent, such as 1,4-dioxane (approx. 4 mL per gram of chloropyrimidine). The choice of an aprotic solvent is critical to prevent competing solvolysis reactions.

  • Add p-toluenesulfonic acid monohydrate (0.9 eq) as a catalyst.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane).

  • Maintain reflux for 36-48 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS). The reaction is typically complete when the starting chloropyrimidine is consumed.

Step 3: Work-up and Isolation

  • Cool the mixture to ambient temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the resulting residue between ethyl acetate and a 1:1 mixture of saturated aqueous sodium bicarbonate and water. This step neutralizes the acid catalyst and removes water-soluble impurities.

  • Separate the organic phase and wash it twice with water to remove any remaining inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude solid is purified by trituration or recrystallization. Suspend the crude material in methanol, sonicate, and allow it to stand.

  • Collect the purified solid by filtration, wash with cold methanol, and dry under vacuum to yield this compound as a solid. This purification method is effective because the product has lower solubility in methanol compared to the starting aniline and other minor impurities.

Synthesis Workflow Diagram

workflow start Reactants: - Ethyl 4-(2-chloropyrimidin-4-yl)benzoate - 4-Morpholinoaniline reaction Reflux (101°C) 36-48 hours start->reaction catalyst Catalyst & Solvent: - p-TsOH - 1,4-Dioxane catalyst->reaction workup Work-up: - Concentrate - Partition (EtOAc/aq. NaHCO₃) - Water Wash reaction->workup purification Purification: - Concentrate - Triturate with Methanol - Filter & Dry workup->purification product Final Product: Ethyl 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoate purification->product

Caption: General workflow for the synthesis.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical characterization to confirm the identity and purity of the final compound.

TechniqueExpected ResultPurpose
¹H NMR δ (ppm) ~9.49 (s, 1H, NH), 8.54 (d, 1H), 8.27 (d, 2H), 8.10 (d, 2H), 7.66 (d, 2H), 7.38 (d, 1H), 6.93 (d, 2H), 4.35 (q, 2H), 3.73 (m, 4H), 3.04 (m, 4H), 1.34 (t, 3H)Confirms the molecular structure by identifying the chemical environment of all protons.[13]
LC-ESI-MS m/z 405.1 [M+H]⁺Confirms the molecular weight of the compound.[13]
HPLC Purity >98%Quantifies the purity of the isolated material.

Biological Significance and Mechanism of Action

Role as a Kinase Inhibitor Precursor

The biological relevance of this compound is almost exclusively derived from its function as the immediate precursor to Momelotinib.[5][6] The ethyl ester is converted to the final active pharmaceutical ingredient (API) through amidation of the corresponding carboxylic acid (obtained via ester hydrolysis) with aminoacetonitrile.[5][13]

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade.[14][15] It transmits signals from extracellular cytokines and growth factors to the nucleus, where it modulates the expression of genes involved in cell proliferation, differentiation, survival, and inflammation.[16] In myeloproliferative neoplasms like myelofibrosis, mutations in genes such as JAK2 (e.g., the V617F mutation) lead to constitutive activation of this pathway, driving uncontrolled cell growth and production of inflammatory cytokines.[8][9]

Mechanism of Action (of Momelotinib)

Momelotinib functions as an ATP-competitive inhibitor, binding to the ATP pocket of JAK1 and JAK2, which prevents the phosphorylation and activation of downstream STAT proteins.[9] This blockade of JAK-STAT signaling leads to the induction of apoptosis and a reduction in tumor cell proliferation in malignant cells.[8]

Uniquely among clinically advanced JAK inhibitors, Momelotinib also inhibits Activin A receptor, type 1 (ACVR1), also known as ALK2.[9] ACVR1 signaling increases the production of hepcidin, a key regulator of iron metabolism that is often elevated in chronic inflammatory states and contributes to anemia. By inhibiting ACVR1, Momelotinib reduces hepcidin levels, thereby improving iron availability for erythropoiesis and alleviating the anemia commonly associated with myelofibrosis.[9]

Signaling Pathway Diagram

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Dimerization & Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription Momelotinib Momelotinib (Derived from title compound) Momelotinib->JAK Inhibition

Caption: The JAK-STAT pathway and the inhibitory action of Momelotinib.

Applications in Drug Discovery and Development

Beyond its role in the direct synthesis of Momelotinib, this intermediate is valuable in several areas of drug development:

  • Structure-Activity Relationship (SAR) Studies: The molecule serves as a versatile platform for creating analog libraries. The ethyl ester functionality can be easily modified to explore how different groups at this position affect potency, selectivity, and pharmacokinetic properties.[12]

  • Prodrug Design: The ester group offers a handle for designing prodrugs to potentially enhance bioavailability or modify the release profile of the active carboxylic acid or other derivatives.[12]

  • Process Chemistry: The robust synthesis and straightforward purification make this intermediate suitable for large-scale manufacturing, a critical consideration for the commercial viability of an API.

Conclusion

This compound is more than a simple chemical precursor; it is a testament to rational drug design, embodying a privileged kinase-inhibiting scaffold. Its well-defined synthesis and clear role in the production of the dual-action JAK/ACVR1 inhibitor Momelotinib underscore its importance to medicinal chemistry and oncology research. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound effectively in their drug discovery and development endeavors.

References

  • Mancini, M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. PubMed Central. [Link]

  • Miricescu, D., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? MDPI. [Link]

  • Husain, A., et al. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. [Link]

  • Li, Z., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. ACS Publications. [Link]

  • Jafari, M., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Medyar. [Link]

  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. My Cancer Genome. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Zhu, J., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2023). What Are IUPAC Rules For Aromatic Compound Naming? YouTube. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research. [Link]

  • Wu, P., et al. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. ResearchGate. [Link]

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. ScienceDirect. [Link]

  • Organic Mystery. (n.d.). Nomenclature of Compounds Containing Complex Substituents. organicmystery.com. [Link]

  • Estrada-Soto, S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Liu, C., et al. (2024). A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals. [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes. [Link]

  • Chemistry Stack Exchange. (2018). Nomenclature of complex benzene-based substituents. Chemistry Stack Exchange. [Link]

  • OpenStax. (2023). Naming Aromatic Compounds. OpenStax. [Link]

  • DC Fine Chemicals. (n.d.). methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. DC Fine Chemicals. [Link]

  • IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. IUPAC. [Link]

  • PubChem. (n.d.). 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid. PubChem. [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate (Thai). MySkinRecipes. [Link]

  • Park, H., et al. (2019). New and Practical Synthesis of Momelotinib. ResearchGate. [Link]

  • Chifotides, H., et al. (2022). Momelotinib: Mechanism of action, clinical, and translational science. PubMed. [Link]

  • NIH. (n.d.). Compound ethyl 4-(morpholin-4-yl)-3-[(thiophene-2-carbonyl)amino]benzoate. NIH. [Link]

  • LookChem. (n.d.). 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid. LookChem. [Link]

  • ChemBK. (n.d.). Ethyl4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. ChemBK. [Link]

  • PharmaCompass. (n.d.). Momelotinib. PharmaCompass. [Link]

  • UkrOrgSynthesis. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • PubChem. (n.d.). Momelotinib metabolite M8. PubChem. [Link]

  • New Drug Approvals. (n.d.). Momelotinib. New Drug Approvals. [Link]

  • Pharmaffiliates. (n.d.). Momelotinib. Pharmaffiliates. [Link]

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]

  • Yassin, M., et al. (2022). Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. PubMed Central. [Link]

Sources

Structure of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate: Structure, Synthesis, and Therapeutic Context

Executive Summary

This compound is a sophisticated heterocyclic molecule that holds a position of significant interest in medicinal chemistry and pharmaceutical development. Primarily recognized as a key intermediate in the synthesis of Momelotinib, a potent Janus kinase (JAK) inhibitor, this compound serves as a critical scaffold for the development of targeted cancer therapies.[1][2] Its structure is meticulously designed, combining a pyrimidine core with morpholino and phenylamino moieties, which are pivotal for its role in modulating critical cell signaling pathways.[3] This guide provides a comprehensive technical overview of its chemical structure, validated synthetic protocols, analytical characterization, and its strategic importance in the discovery of kinase inhibitors aimed at treating myeloproliferative neoplasms and other malignancies.[4][5]

Chemical Identity and Physicochemical Properties

This compound is a light yellow solid at room temperature.[6] Its molecular architecture is defined by a central diaminopyrimidine ring system, which is functionalized with a 4-morpholinophenylamino group at the 2-position and an ethyl benzoate group at the 4-position.

Core Structural Attributes
  • IUPAC Name: Benzoic acid, 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, ethyl ester[7][8]

  • CAS Number: 1056634-62-8[3][6]

  • Molecular Formula: C₂₃H₂₄N₄O₃[3][9]

  • Molecular Weight: 404.46 g/mol [3][9]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource
Appearance Light yellow solid[6]
Boiling Point 635.2 ± 65.0 °C (Predicted)[9]
Density 1.244 ± 0.06 g/cm³ (Predicted)[9]
Storage Room temperature[3]
Molecular Structure Diagram

The 2D representation below illustrates the connectivity of the atoms and the key functional groups within the molecule.

Caption: 2D chemical structure of the title compound.

Synthesis and Purification

The synthesis of this compound is a well-documented process, often achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach offers high yields and is scalable for pharmaceutical production.[10]

Synthetic Workflow Overview

A convergent and efficient synthesis involves the coupling of two key building blocks: Ethyl 4-(2-chloropyrimidin-4-yl)benzoate and 4-morpholinoaniline . The reaction is typically catalyzed by an acid, such as p-Toluenesulfonic acid, in a suitable solvent like 1,4-dioxane.[10]

Caption: Synthetic workflow for the title compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of Momelotinib intermediates.[10]

Materials:

  • Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (1.0 eq)

  • 4-Morpholinoaniline (1.3 eq)

  • p-Toluenesulfonic acid monohydrate (0.9 eq)

  • 1,4-Dioxane

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Methanol

Procedure:

  • Reaction Setup: A mixture of ethyl 4-(2-chloropyrimidin-4-yl)benzoate and 4-morpholinoaniline is suspended in 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: p-Toluenesulfonic acid monohydrate is added to the suspension. The use of an acid catalyst is crucial to protonate the pyrimidine ring, thereby activating it for nucleophilic attack by the aniline derivative.

  • Reaction Execution: The mixture is heated to reflux and maintained for approximately 40 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to ambient temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is partitioned between ethyl acetate and a 1:1 mixture of saturated sodium bicarbonate solution and water. This step neutralizes the acid catalyst and removes water-soluble impurities.

  • Extraction: The aqueous phase is further extracted with an organic solvent like dichloromethane to recover any remaining product.

  • Purification: The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude solid is then purified by trituration with methanol. This process involves suspending the solid in methanol, which dissolves impurities while the desired product remains largely insoluble, followed by filtration to yield the pure, light yellow solid.[10]

Self-Validation and Trustworthiness: The success of this protocol relies on the purity of the starting materials and careful control of reaction conditions. The final product's identity and purity should be rigorously confirmed using analytical methods as described in the following section. The described workup and purification steps are standard and proven methods for isolating compounds of this class.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The data presented here are consistent with the assigned structure.[10]

Analytical TechniqueObserved DataInterpretation
¹H NMR (300 MHz, d₆-DMSO)δ 9.49 (s, 1H), 8.54 (d, 1H), 8.27 (d, 2H), 8.10 (d, 2H), 7.66 (d, 2H), 7.38 (d, 1H), 6.93 (d, 2H), 4.35 (q, 2H), 3.73 (m, 4H), 3.04 (m, 4H), 1.34 (t, 3H)The signals correspond to the protons on the pyrimidine ring, the two phenyl rings, the morpholine ring, and the ethyl ester group, confirming the overall structure. The singlet at 9.49 ppm is characteristic of the N-H proton.
LC-ESI-MS m/z 404.1 [M+H]⁺The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of 404.46 g/mol .

Role in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold in drug design, most notably for kinase inhibitors.

Precursor to Momelotinib

This compound is the penultimate precursor to Momelotinib. The synthesis is completed by the amidation of the ethyl ester group with aminoacetonitrile.[1] Momelotinib is a dual inhibitor of Janus Kinase 1/2 (JAK1/2) and Activin A receptor type 1 (ACVR1), approved for treating myelofibrosis, particularly in patients with anemia.[4][11]

Structure-Activity Relationship (SAR) Insights

The molecular structure is a composite of several key pharmacophores, each contributing to its utility in kinase inhibitor design.[3]

SAR cluster_0 This compound Core Core Scaffold Pyrimidine Pyrimidine Core (Hinge-Binding Region) Core->Pyrimidine Provides key hydrogen bonds to kinase hinge region Phenylamino Phenylamino Linker (Orientation & Spacing) Core->Phenylamino Connects to solvent-exposed region Morpholino Morpholino Group (Solubilizing Moiety) Core->Morpholino Improves physicochemical properties (e.g., solubility, metabolic stability) EthylBenzoate Ethyl Benzoate (Vector for Modification) Core->EthylBenzoate Allows for further functionalization to modulate potency and selectivity (e.g., conversion to Momelotinib)

Caption: Key structural motifs and their roles in SAR.

  • 2-Aminopyrimidine Scaffold: This is a classic "hinge-binding" motif found in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • Morpholino Group: The inclusion of the morpholine ring often enhances aqueous solubility and can improve the overall pharmacokinetic profile of a drug candidate.[3]

  • Ethyl Benzoate Group: This functional group serves as a chemical handle. Its ester functionality allows for straightforward modification, enabling the exploration of different substituents to optimize potency, selectivity, and bioavailability, a core principle in prodrug design and lead optimization.[3]

Biological Context: The JAK-STAT Signaling Pathway

To appreciate the significance of this compound, one must understand its ultimate therapeutic target. Momelotinib, derived from this intermediate, targets the Janus Kinase (JAK) family of enzymes.[5]

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like cell proliferation, differentiation, and inflammation.[12] In myeloproliferative neoplasms, this pathway is often constitutively active due to mutations (e.g., JAK2V617F), leading to uncontrolled cell growth.[11][12]

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT->STAT 4. STAT Dimerization Nucleus Nucleus STAT->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription 6. DNA Binding Momelotinib Momelotinib (Derived from Intermediate) Momelotinib->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and inhibition.

Inhibitors like Momelotinib act as ATP-competitive agents, blocking the kinase activity of JAK1 and JAK2.[5] This prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling that drives the disease phenotype.[4] The design of intermediates like this compound is therefore a foundational step in creating drugs that can precisely and effectively shut down this aberrant pathway.

References

  • LIU Changchun, ZHOU Xinxin, QIU Yuting. A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals. 2024, 55(10): 1359-1364.
  • ethyl 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)
  • This compound CAS 1056634-62-8. Home Sunshine Pharma.
  • New and Practical Synthesis of Momelotinib.
  • ethyl 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)
  • Ethyl4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)
  • Momelotinib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Momelotinib. New Drug Approvals.
  • Momelotinib: Mechanism of action, clinical, and transl
  • Momelotinib. PubChem - NIH.
  • Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. PubMed Central.

Sources

Spectroscopic Elucidation of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the structural characterization of novel chemical entities is a cornerstone of the drug discovery and development pipeline. Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate stands as a significant intermediate in the synthesis of kinase inhibitors, most notably Momelotinib, a Janus kinase (JAK) inhibitor.[1][2][3] Its molecular architecture, featuring a substituted pyrimidine core, presents a rich tapestry for spectroscopic analysis. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the standard methodologies for their acquisition and interpretation. As a self-validating system, the confluence of data from various spectroscopic techniques provides the highest level of confidence in structural assignment.

The molecular formula of this compound is C₂₃H₂₄N₄O₃, with a corresponding molecular weight of 404.46 g/mol .[4][5]

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.[6] For this compound, the predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals corresponding to the ethyl, morpholine, and aromatic protons.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.60Doublet1HH-6 (pyrimidine)The pyrimidine ring protons are deshielded due to the electronegativity of the nitrogen atoms.[6] H-6 is coupled to H-5.
~8.20Doublet2HAr-H (benzoate, ortho to ester)These protons are deshielded by the electron-withdrawing carbonyl group of the ester.
~7.80Doublet2HAr-H (benzoate, meta to ester)These protons are less deshielded than their ortho counterparts.
~7.60Doublet2HAr-H (phenylamino, ortho to NH)The proximity to the electron-donating amino group leads to a slight upfield shift compared to the benzoate protons.
~7.10Doublet1HH-5 (pyrimidine)Coupled to H-6, this proton appears at a relatively upfield position for an aromatic proton.
~6.90Doublet2HAr-H (phenylamino, meta to NH)These protons are shielded by the electron-donating morpholine group.
~4.40Quartet2H-OCH₂CH₃The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl protons.
~3.85Triplet4H-N(CH₂)₂CH₂O- (morpholine)Protons on the carbons adjacent to the oxygen atom in the morpholine ring.
~3.15Triplet4H-N(CH₂)₂CH₂O- (morpholine)Protons on the carbons adjacent to the nitrogen atom in the morpholine ring.
~1.40Triplet3H-OCH₂CH₃The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule.[6] Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Carbon TypeAssignment
~166.0CarbonylC=O (ester)
~162.0AromaticC-2 (pyrimidine, C-N)
~158.0AromaticC-4 (pyrimidine, C-N)
~150.0AromaticC (phenylamino, C-N)
~145.0AromaticC (benzoate, C-C)
~131.0AromaticCH (benzoate, ortho to ester)
~130.0AromaticC (benzoate, C-ester)
~128.0AromaticCH (benzoate, meta to ester)
~122.0AromaticCH (phenylamino, ortho to NH)
~115.0AromaticCH (phenylamino, meta to NH)
~108.0AromaticCH-5 (pyrimidine)
~66.8Aliphatic-OCH₂- (morpholine)
~61.0Aliphatic-OCH₂CH₃
~49.0Aliphatic-NCH₂- (morpholine)
~14.5Aliphatic-OCH₂CH₃

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, electrospray ionization (ESI) would likely be used.

  • Molecular Ion Peak (M+) : The most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 405.46.

  • Key Fragmentation Patterns :

    • Loss of the ethyl group (-CH₂CH₃) from the ester, resulting in a fragment at m/z 376.41.

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z 360.40.

    • Cleavage of the morpholine ring, which can lead to various smaller fragments.

    • Fragmentation of the pyrimidine core under higher energy conditions.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.[7]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3300-3400N-HStretching
3100-3000Aromatic C-HStretching
2950-2850Aliphatic C-HStretching
1710-1730C=O (ester)Stretching
1600-1650C=N (pyrimidine)Stretching
1500-1600C=C (aromatic)Stretching
1200-1350C-NStretching
1100-1250C-O (ester, ether)Stretching

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Spectrometer Frequency : 400-600 MHz.[6]

    • Pulse Sequence : A standard single-pulse experiment (e.g., zg30).[6]

    • Number of Scans (NS) : 16-32 scans.[6]

    • Relaxation Delay (D1) : 1-2 seconds.[6]

    • Spectral Width (SW) : A range of -2 to 12 ppm.[6]

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).[6]

    • Number of Scans (NS) : 1024 or more scans due to the low natural abundance of ¹³C.[6]

Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize an electrospray ionization mass spectrometer.

  • Analysis : Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system. Acquire the mass spectrum in positive ion mode.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

  • Analysis : Record the IR spectrum over a range of 4000-400 cm⁻¹.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound.

Spectroscopic Characterization Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Interpretation Spectral Interpretation & Peak Assignment NMR->Interpretation MS->Interpretation IR->Interpretation Validation Structural Validation Interpretation->Validation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. While this guide provides a detailed prediction of the expected NMR, MS, and IR data based on established principles and analogous structures, experimental verification remains the gold standard. The synergistic use of these techniques provides a robust and self-validating system for confirming the identity and purity of this important pharmaceutical intermediate, thereby ensuring the integrity of subsequent stages in the drug development process.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.
  • Process For Preparation Of Momelotinib Or Its Acid Addition Salts. - Quick Company.
  • This compound - ChemicalBook.
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate - MySkinRecipes.
  • New and Practical Synthesis of Momelotinib - ResearchGate.
  • This compound - ChemicalBook.

Sources

A Comprehensive Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, a complex heterocyclic molecule relevant to drug discovery and medicinal chemistry. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the compound's spectral features. We will explore the fundamental principles of ¹H NMR, present a robust experimental protocol for data acquisition, and conduct a meticulous peak-by-peak assignment of the spectrum. The causality behind experimental choices and spectral interpretations is emphasized to ensure scientific integrity and practical utility.

Introduction

This compound is a multi-functionalized organic compound, featuring a core pyrimidine structure linked to ethyl benzoate and N-phenylmorpholine moieties.[1][2][3][4] Such scaffolds are of significant interest in medicinal chemistry, often investigated as kinase inhibitors for targeted cancer therapies.[2] Given its complex structure, unambiguous characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

¹H NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[5] It provides exquisitely detailed information about the chemical environment of hydrogen atoms within a molecule, revealing insights into connectivity, conformation, and electronic effects. This guide is designed to dissect the ¹H NMR spectrum of the title compound, transforming complex raw data into a clear, validated structural assignment.

Fundamental Principles of ¹H NMR Spectroscopy

A comprehensive understanding of the ¹H NMR spectrum relies on three core principles: chemical shift, integration, and spin-spin coupling.[5][6]

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electronegative atoms or groups (like oxygen, nitrogen, or aromatic rings) withdraw electron density from nearby protons, "deshielding" them from the applied magnetic field. This causes their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting their signals to lower ppm values (upfield).[5][6]

  • Integration: The area under each NMR signal is directly proportional to the number of protons it represents. By normalizing the integration values, we can determine the relative ratio of different types of protons in the molecule.[5]

  • Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbon atoms interact through their magnetic fields, causing their signals to split into multiplets (e.g., doublet, triplet, quartet). The "n+1 rule" is a useful first-order approximation, where a proton with 'n' adjacent, non-equivalent protons will have its signal split into 'n+1' lines.[6] The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and dihedral angle between coupled protons.

Experimental Protocol for Data Acquisition

The acquisition of a high-quality ¹H NMR spectrum is foundational to accurate structural analysis. The following protocol outlines a self-validating system for obtaining reliable data.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of this compound. For small molecules, this concentration is typically sufficient for a high-quality spectrum in a reasonable time.[7][8][9][10]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this compound due to its high polarity, which is likely to solubilize the multiple aromatic and heterocyclic moieties. Deuterated solvents are essential to avoid large, interfering solvent signals in the proton spectrum.[7][9][11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert, volatile, and provides a single, sharp signal from its 12 equivalent protons, which is defined as 0.0 ppm on the chemical shift scale.[11][12][13][14] This serves as the universal reference point for calibrating the spectrum.[12][14][15]

  • Transfer and Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions.

Instrument Parameters (400 MHz Spectrometer)
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Number of Scans (NS): 16 to 64 scans. This range usually provides an excellent signal-to-noise ratio for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds. This delay allows for protons to return to their equilibrium state between pulses, ensuring accurate integration.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 0-12 ppm. This range covers the vast majority of proton signals in organic molecules.

Data Processing
  • Fourier Transform (FT): Convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically adjust the phase of the signals to be purely absorptive and ensure the baseline is flat.

  • Calibration: Reference the TMS signal to exactly 0.0 ppm. If TMS is not used, the residual solvent peak of DMSO-d₅ at ~2.50 ppm can be used as a secondary reference.[15][16]

  • Integration: Integrate all signals, setting the value of a well-resolved peak corresponding to a known number of protons (e.g., the methyl group of the ethyl ester) to its theoretical value (3H).

Structural Assignment and Spectrum Analysis

Molecular Structure and Proton Labeling

The structure of this compound contains several distinct spin systems. For clarity, the protons are labeled as shown in the diagram below.

Caption: Molecular structure of the title compound with proton labeling.

Predicted ¹H NMR Spectrum and Detailed Peak Assignments

The following is a detailed analysis of the predicted ¹H NMR spectrum in DMSO-d₆. Chemical shifts are predicted based on the analysis of similar structural fragments and established principles of NMR spectroscopy.[17][18][19][20][21][22][23][24][25][26]

Aromatic Region (δ 6.5 - 9.5 ppm):

  • δ ~9.25 (s, 1H, NH): The N-H proton of the amino linker is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its downfield shift is characteristic of an amine attached to an electron-deficient pyrimidine ring. In DMSO, NH protons are often clearly visible.[6]

  • δ ~8.65 (d, J ≈ 5.0 Hz, 1H, H-f): This corresponds to the proton on the pyrimidine ring, ortho to the benzoate substituent. It is significantly deshielded by the two adjacent nitrogen atoms. It will appear as a doublet due to coupling with H-g.

  • δ ~8.20 (d, J ≈ 8.5 Hz, 2H, H-b): These two equivalent protons are on the benzoate ring, ortho to the pyrimidine substituent. They are deshielded by the electron-withdrawing pyrimidine ring and will appear as a doublet.

  • δ ~8.10 (d, J ≈ 8.5 Hz, 2H, H-a): These two equivalent protons are on the benzoate ring, ortho to the ethyl ester group. They are deshielded by the carbonyl group and will appear as a doublet.

  • δ ~7.70 (d, J ≈ 9.0 Hz, 2H, H-c): These protons are on the phenylamino ring, ortho to the pyrimidine-amino group. They will be a doublet coupled to H-d.

  • δ ~7.45 (d, J ≈ 5.0 Hz, 1H, H-g): This is the other proton on the pyrimidine ring. It is coupled to H-f, resulting in a doublet.

  • δ ~6.90 (d, J ≈ 9.0 Hz, 2H, H-d): These protons are on the phenylamino ring, ortho to the morpholine group. They are shifted upfield relative to H-c due to the electron-donating effect of the morpholine nitrogen.

Aliphatic Region (δ 1.0 - 4.5 ppm):

  • δ ~4.35 (q, J ≈ 7.1 Hz, 2H, H-n): This quartet corresponds to the methylene (-CH₂-) protons of the ethyl ester group. The signal is split into a quartet by the three adjacent methyl protons (H-o).

  • δ ~3.75 (t, J ≈ 4.8 Hz, 4H, H-k): These are the four equivalent protons on the morpholine ring adjacent to the oxygen atom. They appear as a triplet due to coupling with the adjacent methylene protons (H-l).

  • δ ~3.10 (t, J ≈ 4.8 Hz, 4H, H-l): These are the four equivalent protons on the morpholine ring adjacent to the nitrogen atom. They are also a triplet, coupled to H-k.

  • δ ~1.35 (t, J ≈ 7.1 Hz, 3H, H-o): This triplet represents the methyl (-CH₃) protons of the ethyl ester group. The signal is split by the two adjacent methylene protons (H-n).

Solvent and Standard Signals:

  • δ ~3.33 (s, broad): This signal is attributed to residual water (H₂O) in the hygroscopic DMSO-d₆ solvent.[27]

  • δ ~2.50 (quintet): This is the residual signal of incompletely deuterated DMSO-d₅.[16][28]

  • δ 0.00 (s): The sharp singlet of the TMS internal standard.[11][12]

Data Summary Table
Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
NH~9.25s (broad)1H-Amine proton, deshielded by pyrimidine.
H-f~8.65d1H~5.0Pyrimidine proton, deshielded by two N atoms.
H-b~8.20d2H~8.5Benzoate protons, ortho to pyrimidine.
H-a~8.10d2H~8.5Benzoate protons, ortho to ester.
H-c~7.70d2H~9.0Phenylamino protons, ortho to NH.
H-g~7.45d1H~5.0Pyrimidine proton.
H-d~6.90d2H~9.0Phenylamino protons, ortho to morpholine.
H-n~4.35q2H~7.1Ethyl ester -CH₂-.
H-k~3.75t4H~4.8Morpholine protons, adjacent to O.
H-l~3.10t4H~4.8Morpholine protons, adjacent to N.
H-o~1.35t3H~7.1Ethyl ester -CH₃.

Workflow and Logic Diagram

The process of structural elucidation using ¹H NMR follows a logical and systematic workflow, as illustrated below.

workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve standard Add TMS Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer load_sample Load Sample into 400 MHz Spectrometer transfer->load_sample Physical Transfer setup Set Acquisition Parameters (NS, D1) load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals (δ, Integration, Multiplicity) integrate->assign Processed Spectrum correlate Correlate with Structure assign->correlate validate Validate Assignments correlate->validate report report validate->report Final Structural Confirmation

Caption: Workflow for structural confirmation via ¹H NMR.

Conclusion

This guide has systematically detailed the process for acquiring and interpreting the ¹H NMR spectrum of this compound. By breaking down the molecule into its constituent spin systems and applying fundamental NMR principles, a complete and confident assignment of all proton signals can be achieved. The provided experimental protocol ensures the generation of high-quality, reproducible data, which is essential for the rigorous demands of chemical research and drug development. This comprehensive analysis serves as an authoritative reference, enabling scientists to utilize ¹H NMR spectroscopy to its full potential for the unambiguous structural verification of this and other similarly complex molecules.

References

  • Bulgarian Chemical Communications. (2021-03-29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • Wikipedia. Tetramethylsilane. Retrieved from [Link]

  • Save My Exams. (2025-02-12). Tetramethylsilane (TMS) & Deuterated Solvents. Retrieved from [Link]

  • Chemistry Explained. (2025-11-19). Why TMS Is the Standard in NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016-06-14). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Retrieved from [Link]

  • American Chemical Society. (2021-03-29). Tetramethylsilane. Retrieved from [Link]

  • PROSPRE. 1H NMR Predictor. Retrieved from [Link]

  • Bruker. Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for .... Retrieved from [Link]

  • PubChem. Ethyl benzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016-03-14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from [Link]

  • Colorado State University. CASCADE. Retrieved from [Link]

  • American Chemical Society. (2008-04-05). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemaxon. NMR Predictor. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • ResearchGate. ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks.. Retrieved from [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds.... Retrieved from [Link]

  • Home Sunshine Pharma. This compound CAS 1056634-62-8. Retrieved from [Link]

  • OpenOChem Learn. Interpreting. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • George Mason University. NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved from [Link]

  • University of Notre Dame. (2023-07-24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. Retrieved from [Link]

  • Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Georgia Institute of Technology. (2023-08-29). Small molecule NMR sample preparation. Retrieved from [Link]

  • PubMed. (2005-08). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • University of Calgary. H NMR Spectroscopy. Retrieved from [Link]

  • Home Sunshine Pharma. This compound CAS 1056634-62-8. Retrieved from [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

Mass spectrometry analysis of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound (CAS: 1056634-62-8), a key intermediate in the synthesis of kinase inhibitors.[1] As a critical component in pharmaceutical research and development, ensuring its structural integrity and purity is paramount. This document details a systematic approach, from method development using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to structural elucidation via tandem mass spectrometry (MS/MS). The methodologies are grounded in established principles of analytical chemistry, offering researchers and drug development professionals a robust and validated pathway for the characterization of this and structurally related molecules.

Introduction: The Analyte and the Analytical Imperative

This compound is a heterocyclic compound with a molecular formula of C₂₃H₂₄N₄O₃ and a monoisotopic mass of 404.18485 Da.[1][2] Its structure incorporates several moieties amenable to mass spectrometric analysis: a morpholine ring, a pyrimidine core, and an ethyl benzoate group. These features are common in many pharmacologically active molecules, making this compound an excellent case study.

In pharmaceutical development, mass spectrometry is an indispensable tool, providing critical data on molecular weight, structure, purity, and quantity of drug substances and their intermediates.[3][4] The hyphenation of liquid chromatography with mass spectrometry (LC-MS) offers high sensitivity and selectivity, combining the separation power of LC with the mass analysis capabilities of MS, making it the gold standard for analyzing complex mixtures and ensuring the quality of pharmaceutical compounds.[4][5][6]

Foundational Strategy: Instrumentation and Ionization

The analytical journey begins with the selection of the appropriate instrumentation and ionization technique. The goal is to efficiently generate gas-phase ions of the target analyte with minimal fragmentation for initial mass determination, followed by controlled fragmentation for structural confirmation.

The Power of LC-MS

For a non-volatile small molecule like our target compound, LC-MS is the platform of choice.[4] It allows for the separation of the analyte from impurities or degradation products prior to its introduction into the mass spectrometer, thereby reducing matrix effects and improving the quality of the mass spectrum.[7]

Choosing the Right Ionization Source: ESI

Electrospray Ionization (ESI) is the preferred method for this molecule. The rationale is based on the analyte's chemical structure:

  • Polarity and Basic Sites: The molecule contains multiple nitrogen atoms within the pyrimidine ring, the amino linker, and the morpholine moiety. These are basic sites that readily accept a proton in an acidic solution, forming a positively charged ion.[8]

  • Soft Ionization: ESI is a "soft" ionization technique that typically generates intact protonated molecules ([M+H]⁺), providing clear molecular weight information without premature fragmentation.[9]

Positive ion mode ESI ([+ESI]) is therefore the logical choice. The analyte is dissolved in a polar solvent system, often with a small amount of acid (e.g., formic acid), to promote protonation before it enters the ESI source.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample LC_Column C18 HPLC Column Sample->LC_Column Injection ESI_Source Electrospray Ionization (ESI Source) LC_Column->ESI_Source Elution MS1 Mass Analyzer 1 (Full Scan - [M+H]⁺) ESI_Source->MS1 Ion Transfer CID Collision Cell (CID Fragmentation) MS1->CID Precursor Ion Selection MS2 Mass Analyzer 2 (Fragment Ion Scan) CID->MS2 Fragment Ion Separation Detector Detector MS2->Detector

Caption: High-level workflow of the LC-MS/MS analysis process.

Experimental Protocol: A Step-by-Step Guide

A robust and reproducible method is the cornerstone of reliable analysis. The following protocol outlines the development of an LC-MS method for the qualitative and quantitative analysis of this compound.

Sample and Reagent Preparation
  • Stock Solution: Accurately weigh ~1 mg of the analyte and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 10 µg/mL for method development).

  • Mobile Phase A: Prepare a solution of 0.1% formic acid in water. The acid aids in protonation for better ESI efficiency and improves chromatographic peak shape.[7]

  • Mobile Phase B: Prepare a solution of 0.1% formic acid in acetonitrile.

Liquid Chromatography (LC) Method

The goal is to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Elution Gradient: A gradient is used to ensure efficient elution and cleaning of the column.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955
Mass Spectrometry (MS) Method

Instrument parameters must be optimized to maximize the signal for the analyte.

  • Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Ionization Mode: ESI Positive ([+ESI]).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Desolvation Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/Hr (Nitrogen).

  • Cone Voltage: 20 - 40 V (This is optimized to promote ion transmission with minimal in-source fragmentation).

  • Full Scan (MS1) Range: m/z 100 - 600. This range comfortably covers the expected molecular ion and key fragments.

Data Interpretation: From Molecular Ion to Fragmentation Fingerprint

Full Scan (MS1) Analysis: Confirming the Molecular Weight

In the full scan mode, the primary goal is to identify the protonated molecule, [M+H]⁺. Based on the molecular formula C₂₃H₂₄N₄O₃, the expected m/z values are summarized below. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[10]

Ion SpeciesMolecular FormulaCalculated Monoisotopic m/z
[M+H]⁺[C₂₃H₂₅N₄O₃]⁺405.1921
[M+Na]⁺[C₂₃H₂₄N₄O₃Na]⁺427.1741
[M+K]⁺[C₂₃H₂₄N₄O₃K]⁺443.1480

The observation of the [M+H]⁺ ion at m/z 405.1921 (within the instrument's mass accuracy tolerance) provides strong evidence for the presence of the target compound.

Tandem MS (MS/MS) Analysis: Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to generate a structural fingerprint of the molecule.[11] The [M+H]⁺ ion (m/z 405.2) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.[3] The fragmentation pattern provides definitive structural information.

Proposed Fragmentation Pathway:

The structure of this compound offers several likely points of cleavage under CID conditions. The proton is likely to reside on one of the basic nitrogen atoms, directing the fragmentation pathways.

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ m/z 405.2 F377 m/z 377.2 Loss of C₂H₄ M->F377 -28 Da F360 m/z 360.1 Loss of C₂H₅O M->F360 -45 Da F318 m/z 318.1 Loss of Morpholine M->F318 -87 Da F177 m/z 177.1 [Morpholinophenylamino]⁺ M->F177 Amine Linker Cleavage F332 m/z 332.1 Loss of CO F360->F332 -28 Da

Caption: Proposed major fragmentation pathways for [M+H]⁺ of the analyte.

Key Predicted Fragments:

Fragment m/zProposed Neutral LossLost MoietyProposed Fragment Structure
377.2C₂H₄ (28 Da)EthyleneFrom loss of ethylene from the ethyl ester (via rearrangement) or morpholine ring.
360.1C₂H₅O (45 Da)Ethoxy RadicalCleavage of the ester group.
318.1C₄H₉NO (87 Da)MorpholineCleavage of the C-N bond connecting the morpholine ring to the phenyl group.
177.1C₁₃H₉N₃O₂ (251 Da)Ethyl 4-(pyrimidin-2-yl)benzoateFragment corresponding to the protonated 4-morpholinoaniline moiety.

Method Validation: Ensuring Trustworthiness and Compliance

Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[12][13] This process provides documented evidence that the method is reliable, reproducible, and accurate.[14][15] Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[16]

G cluster_params Validation Parameters (ICH Q2(R2)) Dev Method Development Val Method Validation Dev->Val Use Routine Use Val->Use Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LOQ LOQ/LOD Val->LOQ Rob Robustness Val->Rob

Caption: The logical progression from method development to routine use.

Conclusion

This guide outlines a comprehensive and scientifically sound approach to the mass spectrometric analysis of this compound. By employing a systematic LC-MS/MS methodology—from deliberate ionization source selection and detailed protocol development to in-depth spectral interpretation and formal method validation—researchers can confidently ascertain the identity, purity, and structure of this important pharmaceutical intermediate. The principles and techniques described herein are broadly applicable to the analysis of other small-molecule drug candidates, forming a foundational component of any robust quality assurance program in drug development.

References

  • de la Mata, A. P., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1145-1166. [Link]

  • Agilent Technologies. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • Intertek. (n.d.). LC-MS Method Development. [Link]

  • Riley, C. M. (2000). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1161-1172. [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Li, Y., & Wu, J. T. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Research, 32(1), 1-22. [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Particle Analytical. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • International Journal of Applied Pharmaceutics. (2022). Analytical method validation: A brief review. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Wang, X., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 23-30. [Link]

  • AxisPharm. (n.d.). Small Molecule Analysis. [Link]

  • van den Heuvel, H., et al. (2016). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass Spectrometry Reviews, 35(2), 193-242. [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • DC Fine Chemicals. (n.d.). methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. [Link]

  • PubChem. (n.d.). 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • ResearchGate. (2023). Mass spectrometry using electrospray ionization. [Link]

  • PubMed. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • PubMed Central. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • ResearchGate. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (n.d.). Mass spectra of the morpholin-4-ium... [Link]

  • ChemBK. (n.d.). Ethyl4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • MDPI. (2022). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]

Sources

An In-depth Technical Guide to the Biological Significance of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Chemical Intermediate to a Biologically Relevant Scaffold

In the landscape of modern drug discovery, the journey from a seemingly simple chemical intermediate to a clinically impactful therapeutic agent is a testament to the intricate dance of medicinal chemistry and molecular biology. Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, a molecule of precise chemical architecture, stands as a pivotal example of such a journey. While not a therapeutic agent in its own right, its profound biological relevance is inextricably linked to its role as a key precursor in the synthesis of Momelotinib, a potent Janus kinase (JAK) inhibitor.[1][2] This guide delves into the technical details of this compound, elucidating its chemical properties, its crucial role in the synthesis of a targeted cancer therapy, and the inferred biological activities that make its scaffold a subject of significant interest for researchers, scientists, and drug development professionals. We will explore not only what is known but also provide a roadmap for the experimental validation of its intrinsic biological functions.

Compound Profile: Physicochemical Characteristics

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in drug synthesis and its potential biological interactions.

PropertyValueSource(s)
IUPAC Name ethyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate[3][4]
CAS Number 1056634-62-8[3]
Molecular Formula C₂₃H₂₄N₄O₃[3]
Molecular Weight 404.46 g/mol [3]
Appearance SolidN/A
Solubility Soluble in organic solvents such as DMSO and methanolInferred from synthetic procedures
Storage Room temperature[3]

The Synthetic Cornerstone of a JAK Inhibitor

The primary significance of this compound lies in its established role as a late-stage intermediate in the synthesis of Momelotinib.[1][2] Momelotinib is a clinically approved inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), used in the treatment of myelofibrosis.[1][5] The synthesis of Momelotinib from this ethyl ester involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation to yield the final active pharmaceutical ingredient.[2]

This synthetic relationship is the strongest indicator of the biological potential of the ethyl ester's core structure. The 2-(4-morpholinophenylamino)pyrimidine scaffold is clearly a key pharmacophore for potent JAK inhibition.

G cluster_synthesis Synthesis of Momelotinib Start Ethyl 4-(2-chloropyrimidin-4-yl)benzoate + 4-morpholinoaniline Intermediate This compound (The Topic Compound) Start->Intermediate Nucleophilic Aromatic Substitution Hydrolysis Hydrolysis (e.g., with LiOH) Intermediate->Hydrolysis Carboxylic_Acid 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid Hydrolysis->Carboxylic_Acid Amidation Amidation with 2-aminoacetonitrile Carboxylic_Acid->Amidation Final_Product Momelotinib Amidation->Final_Product

Simplified synthetic pathway to Momelotinib.

Inferred Biological Target: The JAK/STAT Signaling Pathway

Given that this compound is a direct precursor to Momelotinib, its core structure is highly likely to interact with the ATP-binding pocket of JAK kinases. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation, playing a key role in cell proliferation, differentiation, and immune response.[5] Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases.[6]

Momelotinib functions as an ATP-competitive inhibitor of JAK1 and JAK2, with reported IC50 values of 11 nM and 18 nM, respectively.[1] This inhibition blocks the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription that drives pathological cell proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT JAK->STAT Phosphorylation (P) STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA Gene Transcription STAT->STAT_dimer Dimerization Inhibitor Ethyl 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoate (Inferred Target) Inhibitor->JAK Inhibition of ATP-binding

The JAK/STAT signaling pathway and the inferred point of inhibition.

While direct experimental data for the ethyl ester is not publicly available, it is plausible that it possesses some level of inhibitory activity against JAK kinases, albeit likely less potent than the final amidated product, Momelotinib. The ester group may influence solubility and cell permeability, as well as the precise fit within the kinase's active site.

Recommended Methodologies for Biological Characterization

To definitively elucidate the biological activity of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a robust framework for such an investigation.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of specific kinases, primarily JAK1 and JAK2.

Methodology: A radiometric assay, such as the HotSpot™ platform, or a fluorescence-based assay can be employed.[7][8]

Step-by-Step Protocol (Fluorescence-Based Assay):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound to create a range of concentrations.

    • Prepare assay buffer containing recombinant human JAK1 or JAK2 enzyme, a suitable peptide substrate, and ATP.

  • Assay Procedure:

    • In a 384-well plate, add the diluted test compound.

    • Add the enzyme/substrate/ATP mixture to initiate the kinase reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add a detection reagent that specifically binds to the phosphorylated substrate, generating a fluorescent signal.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a DMSO control.

    • Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow Prep Prepare serial dilutions of test compound in DMSO Plate Add compound to 384-well plate Prep->Plate Reaction Add kinase, substrate, and ATP to initiate reaction Plate->Reaction Incubate Incubate at RT Reaction->Incubate Detect Add detection reagent (binds phosphorylated substrate) Incubate->Detect Read Measure fluorescence Detect->Read Analyze Calculate % inhibition and determine IC50 Read->Analyze

Workflow for an in vitro fluorescence-based kinase assay.
Cellular Proliferation (Cytotoxicity) Assay

Objective: To assess the compound's effect on the growth and viability of cancer cell lines known to be dependent on JAK/STAT signaling (e.g., HEL, UKE-1).

Methodology: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.

Step-by-Step Protocol (MTT Assay):

  • Cell Culture: Culture the selected cancer cell line in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay

Objective: To determine if the compound induces programmed cell death (apoptosis) in cancer cells.

Methodology: Flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the compound at concentrations around its GI50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis

Objective: To investigate the effect of the compound on the progression of the cell cycle.

Methodology: Flow cytometry analysis of propidium iodide-stained cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the compound for a defined period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Treat the fixed cells with RNase A and stain with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.

Conclusion and Future Perspectives

This compound serves as a powerful illustration of how a synthetic intermediate can be of profound interest in medicinal chemistry and drug discovery. Its structural identity as the direct precursor to the JAK1/2 inhibitor Momelotinib provides a strong, rationale-driven hypothesis for its biological target. The 2-(phenylamino)pyrimidine core, decorated with a morpholine moiety, is a validated scaffold for potent kinase inhibition.

While this guide has inferred the biological activity of the title compound based on its chemical lineage, direct experimental validation is a critical next step for the research community. The methodologies outlined herein provide a clear path to characterizing its specific inhibitory profile, cellular effects, and potential as a lead compound or pharmacological tool in its own right. Such studies would not only quantify its activity but could also provide valuable structure-activity relationship (SAR) data to guide the design of next-generation kinase inhibitors. The journey from intermediate to inhibitor is a path of continuous optimization, and a deeper understanding of each step on that path is essential for advancing therapeutic innovation.

References

  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. [Online]. Available: [Link]

  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate (Thai). [Online]. Available: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25062766, Momelotinib. [Online]. Available: [Link]

  • Serafimova, I. M. (2014). Development of selective, covalent inhibitors for the RSK and MSK kinases. University of California, San Francisco.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Online]. Available: [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Tefferi, A., Gangat, N., & Pardanani, A. (2022). Jaktinib (JAK1/2 inhibitor): A momelotinib derivative with similar activity and optimized dosing schedule.
  • Pauk, V. Y., Vasylets, Z. I., Slyvka, M. V., Baumer, V. N., & Ukr, B. I. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2, 2-dioxo-1H-2λ 6, 1-benzothiazine-3-carboxylate Polymorphic Forms. Scientia Pharmaceutica, 86(2), 21.
  • New Drug Approvals. Momelotinib. [Online]. Available: [Link]

  • Tefferi, A. (2023). Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis.
  • Daicel Pharma. Momelotinib Impurity 7 | CAS No: 945749-75-7. [Online]. Available: [Link]

  • Wu, J. (2005). Current in vitro kinase assay technologies: the quest for a universal format. Combinatorial chemistry & high throughput screening, 8(7), 597-606.
  • Arwood, M. L., et al. (2020). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Cancer research, 80(16), 3412–3423.
  • El-Naggar, M., et al. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anticancer agents in medicinal chemistry, 20(18), 2246–2266.
  • Desai, J., et al. (2022). Optimisation of momelotinib with improved potency and efficacy as pan-JAK inhibitor. Bioorganic & medicinal chemistry letters, 62, 128728.
  • Pharmaffiliates. Momelotinib-impurities. [Online]. Available: [Link]

Sources

The Pyrimidine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as paramount targets for drug discovery. Their integral role in cellular signaling pathways, often dysregulated in pathological states, has made them the focus of intensive research. Within the vast chemical space of kinase inhibitors, the pyrimidine nucleus has emerged as a "privileged scaffold," a core structural motif that consistently yields compounds with potent and selective inhibitory activity.[1][2][3] This guide, designed for the discerning researcher, delves into the technical intricacies of pyrimidine derivatives as kinase inhibitors, offering a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental workflows essential for their evaluation.

The Ascendancy of the Pyrimidine Core in Kinase Inhibition

The pyrimidine ring, a fundamental component of nucleic acids, possesses inherent chemical properties that make it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1][3] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling crucial interactions within the highly conserved hinge region of the kinase ATP-binding pocket.[4][5] This foundational interaction provides a stable anchor for the inhibitor, allowing for the exploration of various substitutions on the pyrimidine ring to achieve high potency and selectivity against specific kinase targets.[3]

The versatility of the pyrimidine scaffold is evident in the numerous FDA-approved kinase inhibitors that incorporate this core structure, targeting a wide array of kinases implicated in cancer and other diseases.[6][7][8][9][] Notable examples include Imatinib, a cornerstone in the treatment of chronic myeloid leukemia by targeting Bcr-Abl kinase, and Gefitinib, an EGFR inhibitor used in non-small cell lung cancer.[][11][12][13]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The predominant mechanism by which pyrimidine derivatives exert their inhibitory effect is through competitive inhibition with ATP.[3] The pyrimidine core, as previously mentioned, forms hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The various substituents appended to this core then project into adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site, further enhancing binding affinity and conferring selectivity.

Kinase_Inhibition_Mechanism Figure 1: Mechanism of ATP-Competitive Kinase Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Pyrimidine Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyrimidine_Core Pyrimidine Core Pyrimidine_Core->Hinge H-Bonds Pyrimidine_Core->Hinge R1 R1 Group R1->Hydrophobic_Pocket Hydrophobic Interactions R2 R2 Group R2->Solvent_Front Solvent Interactions ATP ATP ATP->Hinge Competitive Binding

Figure 1: Mechanism of ATP-Competitive Kinase Inhibition by Pyrimidine Derivatives.

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The remarkable success of pyrimidine-based kinase inhibitors lies in the ability to systematically modify their structure to optimize interactions with the target kinase. The structure-activity relationship (SAR) provides a roadmap for this optimization process.

Key positions on the pyrimidine ring, typically the 2, 4, and 5-positions, serve as attachment points for various chemical moieties. Substitutions at these positions can profoundly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. For instance, bulky hydrophobic groups are often introduced to occupy the hydrophobic pocket adjacent to the hinge region, while polar groups can be positioned to interact with the solvent-exposed surface, improving solubility and other drug-like properties.[14][15][16]

A common strategy in the design of pyrimidine-based inhibitors is the "scaffold hopping" approach, where different heterocyclic systems are fused to the pyrimidine core to explore new chemical space and improve binding affinity.[17][18] Fused systems like pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines have all yielded potent kinase inhibitors.[17][19][20][21]

Table 1: Representative Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors

Target KinasePyrimidine ScaffoldKey Substitutions and their EffectsIC50 RangeReference(s)
EGFR 4-Anilinoquinazoline (contains a fused pyrimidine)- 3-chloro-4-fluoroaniline at the 4-position enhances potency. - Small, flexible groups at the 6- and 7-positions improve activity.1-100 nM[11][22][23]
Aurora Kinase A 2,4-Diaminopyrimidine- N-aryl or N-heteroaryl groups at the 2- and 4-positions are crucial for activity. - Substitution on the phenyl ring can modulate selectivity.<200 nM[5][14][15]
Bcr-Abl Phenylaminopyrimidine- The phenylamino group at the 4-position is a key pharmacophore. - Introduction of a piperazine moiety improves solubility and cell permeability.10-500 nM[13][18][24]
VEGFR-2 Substituted Pyrimidines- Specific substitutions at the 5-position can confer selectivity over other kinases. - Introduction of a urea or amide linker can enhance binding.0.2-0.5 µM[25]

Experimental Workflows for Evaluating Inhibitory Potential

The characterization of novel pyrimidine derivatives as kinase inhibitors necessitates a multi-tiered experimental approach, progressing from initial in vitro biochemical assays to more physiologically relevant cell-based assays.

In Vitro Kinase Assays: The First Line of Evaluation

The primary objective of an in vitro kinase assay is to quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[4] This is typically achieved by measuring the transfer of a phosphate group from ATP to a specific substrate.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase using a commercially available luminescence-based assay kit.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test pyrimidine derivative (dissolved in DMSO)

  • ATP solution

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrimidine derivative in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.

  • Reaction Setup:

    • In each well of the assay plate, add 5 µL of the kinase/substrate mixture in kinase assay buffer.

    • Add 1 µL of the diluted test compound or DMSO (for control wells).

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for different kinases.

  • Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all other readings.

    • Normalize the data by setting the luminescence of the DMSO control (no inhibitor) to 100% activity and the luminescence of a control with a known potent inhibitor to 0% activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow Figure 2: In Vitro Kinase Assay Workflow Start Start Compound_Prep Prepare Serial Dilution of Pyrimidine Derivative Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Compound) Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Detection Add Detection Reagent (Luminescence) Stop_Reaction->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Assays: Assessing Activity in a Physiological Context

While in vitro assays are essential for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects, and the influence of cellular signaling networks.[26][27][28] Cell-based assays are therefore a critical next step in the evaluation of kinase inhibitors.[26][27][29]

Detailed Protocol: Cell-Based Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of a pyrimidine derivative to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line known to be dependent on the kinase for survival).

  • Complete cell culture medium.

  • Test pyrimidine derivative (dissolved in DMSO).

  • Stimulant (if required to activate the signaling pathway, e.g., a growth factor).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (phospho-specific for the downstream substrate and total protein for the substrate and a loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of the test pyrimidine derivative or DMSO (vehicle control).

    • Pre-incubate with the inhibitor for a specified time (e.g., 1-2 hours).

  • Pathway Stimulation (if necessary): If the target kinase requires activation, add the appropriate stimulant (e.g., EGF for the EGFR pathway) and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for the total substrate and a loading control to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Cell_Based_Assay_Workflow Figure 3: Cell-Based Phosphorylation Assay Workflow Start Start Cell_Seeding Seed Cells in Plates Start->Cell_Seeding Compound_Treatment Treat Cells with Pyrimidine Derivative Cell_Seeding->Compound_Treatment Pathway_Stimulation Stimulate Signaling Pathway (if needed) Compound_Treatment->Pathway_Stimulation Cell_Lysis Lyse Cells and Collect Protein Pathway_Stimulation->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification Western_Blot Perform Western Blot for Phospho-Protein Protein_Quantification->Western_Blot Data_Analysis Analyze Band Intensities Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 3: A generalized workflow for a cell-based phosphorylation assay.

The Therapeutic Landscape and Future Directions

The clinical success of pyrimidine-based kinase inhibitors has solidified their importance in modern medicine.[6][7] However, challenges such as acquired drug resistance, often arising from mutations in the kinase domain, necessitate the continuous development of next-generation inhibitors.[11][19][22]

Future research in this field will likely focus on several key areas:

  • Targeting Drug-Resistant Mutants: Designing pyrimidine derivatives that can effectively inhibit both wild-type and mutant forms of kinases is a major priority.[19]

  • Developing Allosteric Inhibitors: Exploring non-ATP competitive, allosteric inhibitors that bind to sites other than the highly conserved ATP pocket can offer improved selectivity and overcome resistance mechanisms.[18][30]

  • Dual-Target and Multi-Target Inhibitors: The complexity of signaling networks suggests that inhibiting multiple kinases simultaneously could be a more effective therapeutic strategy.[2][6][7] The pyrimidine scaffold is well-suited for the development of such multi-targeted agents.[2]

  • PROTACs and Targeted Protein Degraders: A novel and exciting approach involves linking a pyrimidine-based kinase binder to an E3 ligase ligand, creating a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the target kinase rather than just inhibiting it.[24][31]

The pyrimidine scaffold, with its inherent versatility and proven track record, will undoubtedly continue to be a cornerstone of kinase inhibitor drug discovery. By leveraging a deep understanding of its chemical properties, structure-activity relationships, and the rigorous application of the experimental workflows outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical entity.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed.
  • Cell-based test for kinase inhibitors. INiTS.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • Clinically approved pyrimidine scaffolds as EGFR inhibitors.
  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
  • Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors. BenchChem.
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. PubMed Central.
  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. PubMed Central.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Spotlight: Cell-based kinase assay form
  • A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV2bIF-w_PaT2bXTuwuLqXjoDRTb9n8yy8Xl-B2JSRFFqLejtknxmCaSPP83nCQnxh8Hua70ZmcYH5rtbM3nmuiAaRFhX2WcHSPQ9fj8hVOL180xViWuV0lZlC_CJlqgob253h0yGFk855QxUFZBXb]([Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Kinase Inhibitor Discovery

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its molecular architecture, featuring a 2-aminopyrimidine scaffold, is a privileged structure found in numerous kinase inhibitors. This compound serves as a key late-stage intermediate in the synthesis of several potent therapeutic agents, most notably Momelotinib, a Janus kinase (JAK1/JAK2) inhibitor approved for the treatment of myelofibrosis.[1][2] The morpholine moiety often enhances aqueous solubility and metabolic stability, while the ethyl benzoate group provides a convenient handle for further chemical modification, such as amide bond formation.[3]

This guide provides a comprehensive overview of a reliable and scalable two-step synthetic route to this compound. The described methodology leverages two powerful palladium-catalyzed cross-coupling reactions: a regioselective Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind each transformation, provide detailed, step-by-step protocols, and discuss methods for the purification and characterization of the intermediates and the final product.

Strategic Overview: A Two-Pronged Palladium-Catalyzed Approach

The synthesis is strategically designed as a convergent process, building the target molecule in two distinct, high-yielding steps from commercially available starting materials.

  • Step 1: C-C Bond Formation via Suzuki-Miyaura Coupling. The first step establishes the core aryl-pyrimidine framework. This is achieved through a regioselective Suzuki-Miyaura cross-coupling reaction between 2,4-dichloropyrimidine and 4-ethoxycarbonylphenylboronic acid. The reaction selectively functionalizes the more reactive C4 position of the pyrimidine ring.[4][5][6]

  • Step 2: C-N Bond Formation via Buchwald-Hartwig Amination. The second step introduces the crucial morpholinoaniline side chain. The intermediate, ethyl 4-(2-chloropyrimidin-4-yl)benzoate, undergoes a Buchwald-Hartwig amination with 4-morpholinoaniline to form the desired C-N bond, yielding the final product.[7][8]

Below is a visual representation of the overall synthetic workflow.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Buchwald-Hartwig Amination 2,4-dichloropyrimidine 2,4-dichloropyrimidine Intermediate_A Ethyl 4-(2-chloropyrimidin-4-yl)benzoate 2,4-dichloropyrimidine->Intermediate_A Pd(PPh₃)₄, Na₂CO₃ Toluene/H₂O 4-ethoxycarbonylphenylboronic_acid 4-Ethoxycarbonylphenyl- boronic acid 4-ethoxycarbonylphenylboronic_acid->Intermediate_A Final_Product Ethyl 4-(2-(4-morpholinophenylamino)- pyrimidin-4-yl)benzoate Intermediate_A->Final_Product Pd₂(dba)₃, XPhos NaOtBu, Toluene 4-morpholinoaniline 4-morpholinoaniline 4-morpholinoaniline->Final_Product

Caption: Overall two-step synthesis workflow.

Part I: Synthesis of Intermediate Ethyl 4-(2-chloropyrimidin-4-yl)benzoate via Suzuki-Miyaura Coupling

Mechanistic Insight & Rationale

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds.[9] The reaction between an organoboron species and an organohalide is catalyzed by a palladium(0) complex.

The key to this specific transformation is achieving high regioselectivity. The 2,4-dichloropyrimidine substrate has two potential reaction sites. The C4 position is electronically more deficient than the C2 position, making it more susceptible to oxidative addition by the Pd(0) catalyst.[4] This inherent electronic preference allows for the selective formation of the C4-arylated product, which is critical for the subsequent amination step.

Catalytic Cycle Overview:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C4-Cl bond of 2,4-dichloropyrimidine.

  • Transmetalation: The boronic acid, activated by a base (e.g., Na₂CO₃), transfers its aryl group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

G Pd(0)Ln Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Cl ArylPd(II)Cl Aryl-Pd(II)(Cl)L₂ Oxidative_Addition->ArylPd(II)Cl Transmetalation Transmetalation ArylPd(II)Cl->Transmetalation Ar'-B(OH)₂ Base ArylPd(II)Ar Aryl-Pd(II)-Ar'L₂ Transmetalation->ArylPd(II)Ar Reductive_Elimination Reductive Elimination ArylPd(II)Ar->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Product (C-C Bond) Reductive_Elimination->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the selective C4-arylation of dichloropyrimidines.[4][10]

Materials & Reagents

ReagentMW ( g/mol )MolarityQuantityMoles (mmol)
2,4-Dichloropyrimidine148.98-16.90 g113
4-Ethoxycarbonylphenylboronic acid193.98-23.11 g119
Tetrakis(triphenylphosphine)palladium(0)1155.56-2.61 g2.26
Sodium Carbonate (Na₂CO₃)105.992 M (aq)56 mL112
Toluene92.14-230 mL-
Ethyl Acetate88.11-As needed for workup-
Methanol32.04-As needed for wash-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed for drying-

Procedure

  • Reaction Setup: To a suitable reaction flask, add 2,4-dichloropyrimidine (16.90 g, 113 mmol), 4-ethoxycarbonylphenylboronic acid (23.11 g, 119 mmol), toluene (230 mL), and the 2M aqueous sodium carbonate solution (56 mL).

  • Inerting: Vigorously stir the biphasic mixture and bubble argon or nitrogen gas through it for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2.61 g, 2.26 mmol, 2 mol%). Continue bubbling with inert gas for another 10 minutes.

  • Reaction: Heat the reaction mixture to 75 °C and stir overnight (approx. 12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (200 mL) and deionized water (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional portion of ethyl acetate (100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be triturated with methanol (100 mL), filtered, and washed with cold methanol to yield ethyl 4-(2-chloropyrimidin-4-yl)benzoate as a white solid.[10]

  • Characterization: The expected yield is approximately 60-70%. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Part II: Synthesis of this compound via Buchwald-Hartwig Amination

Mechanistic Insight & Rationale

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between aryl halides and amines.[8] The reaction's success hinges on a palladium catalyst and a specialized phosphine ligand. The ligand, typically a bulky, electron-rich phosphine like XPhos, is crucial. It stabilizes the palladium center, facilitates the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[7][11]

The choice of base is also critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, forming the palladium-amido complex necessary for the final bond-forming step.[7]

Catalytic Cycle Overview:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C2-Cl bond of the pyrimidine intermediate.

  • Amine Coordination & Deprotonation: 4-Morpholinoaniline coordinates to the palladium center, and the base removes a proton from the amine nitrogen.

  • Reductive Elimination: The aryl and amino groups on the palladium complex are eliminated, forming the final C-N bond and regenerating the Pd(0) catalyst.

G Pd(0)Ln Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Cl ArylPd(II)Cl Aryl-Pd(II)(Cl)L₂ Oxidative_Addition->ArylPd(II)Cl Amine_Coordination Amine Coordination & Deprotonation ArylPd(II)Cl->Amine_Coordination R₂NH, Base ArylPd(II)NR2 Aryl-Pd(II)(NR₂)L₂ Amine_Coordination->ArylPd(II)NR2 Reductive_Elimination Reductive Elimination ArylPd(II)NR2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Product (C-N Bond) Reductive_Elimination->Product

Caption: Simplified Buchwald-Hartwig amination cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This is a representative protocol based on standard Buchwald-Hartwig conditions for heteroaryl chlorides.[7][12]

Materials & Reagents

ReagentMW ( g/mol )QuantityMoles (mmol)
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate262.6910.0 g38.1
4-Morpholinoaniline178.237.15 g40.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72350 mg0.38 (1 mol%)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.66726 mg1.52 (4 mol%)
Sodium tert-butoxide (NaOtBu)96.105.12 g53.3
Anhydrous Toluene92.14150 mL-
Ethyl Acetate88.11As needed for workup-

Procedure

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine ethyl 4-(2-chloropyrimidin-4-yl)benzoate (10.0 g, 38.1 mmol), 4-morpholinoaniline (7.15 g, 40.0 mmol), sodium tert-butoxide (5.12 g, 53.3 mmol), Pd₂(dba)₃ (350 mg, 1 mol% Pd), and XPhos (726 mg, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (150 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS for the consumption of the starting material (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a light yellow solid.[13][14]

  • Characterization: The final product, this compound, should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity, purity, and structure.[3]

Appendix: Protocol for Synthesis of 4-Morpholinoaniline

The reactant 4-morpholinoaniline can be readily synthesized from 4-nitrophenyl)morpholine via catalytic hydrogenation.[15]

Materials & Reagents

ReagentMW ( g/mol )QuantityMoles (mmol)
4-(4-Nitrophenyl)morpholine208.2110.3 g49.5
Palladium on Carbon (5% Pd/C)-100 mg-
Methanol32.04130 mL-
2M Ammonia in Methanol-70 mL-

Procedure

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker bottle), suspend 4-(4-nitrophenyl)morpholine (10.3 g, 49.5 mmol) in methanol (130 mL) and a 2M solution of ammonia in methanol (70 mL).

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (100 mg) to the suspension.

  • Hydrogenation: Place the vessel on a Parr hydrogenation apparatus. Purge the system with hydrogen gas, then pressurize to 50 psi. Shake the mixture for 1-3 hours at room temperature.

  • Workup: Once the reaction is complete (as monitored by TLC or LC-MS), carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an ethyl acetate/hexane mixture to yield 4-morpholinoaniline as a crystalline solid.[15]

References

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH. [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]

  • 4-Morpholinoaniline | CAS#:2524-67-6. Chemsrc. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Ethyl 4-(2-chloropyriMidin-4-yl)benzoate. Hangzhou Longshine Bio-Tech. [Link]

  • New and Practical Synthesis of Momelotinib. ResearchGate. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes. [Link]

  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes. [Link]

  • ethyl 4-aminobenzoate. Organic Syntheses. [Link]

  • THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. CIBTech. [Link]

  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes. [Link]

  • A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. ResearchGate. [Link]

  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]

Sources

Application Notes and Protocols for the Use of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate in SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of a Privileged Scaffold in Kinase Inhibition

The compound Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate serves as a pivotal starting point in contemporary drug discovery, particularly in the realm of kinase inhibitor development.[1][2][3] Its structure embodies a privileged scaffold, a molecular framework that has been repeatedly identified as a potent and selective binder to specific biological targets. This aminopyrimidine core is notably the foundation for Momelotinib, a potent inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), which are crucial mediators in the JAK-STAT signaling pathway.[4][5] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases, making it a prime target for therapeutic intervention.[6]

This application note provides a comprehensive guide for researchers on leveraging this compound in Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind its use, detailed protocols for analog synthesis, and robust methodologies for evaluating the biological activity of newly synthesized compounds. The overarching goal is to equip scientists with the knowledge to systematically explore the chemical space around this scaffold to optimize for potency, selectivity, and desirable pharmacokinetic properties.

The Scientific Rationale: Targeting the JAK-STAT Pathway

The JAK-STAT signaling cascade is a critical cellular communication highway, transducing signals from a multitude of cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity, inflammation, and hematopoiesis.[7] In many cancers and autoimmune diseases, this pathway becomes constitutively active, driving uncontrolled cell proliferation and survival.[5][7] Momelotinib, derived from the core scaffold of this compound, effectively inhibits JAK1 and JAK2 by competing with ATP for the kinase's binding site.[8] Furthermore, Momelotinib exhibits a unique inhibitory activity against Activin A receptor type 1 (ACVR1), which contributes to its clinical efficacy in treating anemia associated with myelofibrosis.[4][5][9]

The inherent activity of this scaffold makes this compound an ideal starting point for SAR studies. The ethyl ester functionality offers a convenient handle for chemical modification, allowing for the exploration of various amide and other ester derivatives.[2] The morpholine and phenyl rings also present opportunities for substitution to probe the binding pocket of the target kinase and enhance pharmacological properties.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for an SAR study starting from the lead compound.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Lead Compound: Ethyl 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoate B Analog Design & Synthesis A->B Modification Sites C Purification & Structural Verification (NMR, MS) B->C D In Vitro Kinase Assay (JAK1/JAK2 Inhibition) C->D E Cell-Based Assay (Cytotoxicity in Cancer Cell Lines) C->E F Selectivity Profiling (Against other kinases) D->F G SAR Data Analysis (IC50 values) D->G E->G F->G H In Silico Modeling (Docking Studies) G->H I Next Generation Analog Design H->I I->B Iterative Cycle

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Data Presentation: A Representative SAR Table

The following table presents hypothetical SAR data for a series of analogs derived from this compound. This data illustrates how modifications at key positions (R1 and R2) can influence inhibitory activity against JAK1 and JAK2, as well as cytotoxicity against a representative cancer cell line (e.g., HEL 92.1.7, a human erythroleukemia cell line with the JAK2 V617F mutation).

CompoundR1 (Ester Modification)R2 (Morpholine Modification)JAK1 IC50 (nM)JAK2 IC50 (nM)HEL 92.1.7 IC50 (µM)
1 (Lead) -OEt4-morpholino15018010.5
2a -OH4-morpholino1201508.2
2b -NH(CH₂CN)4-morpholino15200.5
2c -NH(CH₂CH₂OH)4-morpholino801005.1
3a -OEt4-(cis-2,6-dimethylmorpholino)20025015.0
3b -NH(CH₂CN)4-(cis-2,6-dimethylmorpholino)25350.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Synthesis of Analogs - Amidation of the Ethyl Ester

This protocol describes a general procedure for converting the ethyl ester of the lead compound to various amides, a common strategy to improve biological activity and physicochemical properties.

Materials:

  • This compound

  • Desired amine (e.g., aminoacetonitrile, ethanolamine)

  • Trimethylaluminum (2M in toluene)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amine (1.2 equivalents) in anhydrous DCM.

  • Activation: Cool the solution to 0°C and slowly add trimethylaluminum (1.2 equivalents) dropwise. Stir the mixture at room temperature for 30 minutes.

  • Addition of Lead Compound: Add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate at 0°C.

  • Extraction: Dilute the mixture with DCM and water. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in DCM) to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (JAK1/JAK2)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against JAK1 and JAK2 kinases using a luminescence-based assay.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • Kinase substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Synthesized compounds dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Mixture: In each well of the assay plate, add the kinase, the substrate peptide, and the test compound at various concentrations. Include a positive control (kinase without inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the respective kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first adding the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, and then adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on a relevant cancer cell line.[10]

Materials:

  • Cancer cell line (e.g., HEL 92.1.7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[4]

Visualizing the Putative Mechanism of Action

The diagram below illustrates the proposed mechanism of action for an inhibitor derived from the this compound scaffold, targeting the JAK-STAT pathway.

MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer GeneExpression Gene Expression (Proliferation, Survival) STAT_dimer->GeneExpression Translocates & Regulates STAT->STAT_dimer Dimerizes Inhibitor Inhibitor (e.g., Momelotinib analog) Inhibitor->JAK Inhibits ATP-binding Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine-based inhibitor.

Conclusion and Future Directions

This compound is a validated and highly valuable scaffold for the development of potent and selective kinase inhibitors. The protocols and conceptual frameworks provided in this application note offer a robust starting point for researchers to conduct systematic SAR studies. By exploring modifications at various positions of the molecule and evaluating their effects on kinase inhibition and cellular activity, new chemical entities with improved therapeutic profiles can be discovered. Future work could involve expanding the SAR to include modifications of the pyrimidine core itself, exploring different linker strategies, and conducting in vivo pharmacokinetic and pharmacodynamic studies on the most promising analogs to assess their potential as clinical candidates.

References

  • Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. PubMed Central. Available at: [Link]

  • Momelotinib: Uses, Dosage, Side Effects, Warnings. Drugs.com. Available at: [Link]

  • What is the mechanism of Momelotinib Dihydrochloride? Patsnap Synapse. Available at: [Link]

  • What is momelotinib (Janus Kinase (JAK) inhibitor)? Dr.Oracle. Available at: [Link]

  • A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]

  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes. Available at: [Link]

  • JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. Available at: [Link]

  • (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]

  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. PubMed. Available at: [Link]

  • New and Practical Synthesis of Momelotinib. ResearchGate. Available at: [Link]

  • This compound CAS 1056634-62-8. Home Sunshine Pharma. Available at: [Link]

  • Cytotoxicity Assay. YouTube. Available at: [Link]

  • Protective Effect of Multifloral Honey on Stem Cell Aging in a Dynamic Cell Culture Model. MDPI. Available at: [Link]

  • Indirect treatment comparisons of momelotinib vs pacritinib safety and anemia outcomes in patients with myelofibrosis. PubMed. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC - NIH. Available at: [Link]

  • Momelotinib Shows Promising JAK and ALK2 Inhibition in Myelofibrosis With Anemia. OncLive. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Results of a MAIC comparing OS with momelotinib versus BAT in ruxolitinib-experienced myelofibrosis. YouTube. Available at: [Link]

  • Momelotinib 'Stands On Its Own' Compared With Other JAK Inhibitors for Myelofibrosis. CURE®. Available at: [Link]

Sources

HPLC method for purity analysis of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purity Determination of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound is a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors used in targeted cancer therapies.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its chemical purity is a critical step in the drug development and manufacturing process. The presence of impurities, even in minute quantities, can affect the safety, efficacy, and stability of the final drug product.

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in research and GMP-regulated environments.

Chromatographic Principle and Method Rationale

The method is based on reverse-phase chromatography, a technique that separates molecules based on their hydrophobicity.[2][3]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. The non-polar C18 chains provide a hydrophobic surface that interacts with the analyte. Given the molecular structure of this compound, which contains both non-polar aromatic rings and polar functional groups, a C18 column offers balanced retention and excellent resolving power for the parent compound and its potential process-related or degradation impurities.

  • Mobile Phase Strategy: A gradient elution with a buffered aqueous phase and an organic modifier (acetonitrile) is employed.

    • Buffer: The molecule contains several basic nitrogen atoms within the pyrimidine and morpholine rings. A phosphate buffer at a slightly acidic to neutral pH is incorporated to maintain a consistent ionization state of the analyte and any basic impurities. This is crucial for achieving symmetrical peak shapes and reproducible retention times.

    • Gradient Elution: A gradient program, which gradually increases the concentration of the organic solvent (acetonitrile), is used. This approach ensures that impurities with a wide range of polarities are effectively eluted and separated. Early-eluting, more polar impurities are resolved at lower organic concentrations, while the main analyte and any late-eluting, non-polar impurities are efficiently washed from the column as the solvent strength increases.

  • Detection: The analyte possesses a significant conjugated system of aromatic rings, making it a strong chromophore. Therefore, UV detection is the most suitable and sensitive technique. A preliminary scan of the compound in the mobile phase diluent would indicate a maximum absorbance; however, based on the prevalent benzoate and pyrimidine structures, a wavelength of 275 nm is selected for sensitive detection of the main peak and related substances.[4]

Materials and Apparatus

Apparatus
  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials.

  • Membrane filters (0.45 µm or 0.22 µm) for solvent and sample filtration.

Chemicals and Reagents
  • This compound Reference Standard (RS), of known purity.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol, HPLC grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

  • Orthophosphoric Acid, analytical grade.

  • Water, HPLC grade or purified (e.g., Milli-Q).

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to prepare a 20 mM solution.

    • Adjust the pH of the solution to 6.5 with dilute orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • Mobile Phase B:

    • Acetonitrile, HPLC grade.

    • Filter through a 0.45 µm membrane filter and degas.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard (RS) Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound RS into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve completely.

    • Allow the solution to cool to room temperature.

    • Make up to the mark with diluent and mix thoroughly.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Make up to the mark with diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 275 nm
Injection Volume 10 µL
Run Time 40 minutes

System Suitability and Method Validation

To ensure the method is fit for its intended purpose, a system suitability test (SST) must be performed before analysis, and the method must be validated according to ICH Q2(R2) guidelines.[5][6]

System Suitability Test (SST)

Inject the Reference Standard solution (0.1 mg/mL) five times. The system is deemed suitable for use if the following criteria are met:

SST ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the main analyte peak.
Theoretical Plates (N) Not less than 2000 for the main analyte peak.
% RSD Not more than 2.0% for the peak areas of five replicate injections.

These criteria are based on general pharmacopeial requirements found in USP <621> and Ph. Eur. 2.2.46.[7][8]

Method Validation Summary

The analytical method should be validated to demonstrate its reliability.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by the resolution of the main peak from any adjacent peaks and by performing forced degradation studies (acid, base, oxidation, thermal, photolytic stress).

  • Linearity: A linear relationship between concentration and peak area should be established across a range of concentrations (e.g., from the Limit of Quantitation to 150% of the sample concentration). The correlation coefficient (r²) should be ≥ 0.999.[9]

  • Accuracy: The closeness of the test results to the true value. This is determined by applying the method to samples of known purity or by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing a minimum of six determinations at 100% of the test concentration. The RSD should be ≤ 1.0%.[10]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD between the datasets should be ≤ 2.0%.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 units in pH, ±2°C in column temperature, ±5% in organic mobile phase composition).

Data Analysis and Calculation

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

Note: Disregard any peaks from the blank and any peaks below the Limit of Quantitation (LOQ).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity analysis procedure.

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_analysis 2. Analysis Phase cluster_reporting 3. Reporting Phase reagents Reagents & Sample mobile_phase Prepare Mobile Phases A & B reagents->mobile_phase diluent Prepare Diluent mobile_phase->diluent standard Prepare Reference Standard Solution diluent->standard sample Prepare Sample Solution standard->sample setup HPLC System Setup & Equilibration sample->setup sst System Suitability Test (SST) (5 injections of RS) setup->sst decision SST Criteria Met? sst->decision inject Inject Blank, RS, and Samples decision->inject Yes troubleshoot Troubleshoot System decision->troubleshoot No acquire Data Acquisition inject->acquire process Integrate Chromatograms acquire->process calculate Calculate % Purity process->calculate report Generate Final Report calculate->report troubleshoot->setup

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is a reliable, precise, and accurate tool for determining the purity of this compound. The use of a buffered mobile phase and gradient elution on a C18 column ensures excellent separation and peak shape. The method is grounded in established chromatographic principles and adheres to international validation guidelines, making it readily implementable in a quality control laboratory for routine analysis and stability studies, thereby supporting the development of safe and effective pharmaceuticals.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]

  • ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • Home Sunshine Pharma. This compound CAS 1056634-62-8. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

  • Home Sunshine Pharma. This compound CAS 1056634-62-8. [Link]

  • Wenzhou BEST OPCTICAL. Liquid phase method for morpholine. [Link]

  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • PubChem. Ethyl 4-ethoxy-3-morpholin-4-ylmethylbenzoate. [Link]

  • DC Fine Chemicals. methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. [Link]

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Molport. Compound ethyl 4-(morpholin-4-yl)-3-[(thiophene-2-carbonyl)amino]benzoate. [Link]

  • PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • Vietnam Journal of Food Control. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]

  • Home Sunshine Pharma. Ethyl 4- (2- (4-Morpholinophenylamino) pyrimidin-4-yl) benzoate CAS 1056634-62-8. [Link]

  • ResearchGate. Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... [Link]

  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • National Institutes of Health. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. [Link]

  • ResearchGate. Absorbance for ethyl-4-dimethylamino benzoate (EDAB) amine in the UV-B... [Link]

  • Hampford Research Inc. Ethyl-4-dimethylaminobenzoate (EDAB). [Link]

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of Momelotinib and Its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the analytical characterization of Momelotinib, a potent inhibitor of Janus kinase (JAK) 1 and 2, and its synthetic intermediates.[1][2] Ensuring the purity, identity, and quality of the final active pharmaceutical ingredient (API) is paramount and necessitates robust analytical methodologies at each stage of the manufacturing process. This application note outlines a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Powder Diffraction (XRPD), and Thermal Analysis (DSC/TGA). For each technique, we provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers and drug development professionals to implement and adapt these methods effectively.

Introduction: The Criticality of Intermediate Characterization in Momelotinib Synthesis

Momelotinib, with the chemical name N-(Cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide, is a targeted therapy for myelofibrosis.[3] Its synthesis involves a multi-step process where the purity of each intermediate directly impacts the quality and yield of the final API.[4][5][6][7] Rigorous characterization of these intermediates is not merely a quality control measure; it is a critical component of process understanding and optimization. By identifying and quantifying impurities, reaction by-products, and unreacted starting materials at each synthetic step, process chemists can refine reaction conditions, improve yields, and ensure the final product meets stringent regulatory standards.

The primary goals of characterizing Momelotinib intermediates are:

  • Identity Confirmation: Verifying the chemical structure of the desired intermediate.

  • Purity Assessment: Quantifying the presence of impurities, including isomers, starting materials, and by-products.

  • Process Monitoring: Tracking the progress of a chemical reaction and determining its endpoint.

  • Stability Indicating: Developing methods that can separate the active compound from its degradation products.

This guide provides a comprehensive framework of analytical techniques to achieve these goals.

Chromatographic Techniques: The Workhorse for Purity and Potency

Chromatographic methods, particularly HPLC and LC-MS, are indispensable for the analysis of Momelotinib and its intermediates due to their high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for routine purity analysis and assay determination. The choice of stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.

Rationale for Method Development:

A reverse-phase HPLC method is typically suitable for a molecule like Momelotinib, which possesses both hydrophobic and polar functional groups. A C18 column is a good starting point for the stationary phase, offering excellent retention and selectivity for a broad range of organic molecules. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is optimized to achieve the desired retention time and resolution of the main peak from its impurities. The pH of the aqueous phase is a critical parameter to control the ionization state of the analytes, thereby influencing their retention. The UV detection wavelength is selected based on the UV-Vis spectrum of Momelotinib, typically at a wavelength of maximum absorbance to ensure high sensitivity.

Experimental Protocol: HPLC-UV Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-5 min: 50-80% B

    • 5-7 min: 80% B

    • 7-8 min: 80-50% B

    • 8-10 min: 50% B

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: 248 nm.[10]

  • Injection Volume: 10 µL.[8][9]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis
Intermediate/APIRetention Time (min)Peak Area (%)
Starting Material 12.8< 0.1
Intermediate A4.599.8
By-product 15.20.1
Momelotinib6.599.9
Impurity X7.10.05
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, making it an invaluable tool for the identification of unknown impurities and for confirming the molecular weight of intermediates and the final API.

Rationale for Method Development:

The LC method developed for HPLC-UV can often be adapted for LC-MS, with the key consideration being the volatility of the mobile phase buffer. Volatile buffers, such as ammonium formate or ammonium acetate, are preferred over non-volatile phosphate buffers. Electrospray ionization (ESI) is a common and effective ionization technique for molecules like Momelotinib. Operating in both positive and negative ion modes can provide comprehensive information.

Experimental Protocol: LC-MS Identification of Intermediates and Impurities
  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.[8][9]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to elute all components of interest.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100-1000.

Workflow for Impurity Identification

G cluster_0 LC-MS Analysis Workflow Sample_Preparation Prepare Sample of Momelotinib Intermediate LC_Separation Chromatographic Separation (UPLC/HPLC) Sample_Preparation->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-MS) LC_Separation->MS_Detection Data_Analysis Data Analysis: Extract Ion Chromatograms and Mass Spectra MS_Detection->Data_Analysis MW_Determination Determine Molecular Weight of Impurities Data_Analysis->MW_Determination Structure_Elucidation Propose Putative Structures MW_Determination->Structure_Elucidation Reference_Standard Confirmation with Reference Standard (if available) Structure_Elucidation->Reference_Standard

Caption: Workflow for impurity identification using LC-MS.

Spectroscopic Techniques: Unraveling Molecular Structure

Spectroscopic techniques provide detailed information about the chemical structure of Momelotinib and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules.[11][12] Both ¹H and ¹³C NMR are routinely used.

Rationale for Experimental Choices:

The choice of solvent is critical in NMR. Deuterated solvents that can dissolve the analyte without interfering with its signals are used. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar organic molecules like Momelotinib and its precursors. For quantitative NMR (qNMR), an internal standard with a known concentration and non-overlapping signals is added to the sample.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Expected ¹H NMR Data for Momelotinib:
Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.47s1HNH
9.32t1HNH
8.54d1HPyrimidine-H
8.27d2HAr-H
8.03d2HAr-H
7.67d2HAr-H
7.40d1HPyrimidine-H
6.94d2HAr-H
4.35d2HCH₂
3.74-3.77m4HMorpholine-H
3.04-3.07m4HMorpholine-H

Note: This is an example based on published data and may vary slightly depending on experimental conditions.[13]

Solid-State Characterization: Understanding Physical Properties

The solid-state properties of an API and its intermediates can significantly impact their stability, solubility, and bioavailability.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying the crystalline form (polymorph) of a solid material. Different polymorphs of the same compound can have different physical properties.

Rationale for Analysis:

During process development, it is crucial to ensure that the desired and most stable crystalline form of Momelotinib and its key intermediates is consistently produced. XRPD provides a unique "fingerprint" for each crystalline form.

Experimental Protocol: XRPD Analysis
  • Instrumentation: A powder X-ray diffractometer.

  • Radiation: Cu Kα.

  • Voltage and Current: 40 kV and 40 mA.

  • Scan Range (2θ): 2° to 40°.

  • Step Size: 0.02°.

  • Scan Speed: 2°/min.

  • Sample Preparation: Gently grind a small amount of the sample to a fine powder and mount it on the sample holder.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide information about the thermal properties of a material, such as melting point, decomposition temperature, and the presence of solvates.[14][15][16][17]

Rationale for Analysis:

DSC is used to determine the melting point and purity of a crystalline solid.[15] The presence of impurities can lead to a broadening and depression of the melting endotherm. TGA measures changes in weight as a function of temperature and is useful for determining the amount of residual solvent or water in a sample.[14][16]

Experimental Protocol: DSC and TGA
  • Instrumentation: A DSC instrument and a TGA instrument.

  • DSC:

    • Sample Pan: Aluminum.

    • Sample Weight: 2-5 mg.

    • Heating Rate: 10°C/min.

    • Temperature Range: 30°C to 300°C.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • TGA:

    • Sample Pan: Platinum or ceramic.

    • Sample Weight: 5-10 mg.

    • Heating Rate: 10°C/min.

    • Temperature Range: 30°C to 500°C.

    • Atmosphere: Nitrogen purge (50 mL/min).

Data Presentation: Thermal Analysis
TechniqueParameterResult for Momelotinib
DSCOnset of Melting~232 °C
DSCPeak of Melting~234 °C
TGAWeight Loss (up to 150°C)< 0.5%

Note: These are example values and may vary depending on the specific crystalline form and purity.[13]

Particle Size Analysis

The particle size distribution of the final API can influence its dissolution rate and bioavailability.[18][19][20][21][22]

Rationale for Analysis:

Controlling particle size is crucial for ensuring consistent drug product performance. Laser diffraction is a common technique for measuring particle size distribution.

Experimental Protocol: Laser Diffraction Particle Size Analysis
  • Instrumentation: A laser diffraction particle size analyzer.

  • Dispersion: Wet dispersion using a suitable non-solvent dispersant with a surfactant to prevent agglomeration.

  • Analysis: Measure the particle size distribution and report parameters such as D10, D50, and D90.

Integrated Analytical Strategy

A robust analytical control strategy for Momelotinib and its intermediates relies on the intelligent application of these orthogonal techniques.

G Start Synthesis Step Intermediate Isolated Intermediate Start->Intermediate HPLC_Purity HPLC-UV (Purity) Intermediate->HPLC_Purity LCMS_ID LC-MS (Identity) Intermediate->LCMS_ID NMR_Structure NMR (Structure) Intermediate->NMR_Structure Decision Meets Specification? HPLC_Purity->Decision LCMS_ID->Decision NMR_Structure->Decision Next_Step Proceed to Next Step Decision->Next_Step Yes Reprocess Reprocess/Purify Decision->Reprocess No Final_API Final API Next_Step->Final_API Solid_State XRPD, DSC/TGA, Particle Size Final_API->Solid_State

Caption: Integrated analytical workflow for Momelotinib synthesis.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of Momelotinib and its synthetic intermediates. By implementing this multi-faceted approach, researchers, scientists, and drug development professionals can ensure the quality, purity, and consistency of the final active pharmaceutical ingredient, ultimately contributing to the development of a safe and effective therapeutic agent. The causality-driven explanations for experimental choices are intended to empower users to not only follow the protocols but also to troubleshoot and adapt them to their specific needs.

References

  • Lab Manager. (2025, October 29).
  • Contract Pharma. (2023, September 7). The Importance of Particle Size Analysis.
  • Anton Paar Wiki. Particle Size Analysis in Pharmaceutics.
  • Malvern Panalytical. Particle size analysis for pharmaceutical development and manufacture.
  • Contract Laboratory. (2023, January 15). Pharmaceutical Particle Size Analysis: A Comprehensive Guide.
  • NETZSCH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • Semantic Scholar. (2017, September 1). New and Practical Synthesis of Momelotinib.
  • ResearchGate. New and Practical Synthesis of Momelotinib.
  • TSI Journals. (2023, August 29). Pharmaceutical Quality Control Using Thermal Analysis Methods.
  • Unknown Source. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.
  • RCSB PDB. (2023, December 20). 8BXH: Crystal structure of JAK2 JH1 in complex with momelotinib.
  • ResearchGate. New and Convergent Synthesis of Momelotinib Dihydrochloride.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • ResearchGate. (PDF) A Novel and Efficient Synthesis of Momelotinib.
  • ChemicalBook. Momelotinib synthesis.
  • LENS.
  • NIH.
  • Ovid. Applications of NMR screening techniques to the pharmaceutical target Checkpoint kinase 1.
  • ResearchGate.
  • OUCI. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite—Resolution for Clinical Development.
  • Semantic Scholar. Strategies for the NMR‐Based Identification and Optimization of Allosteric Protein Kinase Inhibitors.
  • AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery.
  • PubMed Central. Perspectives on NMR in drug discovery: a technique comes of age.
  • PubMed. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development.
  • Wikipedia. Momelotinib.
  • PubMed. (2025, October 7). Population Pharmacokinetics and Exposure-Response Analyses of Momelotinib, Its Active Metabolite (M21), and Total Active Moiety in Myelofibrosis.
  • Unknown Source. Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets.
  • Unknown Source.
  • PMC.
  • Haematologica. (2023, March 2). Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis.
  • ResearchGate.
  • PubMed Central. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials.
  • PubMed. (2011, August 1). A simple HPLC-UV method for the simultaneous quantification of gefitinib and erlotinib in human plasma.
  • Targeted Oncology. (2021, January 22).
  • African Journals Online (AJOL). A new sensitive HPLC/UV method for simultaneous determination of paclitaxel, sorafenib and omeprazole in standard solutions and.

Sources

Application Notes and Protocols for Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective kinase inhibitors.[1][2] This guide focuses on Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate (CAS No. 1056634-62-8), a key chemical intermediate and versatile building block in drug discovery.[3][4] Its principal utility lies in its role as a precursor for the synthesis of advanced kinase inhibitors, most notably Momelotinib, an inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2).[5][6] This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the scientific rationale, experimental workflows, and detailed protocols for leveraging this compound in the design, synthesis, and characterization of novel kinase inhibitors. The protocols are designed to follow a logical drug discovery cascade, from initial biochemical screening to cellular target engagement and mechanistic validation.

Part 1: Compound Profile and Medicinal Chemistry Rationale

Chemical and Physical Properties

This compound is a well-characterized organic molecule, serving as an excellent starting point for medicinal chemistry campaigns. Its properties are summarized below.

PropertyValueReference
CAS Number 1056634-62-8[3][4]
Molecular Formula C₂₃H₂₄N₄O₃[3]
Molecular Weight 404.46 g/mol [3]
Appearance Off-white to yellow solid[5]
Storage Room temperature, desiccated[3]
Rationale for Use as a Kinase Inhibitor Scaffold

The molecular architecture of this compound is not arbitrary; each component serves a strategic purpose in kinase inhibitor design. Understanding this rationale is key to exploiting its full potential.

  • The 2-Aminopyrimidine Core: This heterocyclic system is a classic "hinge-binding" motif. In the ATP-binding pocket of most kinases, a flexible "hinge" region connects the N- and C-terminal lobes. The nitrogen atoms on the pyrimidine ring act as hydrogen bond acceptors and donors, forming critical interactions that anchor the inhibitor to the kinase hinge, a prerequisite for potent, ATP-competitive inhibition.[7]

  • The Morpholino Group: The 4-morpholinoaniline moiety serves multiple functions. The morpholine ring is a common substituent in drug design that often improves aqueous solubility and metabolic stability, and can enhance cell permeability, which are crucial pharmacokinetic properties.

  • The Ethyl Benzoate "Handle": The ethyl ester on the terminal phenyl ring is the primary site for chemical modification. It acts as a versatile synthetic "handle." Through simple hydrolysis, it can be converted to a carboxylic acid.[5] This acid is then readily coupled with a diverse range of amines to generate large libraries of amide derivatives, enabling extensive Structure-Activity Relationship (SAR) studies. This is precisely the strategy used in the synthesis of Momelotinib, where the acid is coupled with aminoacetonitrile.[6]

Part 2: A Step-by-Step Workflow for Inhibitor Development and Characterization

This section outlines a logical, multi-stage workflow for advancing from the parent scaffold to a characterized kinase inhibitor. The process begins with the biochemical validation of newly synthesized derivatives and progresses to confirming their activity and mechanism in a cellular environment.

G cluster_0 Medicinal Chemistry cluster_1 Biochemical & Cellular Screening cluster_2 Mechanistic Validation A Start: Ethyl 4-(2-(4-morpholino- phenylamino)pyrimidin-4-yl)benzoate B Step 1: Hydrolysis (Ester to Carboxylic Acid) A->B NaOH or LiOH Reflux[5] C Step 2: Amide Coupling (Library Synthesis) B->C HATU/EDC Coupling + Diverse Amines D Step 3: Biochemical Kinase Assay (Determine IC50)[8][9] C->D E Step 4: Cell Viability Assay (Determine GI50)[10] D->E Prioritize Potent Hits F Step 5: Target Engagement Assay (Confirm Intracellular Binding)[11][12] E->F Validate Cellularly Active Compounds G Step 6: Phospho-Protein Analysis (Confirm Pathway Inhibition) F->G G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cytokine Cytokine receptor Receptor Dimer cytokine->receptor:f0 jak JAK receptor->jak stat STAT receptor->stat P jak->receptor P jak->jak P pi3k PI3K jak->pi3k stat_dimer STAT Dimer stat->stat_dimer akt Akt pi3k->akt mTOR mTOR akt->mTOR gene Gene Transcription (Proliferation, Survival) mTOR->gene Protein Synthesis stat_dimer->gene inhibition Inhibition by Derivative Compound inhibition->jak

Sources

Cell-Based Assays for Evaluating Pyrimidine Kinase Inhibitors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrimidine Kinases in Oncology

Pyrimidine metabolism is a fundamental cellular process essential for the synthesis of DNA and RNA.[1] This intricate network of biochemical reactions is broadly categorized into two main pathways: de novo synthesis and the salvage pathway. While the de novo pathway builds pyrimidine nucleotides from simple precursors like amino acids and glucose, the salvage pathway recycles pre-existing nucleosides and bases from the degradation of nucleic acids.[2][3] In many cancer types, a metabolic shift occurs, leading to an increased reliance on the more energy-efficient pyrimidine salvage pathway to sustain rapid proliferation and DNA replication.[2][4] This dependency presents a compelling therapeutic window for targeting key enzymes within this pathway.

One such family of enzymes is the uridine-cytidine kinases (UCKs), which catalyze the phosphorylation of uridine and cytidine to their respective monophosphates, a critical step in the salvage pathway.[5] Uridine-cytidine kinase 2 (UCK2), in particular, has garnered significant attention as a drug target. While its expression is limited in most healthy adult tissues, UCK2 is frequently overexpressed in a wide range of cancers, and this overexpression often correlates with poor patient prognosis.[6][7] The inhibition of UCK2 can disrupt the pyrimidine supply in cancer cells, leading to cell cycle arrest and apoptosis.[6][8] Furthermore, UCK2 plays a role in activating certain pyrimidine-based prodrugs used in chemotherapy.[5][6] Therefore, the development of potent and selective UCK2 inhibitors is a promising strategy in oncology drug discovery.[9]

This guide provides a comprehensive overview of robust cell-based assays for the evaluation of pyrimidine kinase inhibitors, with a focus on UCK2. We will delve into the principles behind various assay formats, provide detailed, step-by-step protocols, and discuss the critical aspects of data interpretation. Our aim is to equip researchers, scientists, and drug development professionals with the necessary tools to effectively characterize and advance novel pyrimidine kinase inhibitors.

The Pyrimidine Salvage Pathway: A Key Target in Cancer Metabolism

The pyrimidine salvage pathway is a crucial recycling mechanism that allows cells to reutilize nucleosides and bases from the breakdown of DNA and RNA. This pathway is particularly important for cancer cells, which have a high demand for nucleotides to support their rapid proliferation.[2][3] By relying on the salvage pathway, cancer cells can conserve energy and resources that would otherwise be consumed by the de novo synthesis pathway.[2]

Pyrimidine_Salvage_Pathway Uridine Uridine UCK2 UCK2 (Uridine-Cytidine Kinase 2) Uridine->UCK2 Cytidine Cytidine Cytidine->UCK2 UMP UMP (Uridine Monophosphate) UCK2->UMP ATP -> ADP CMP CMP (Cytidine Monophosphate) UCK2->CMP ATP -> ADP Downstream DNA/RNA Synthesis UMP->Downstream CMP->Downstream Inhibitor Inhibitor Inhibitor->UCK2

Caption: The Pyrimidine Salvage Pathway and the Role of UCK2.

Choosing the Right Cell-Based Assay: A Comparative Overview

A variety of cell-based assays can be employed to evaluate the efficacy of pyrimidine kinase inhibitors. The choice of assay depends on the specific research question, the stage of drug discovery, and the desired throughput. Below is a comparison of commonly used methods:

Assay TypePrincipleAdvantagesDisadvantagesThroughput
Cell Proliferation Assays (e.g., BrdU, MTS) Measures the rate of cell division or metabolic activity as an indicator of cell health.Simple, robust, and well-established.[10][11]Indirect measure of target inhibition; can be confounded by off-target effects.High
Cytotoxicity Assays (e.g., LDH, Real-time Glo) Quantifies cell death by measuring markers of membrane integrity or viability.Provides a direct measure of cell killing.May not be sensitive to cytostatic (growth-inhibiting) effects.High
Target Engagement Assays (e.g., CETSA, NanoBRET) Directly measures the binding of the inhibitor to its target protein within the cell.[12][13]Confirms on-target activity and can determine compound affinity and residence time in a physiological context.[13][14][15]Can be more complex and lower throughput than proliferation assays.[16]Medium to High
Metabolite Quantification Assays (e.g., LC-MS) Measures the intracellular levels of pyrimidine nucleotides (e.g., UMP, CMP) to assess the direct biochemical effect of the inhibitor.Provides a direct readout of the inhibitor's impact on the metabolic pathway.Technically demanding and requires specialized equipment.Low to Medium

Experimental Protocols

Protocol 1: Cell Proliferation Assessment using the BrdU Incorporation Assay

This protocol details a colorimetric enzyme-linked immunosorbent assay (ELISA)-based method for quantifying cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA.[10][17]

Principle: Proliferating cells incorporate BrdU into their DNA during the S-phase of the cell cycle.[18] Following fixation and DNA denaturation, an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is used to detect the incorporated BrdU.[19][20] The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of BrdU incorporated and, therefore, the number of proliferating cells.[19]

Materials:

  • Cancer cell line known to overexpress UCK2 (e.g., select lung, colon, or breast cancer cell lines)

  • Complete cell culture medium

  • Test pyrimidine kinase inhibitors

  • BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, wash buffer, TMB substrate, and stop solution)[19]

  • 96-well clear, flat-bottom tissue culture plates

  • Multi-well microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine kinase inhibitors in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X.[19] Incubate the plate at 37°C for 2-4 hours.[19]

  • Fixation and Denaturation: Carefully remove the medium from the wells. For suspension cells, centrifuge the plate at 300 x g for 10 minutes before removing the medium.[19] Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[19]

  • Antibody Incubation:

    • Remove the Fixing/Denaturing Solution and add 100 µL of 1X BrdU Detection Antibody solution to each well. Incubate for 1 hour at room temperature with gentle shaking.[19]

    • Remove the antibody solution and wash the wells twice with 300 µL of 1X Wash Buffer.[19]

    • Add 100 µL of 1X Anti-mouse HRP-linked Antibody Solution to each well and incubate for 1 hour at room temperature.[19]

    • Remove the secondary antibody solution and wash the wells three times with 300 µL of 1X Wash Buffer.[19]

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate to each well.[19]

    • Incubate at room temperature for 15-30 minutes, or until a color change is apparent.[19]

    • Add 100 µL of Stop Solution to each well to terminate the reaction.[19]

    • Measure the absorbance at 450 nm using a microplate reader.[19]

Data Analysis:

  • Subtract the absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of proliferation for each treatment group relative to the vehicle control.

  • Plot the percentage of proliferation against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

BrdU_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Pyrimidine Kinase Inhibitors Start->Treat BrdU Add BrdU Labeling Reagent Treat->BrdU FixDenature Fix and Denature Cells BrdU->FixDenature PrimaryAb Incubate with Anti-BrdU Primary Antibody FixDenature->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Substrate Add TMB Substrate SecondaryAb->Substrate Read Measure Absorbance at 450 nm Substrate->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the BrdU Cell Proliferation Assay.

Protocol 2: Target Engagement Assessment using the NanoBRET™ Assay

This protocol describes a method to quantify the binding of a pyrimidine kinase inhibitor to its target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13]

Principle: The NanoBRET™ Target Engagement assay utilizes a target protein fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the target protein (the energy acceptor).[13][21] When the tracer is bound to the NanoLuc®-fused target, their close proximity (<10 nm) allows for energy transfer from the luciferase to the tracer upon addition of the luciferase substrate, resulting in a BRET signal.[13][21] A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[13]

Materials:

  • Cells stably or transiently expressing the pyrimidine kinase of interest (e.g., UCK2) fused to NanoLuc® luciferase.

  • Opti-MEM® I Reduced Serum Medium.

  • Test pyrimidine kinase inhibitors.

  • NanoBRET™ Tracer specific for the target kinase.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer capable of measuring dual-filtered luminescence.

Procedure:

  • Cell Preparation: Harvest and resuspend the NanoLuc®-expressing cells in Opti-MEM® to the desired concentration.

  • Compound and Tracer Addition:

    • In a white assay plate, add the test compounds at various concentrations.

    • Add the NanoBRET™ Tracer at a pre-determined optimal concentration (typically near its EC50 value).[22]

  • Cell Addition: Add the cell suspension to the wells containing the compound and tracer.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.

  • Signal Measurement: Read the plate on a luminometer equipped with filters for NanoLuc® emission (donor) and the tracer's emission (acceptor).

Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

  • Normalize the BRET ratios to the vehicle control (no inhibitor).

  • Plot the normalized BRET ratio against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.[22]

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the data generated from these assays, it is crucial to incorporate a self-validating framework into the experimental design. This includes:

  • Positive and Negative Controls: Always include known potent inhibitors of the target kinase as positive controls and inactive structural analogs as negative controls. This helps to validate the assay's performance and provides a benchmark for the activity of test compounds.

  • Orthogonal Assays: Employing multiple, distinct assay formats to evaluate the same inhibitor can provide a more comprehensive and reliable assessment of its activity.[23] For instance, a compound that shows potent activity in a cell proliferation assay should also demonstrate target engagement in a CETSA or NanoBRET™ assay.

  • Counter-screens: To assess the selectivity of the inhibitors, it is important to test them against related kinases or in cell lines that do not express the target kinase. This helps to identify off-target effects that may contribute to the observed cellular phenotype.

  • Dose-Response Curves: Generating full dose-response curves is essential for accurately determining the potency (IC50 or EC50) of the inhibitors. Single-point screens can be misleading and should be followed up with dose-response experiments.

  • Statistical Analysis: All experiments should be performed with appropriate biological and technical replicates to ensure statistical significance.

Conclusion

The evaluation of pyrimidine kinase inhibitors requires a multi-faceted approach that combines functional cellular assays with direct measures of target engagement. The protocols and principles outlined in this guide provide a robust framework for researchers to characterize the potency, selectivity, and mechanism of action of novel inhibitors. By employing these well-validated cell-based assays and adhering to principles of scientific rigor, the drug discovery community can more effectively advance promising new therapies targeting pyrimidine metabolism for the treatment of cancer and other diseases.

References

  • He, L., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(4), 1033. Retrieved from [Link]

  • He, L., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PubMed. Retrieved from [Link]

  • Crowther, G. T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2445-2455. Retrieved from [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11109. Retrieved from [Link]

  • Wikipedia. (n.d.). UCK2. Retrieved from [Link]

  • BioVision. (n.d.). BrdU Cell Proliferation Assay Kit. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Retrieved from [Link]

  • He, L., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Semantic Scholar. Retrieved from [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8, 1-13. Retrieved from [Link]

  • Crowther, G. T., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]

  • Liu, Y., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Pharmacology, 12, 705307. Retrieved from [Link]

  • Chen, Z., et al. (2024). Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment. Journal of Cancer, 15(1), 1-14. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Fu, X., et al. (2022). Uridine-cytidine kinase 2 as a novel potential prognostic and therapeutic biomarker in gastric cancer. Annals of Translational Medicine, 10(22), 1221. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Wu, K., et al. (2022). The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. Frontiers in Oncology, 12, 888133. Retrieved from [Link]

  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Uridine‐cytidine kinase 2 (UCK2) was upregulated in various cancers. Retrieved from [Link]

  • Malami, I. (2018). Uridine-cytidine kinase 2, a potential chemotherapeutic target for cancer therapy: The role of natural products in targeting UCK2 enzyme activity. Natural Products Chemistry & Research. Retrieved from [Link]

  • Bryan, M. C., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11495-11519. Retrieved from [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Institutional Research Information System. Retrieved from [Link]

  • Elkins, J. M., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 8(10), e78443. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Scott, J. S., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1163-1168. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved from [Link]

  • Hsieh, T. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7542-7561. Retrieved from [Link]

  • Chen, Y. C., et al. (2011). UMP/CMPK Is Not the Critical Enzyme in the Metabolism of Pyrimidine Ribonucleotide and Activation of Deoxycytidine Analogs in Human RKO Cells. PLoS ONE, 6(5), e19490. Retrieved from [Link]

  • Yamamoto, T., et al. (2017). 5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line. The Journal of Nutritional Biochemistry, 43, 85-93. Retrieved from [Link]

  • L-nucleoside anantiomers are substrates for human mitochondrial and cytosolic nucleoside kinases. (2007). Nucleic Acids Research, 35(12), 4022-4030. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Comprehensive Metabolic Panel (CMP): What It Is & Results. Retrieved from [Link]

Sources

Application Notes & Protocols: Prodrug Strategies for Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Overcoming the Hurdles of Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors, forming the structural basis for numerous therapeutics targeting key regulators of the cell cycle like Aurora kinases and Polo-like kinases (PLKs).[1][2] These inhibitors have shown significant promise in oncology by interfering with the catalytic activity of kinases that are often dysregulated in cancer.[1] Despite their potent and selective activity, many pyrimidine-based kinase inhibitors face significant developmental challenges that limit their clinical utility. These hurdles often include poor aqueous solubility, which complicates formulation and intravenous administration, and low oral bioavailability, which restricts their therapeutic potential as conveniently administered oral agents.[3][4][5]

A prodrug strategy offers a powerful and versatile solution to these challenges.[6][7][8] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[6][7] This approach allows for the temporary masking of functional groups responsible for suboptimal physicochemical properties. By appending a carefully selected promoiety, we can enhance solubility, improve membrane permeability, and even achieve tumor-specific drug release, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the parent inhibitor.[5][9][10]

This guide provides a detailed overview of the rationale, design, synthesis, and evaluation of prodrugs for pyrimidine-based kinase inhibitors, offering field-proven insights and step-by-step protocols for researchers in drug discovery and development.

Section 1: The Rationale and Strategic Design of Prodrugs

The decision to pursue a prodrug strategy is driven by the need to overcome specific, well-defined limitations of a parent drug candidate. The core principle is to create a transient chemical modification that is cleaved in vivo to regenerate the active kinase inhibitor at the desired time and place.

Causality Behind the Strategy: Why Employ a Prodrug?

  • To Enhance Aqueous Solubility: Many kinase inhibitors are hydrophobic, making them difficult to dissolve in aqueous media for intravenous formulation.[3][4] Attaching a highly ionizable promoiety, such as a phosphate group, can dramatically increase water solubility.

  • To Improve Oral Bioavailability: Poor oral absorption can be due to low solubility or poor membrane permeability. A prodrug can temporarily mask polar functional groups with lipophilic promoieties (e.g., esters, carbamates), enhancing absorption from the gastrointestinal tract.[9][10]

  • To Achieve Targeted Delivery: Prodrugs can be designed for activation by enzymes that are overexpressed in specific tissues, such as tumors.[11][12] This "context-dependent" activation can increase the concentration of the active drug at the site of action while minimizing systemic toxicity.[11][12]

  • To Mitigate Off-Target Activity: By rendering the molecule inactive until it reaches its target, a prodrug approach can reduce the potential for off-target kinase inhibition and associated side effects during distribution.[13][14]

The Logic of Prodrug Design: A Self-Validating System

A successful prodrug must satisfy three critical criteria:

  • The prodrug itself should be significantly less active against the target kinase than the parent drug.

  • The linkage between the promoiety and the parent drug must be stable enough to survive transit to the site of absorption or action.

  • The linkage must be efficiently cleaved in vivo to release the parent drug at a rate that achieves therapeutic concentrations.

The interplay between these factors forms a self-validating system where the prodrug's efficacy is directly tied to its successful bioactivation.

cluster_0 Challenges of Parent Kinase Inhibitor cluster_1 Prodrug Strategy cluster_2 In Vivo Bioactivation cluster_3 Therapeutic Outcome Challenge Poor Solubility Low Bioavailability Off-Target Effects Prodrug Inactive Prodrug (Parent + Promoiety) Challenge->Prodrug Masking Moiety Addition Design Improved Solubility Enhanced Permeability Targeted Activation Prodrug->Design Activation Enzymatic or Chemical Cleavage Design->Activation Administration Outcome Active Kinase Inhibitor (at target site) Activation->Outcome Release of Parent Drug

Caption: Conceptual workflow of a prodrug strategy.

Section 2: Key Prodrug Chemistries and Synthetic Protocols

The choice of prodrug chemistry is dictated by the functional groups available on the parent pyrimidine inhibitor and the desired physicochemical properties. Here, we detail two common and effective strategies.

Strategy A: N-Acyl and N-Carboxylate Prodrugs for Enhanced Bioavailability

This strategy is particularly effective for pyrimidine inhibitors possessing accessible secondary amine functionalities, which are common in this class of molecules. Masking the polar N-H group with an acyl or carboxylate moiety can significantly improve membrane permeability and, consequently, oral absorption.[9]

Protocol 1: General Synthesis of an N-Acyl Pyrimidine Prodrug

Causality: This protocol describes the acylation of a secondary amine on the pyrimidine scaffold. The use of an anhydride reagent under thermal conditions provides a straightforward and often high-yielding method to form the desired amide bond, creating the prodrug.[10] This amide bond is designed to be stable chemically but susceptible to cleavage by amidases or esterases in vivo.

Materials:

  • Parent Pyrimidine Inhibitor (containing a secondary amine)

  • Anhydride or Dicarbonate reagent (e.g., acetic anhydride, di-tert-butyl dicarbonate)

  • 1,4-Dioxane (anhydrous)

  • Brine solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the parent pyrimidine inhibitor (1.0 eq) in anhydrous 1,4-dioxane in a sealed reaction vessel.

  • Add the corresponding anhydride or dicarbonate reagent (1.5-2.0 eq).

  • Heat the reaction mixture to 120-140 °C for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.[10]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding brine (e.g., 100 mL).[9][10]

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).[9][10]

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate gradient) to afford the pure N-acyl prodrug.[9]

Strategy B: Phosphate Prodrugs for Enhanced Aqueous Solubility

For inhibitors intended for intravenous administration, poor aqueous solubility is a major formulation obstacle. The phosphate ester prodrug is the gold-standard approach to address this, as the phosphate group is highly ionizable at physiological pH, rendering the molecule water-soluble.[3][4]

Protocol 2: Synthesis of a Phosphate Ester Prodrug

Causality: This two-step protocol involves the phosphorylation of a hydroxyl group on the parent inhibitor. Dibenzyl phosphite is used as the phosphorylating agent because the benzyl protecting groups are stable during the reaction but can be readily removed in a subsequent step via hydrogenolysis. This process yields the final, highly soluble phosphate prodrug.

Materials:

  • Parent Pyrimidine Inhibitor (containing a hydroxyl group)

  • Dibenzyl phosphite

  • N,N-Diisopropylethylamine (DIPEA)

  • Carbon tetrachloride (CCl4) or Iodine (I2)

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol for hydrogenation

  • Saturated sodium bicarbonate solution

Procedure:

Step 1: Phosphorylation

  • Dissolve the parent inhibitor (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq), followed by dibenzyl phosphite (1.5 eq).

  • Add the oxidizing agent, such as CCl4 (1.5 eq) or a solution of I2 in DCM, dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude dibenzyl phosphate ester intermediate by flash column chromatography.

Step 2: Deprotection (Hydrogenolysis)

  • Dissolve the purified intermediate in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-16 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the final phosphate prodrug, which may be further purified by recrystallization or preparative HPLC if necessary.

Section 3: A Workflow for Prodrug Characterization and Validation

The synthesis of a prodrug is only the first step. A rigorous evaluation is required to confirm that the prodrug behaves as intended. This process validates the design by testing its stability, inactivity, and bioactivation potential.

cluster_0 Physicochemical Validation cluster_1 In Vitro Biological Validation cluster_2 In Vivo Validation Sol Protocol 4: Aqueous Solubility Plasma Protocol 6: Plasma Stability & Conversion Sol->Plasma Stab Protocol 5: Chemical Stability (pH) Stab->Plasma Cell Protocol 7: Cell-Based Activity (Prodrug vs. Parent) Plasma->Cell Kinase Protocol 8: In Vitro Kinase Assay (Prodrug vs. Parent) Cell->Kinase PK Protocol 10: Murine Pharmacokinetic Study Kinase->PK Proceed if In Vitro Data is Positive Start Synthesized Prodrug Start->Sol Start->Stab

Caption: Hierarchical workflow for prodrug evaluation.

Protocol 6: In Vitro Prodrug Conversion in Plasma

Causality: This assay is critical for confirming that the prodrug can be converted to the active parent drug by enzymes present in plasma (e.g., esterases, phosphatases). It also provides an initial estimate of the conversion rate, which is a key determinant of the pharmacokinetic profile. A successful prodrug will show time-dependent disappearance of the prodrug concurrent with the appearance of the parent drug.[13]

Procedure:

  • Prepare a stock solution of the prodrug in DMSO.

  • Thaw frozen human and mouse plasma at 37 °C.

  • Spike the prodrug stock solution into the pre-warmed plasma to a final concentration of 1-5 µM (ensure final DMSO concentration is <0.5%).

  • Incubate the plasma samples at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect an aliquot of the plasma.

  • Immediately quench the enzymatic activity by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug and the newly formed parent drug.

  • Calculate the half-life (t½) of the prodrug in plasma.

Protocol 8: In Vitro Kinase Assay (Prodrug vs. Parent)

Causality: This experiment is a direct test of a core design principle: the prodrug must be inactive or significantly less active than the parent compound.[13][14] By comparing the IC50 values, you can quantify the degree of masking achieved by the promoiety. A high IC50 for the prodrug confirms it will not inhibit the target kinase before its activation.

Procedure:

  • Perform a kinase activity assay using the purified target kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Prepare serial dilutions of both the parent inhibitor and the prodrug.

  • Run the kinase reaction in the presence of each concentration of the compounds.

  • Detect the kinase activity (e.g., by measuring substrate phosphorylation via radiometric, fluorescent, or luminescent methods).

  • Plot the percentage of kinase inhibition versus the compound concentration.

  • Calculate the IC50 value for both the parent inhibitor and the prodrug using non-linear regression analysis.

Data Summary: Expected Outcomes for a Successful Prodrug

The following table summarizes hypothetical but ideal data from the characterization of a parent pyrimidine kinase inhibitor and its successful N-acyl prodrug designed to improve oral bioavailability.

ParameterParent InhibitorN-Acyl ProdrugRationale for Improvement
Aqueous Solubility (pH 7.4) 0.5 µg/mL0.2 µg/mLSolubility may decrease due to increased lipophilicity.
Target Kinase IC50 10 nM> 10,000 nMConfirms the prodrug is inactive, a key safety feature.[13]
Plasma Half-Life (Human) N/A25 minutesDemonstrates efficient conversion to the parent drug.
Cellular Potency (IC50) 200 nM2,500 nMReduced potency in cells is expected due to reliance on intracellular conversion.
Oral Bioavailability (F%) in Mice 8%62%The primary goal is achieved, showing significantly enhanced systemic exposure.[9][10]

Section 4: In Vivo Pharmacokinetic (PK) Evaluation

The definitive test of a prodrug strategy is its performance in vivo. A well-designed oral prodrug should deliver significantly higher plasma concentrations of the active parent drug compared to direct oral administration of the parent drug itself.

Protocol 10: Murine Pharmacokinetic Study

Causality: This study directly measures the concentration of both the prodrug and the released parent drug in the bloodstream over time after administration. The primary endpoint is the Area Under the Curve (AUC) of the parent drug, which represents total drug exposure. An 8-fold increase in oral AUC, as has been reported for pyrimidine kinase inhibitor prodrugs, is a strong indicator of success.[9][10]

Procedure:

  • Animal Dosing:

    • Group 1: Administer the parent inhibitor intravenously (IV) to determine clearance and volume of distribution.

    • Group 2: Administer the parent inhibitor orally (PO).

    • Group 3: Administer the prodrug orally (PO) at an equimolar dose to the parent inhibitor.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Extract the prodrug and parent drug from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentrations of both analytes using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the parent drug versus time for each dosing group.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Summary: Comparative Pharmacokinetic Profiles
ParameterParent Drug (10 mg/kg PO)Prodrug (Molar Equiv. PO)Interpretation
Parent Drug Cmax (ng/mL) 150950Higher peak concentration of the active drug is achieved.
Parent Drug Tmax (hr) 1.02.0Tmax may be slightly delayed due to the required conversion step.
Parent Drug AUC (ng·h/mL) 5504400Primary Endpoint: Total drug exposure is dramatically increased (8-fold).[9]
Oral Bioavailability (F%) 7.7%62.3%Demonstrates successful circumvention of absorption barriers.[9][10]

Conclusion

The application of prodrug strategies is an indispensable tool in modern drug development, capable of transforming a potent but pharmacokinetically flawed pyrimidine-based kinase inhibitor into a viable clinical candidate. By rationally selecting a promoiety and linker chemistry to overcome specific liabilities such as poor solubility or low bioavailability, researchers can significantly enhance the therapeutic potential of these targeted agents. The success of this approach relies on a rigorous, multi-step validation process encompassing chemical synthesis, comprehensive in vitro characterization to confirm the mechanism of action, and definitive in vivo pharmacokinetic studies to demonstrate improved drug exposure. The protocols and workflows outlined in this guide provide a robust framework for the successful design and development of the next generation of kinase inhibitor therapeutics.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • An AKR1C3-activated kinase inhibitor prodrug. RSC Medicinal Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. National Center for Biotechnology Information. [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. National Center for Biotechnology Information. [Link]

  • Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. National Center for Biotechnology Information. [Link]

  • Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide. National Center for Biotechnology Information. [Link]

  • Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. MDPI. [Link]

  • Design, Synthesis, and In Vitro Biological Activities of a Bio-Oxidizable Prodrug to Deliver Both ChEs and DYRK1A Inhibitors for AD Therapy. MDPI. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]

  • Design, development and evaluation of a prodrug-type TrkA-selective inhibitor with antinociceptive effects in vivo. PubMed. [Link]

  • Enzyme-activated Prodrugs and Their Release Mechanisms for Treatment of Cancer. Royal Society of Chemistry. [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. University of Siena. [Link]

  • The design of small-molecule prodrugs and activatable phototherapeutics for cancer therapy. Royal Society of Chemistry. [Link]

  • Improved solubility and pharmacokinetic properties demonstrated with prodrugs of the antiangiogenic, anti-tumor pyrimidopyrimidine dual KDR/FGFR antagonist. Cancer Research. [Link]

  • Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. PubMed. [Link]

Sources

Application Note: Advanced Crystallization Techniques for Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate. Control over the solid-state form is paramount in pharmaceutical development, influencing critical parameters such as purity, stability, bioavailability, and manufacturability. This guide details the fundamental principles of crystallization, systematic solvent selection, and step-by-step protocols for several robust crystallization techniques, including Slow Cooling, Anti-Solvent Addition, and Vapor Diffusion. The methodologies are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower users to troubleshoot and optimize their processes effectively.

Introduction: The Critical Role of Crystallization

This compound is a complex organic molecule, representative of intermediates used in the synthesis of kinase inhibitors for targeted cancer therapies.[1] The final purification step for such active pharmaceutical ingredients (APIs) or their precursors is almost invariably crystallization. Beyond simple purification, crystallization is the primary method for controlling the solid-state properties of a compound.

A single molecule can often pack into multiple distinct crystal lattices, a phenomenon known as polymorphism.[2] Different polymorphs of the same API can exhibit different physical properties, including solubility, dissolution rate, and stability.[3][4] These differences can profoundly impact the drug's bioavailability and therapeutic efficacy.[3] For instance, the widely prescribed drug atorvastatin exists in at least 70 known polymorphic forms, each with unique characteristics.[5][6] Therefore, developing controlled and reproducible crystallization protocols is not merely a matter of purification but a regulatory necessity to ensure consistent product quality and performance.[3][6] This guide provides the foundational knowledge and practical protocols to achieve this control.

Physicochemical Profile and Solvent Selection Strategy

A successful crystallization process begins with a thorough understanding of the compound's properties and its interaction with various solvents.

Compound Properties

The structural features of this compound—containing aromatic rings, an ester, a secondary amine, and a morpholine group—suggest moderate polarity and a propensity for hydrogen bonding.

PropertyValue / DescriptionSource
IUPAC Name Ethyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate[7]
CAS Number 1056634-62-8[8]
Molecular Formula C₂₃H₂₄N₄O₃[7]
Molecular Weight 404.46 g/mol [7]
Appearance Light yellow solid[8][9]
Predicted Boiling Point 635.2 ± 65.0 °C[10]
Predicted Density 1.244 ± 0.06 g/cm³[10]
Rationale for Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[11] The ideal solvent should exhibit a strong temperature-dependent solubility profile: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[11][12] This differential solubility is the driving force for crystallization upon cooling.

The "Like Dissolves Like" Principle: This dictum serves as a starting point.[12] Given the molecule's structure, polar aprotic solvents (e.g., Acetone, Ethyl Acetate, THF) and polar protic solvents (e.g., Ethanol, Methanol) are expected to be good candidates for dissolving the compound. Nonpolar solvents like Heptane or Hexane are likely to be poor solvents, making them suitable as "anti-solvents."

Solvent Screening Protocol: A preliminary experimental screen is indispensable.

  • Place ~10-20 mg of the compound into several small vials.

  • To each vial, add a different solvent dropwise at room temperature, vortexing after each addition. A good "soluble solvent" will require a minimal volume to dissolve the sample.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. An ideal crystallization solvent will fully dissolve the compound upon heating.[13]

  • Allow the hot solutions to cool to room temperature, then place them in an ice bath. Observe for crystal formation. The best solvent will yield a high recovery of crystalline solid.[13]

SolventBoiling Point (°C)[14]PolarityExpected RoleRationale
Acetone 56Polar AproticSoluble SolventGood for dissolving moderately polar compounds. Low boiling point allows for easy removal.[12]
Ethanol (EtOH) 78Polar ProticSoluble SolventCapable of hydrogen bonding, may dissolve the compound well, especially when hot.[14]
Ethyl Acetate (EtOAc) 77Polar AproticSoluble SolventExcellent general-purpose solvent for many organic compounds.[15]
Toluene 111NonpolarSoluble SolventAromatic nature may aid in dissolving the compound at high temperatures. High boiling point allows a large temperature gradient.[14]
Heptane/Hexane 98 / 69NonpolarAnti-SolventLow polarity makes it a poor solvent for this compound, ideal for inducing precipitation from a solution.[15]
Dimethylformamide (DMF) 153Polar AproticSoluble Solvent (for Vapor Diffusion)High boiling point and high polarity make it a solvent of last resort, but useful for difficult-to-dissolve compounds in vapor diffusion setups.[16]

Fundamental Principles of Crystallization

Crystallization is a phase transition driven by supersaturation . A supersaturated solution contains more dissolved solute than it can hold at equilibrium under those conditions. Supersaturation can be achieved by several methods, including cooling, evaporating the solvent, or adding an anti-solvent.[17] The process occurs in two main stages:

  • Nucleation: The initial formation of tiny, stable crystalline entities (nuclei). This occurs in the "labile zone" of high supersaturation. Controlling the rate of nucleation is key; too rapid nucleation leads to many small, often impure crystals.

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-ordered crystals. This is favored in the "metastable zone" of moderate supersaturation, where the formation of new nuclei is slow, allowing existing crystals to grow in an orderly fashion.[18]

G cluster_0 Supersaturation Generation Cooling Cooling Supersaturation Supersaturated Solution Cooling->Supersaturation Evaporation Solvent Evaporation Evaporation->Supersaturation AntiSolvent Anti-Solvent Addition AntiSolvent->Supersaturation Nucleation Primary Nucleation (Formation of Nuclei) Supersaturation->Nucleation Growth Crystal Growth (Orderly Lattice Formation) Supersaturation->Growth Metastable Zone Nucleation->Growth Result Crystalline Solid (Purified Product) Growth->Result

Caption: The crystallization cascade, from generating supersaturation to final product.

Experimental Protocols

The following protocols provide step-by-step guidance for three common and effective crystallization techniques. Always work in a clean environment to avoid introducing dust or other particulates that can act as unwanted nucleation sites.[19]

Protocol 1: Slow Cooling Crystallization

This is the most common technique, relying on the principle that solubility decreases as temperature decreases.[20] The key to forming high-quality crystals is a slow cooling rate, which maintains the solution in the metastable zone for a longer period, favoring growth over nucleation.[19]

SlowCoolingWorkflow A 1. Dissolution Dissolve compound in minimum hot solvent B 2. Slow Cooling Allow to cool slowly to room temperature A->B C 3. Further Cooling Transfer to ice bath for max recovery B->C D 4. Isolation Vacuum filter crystals C->D E 5. Washing & Drying Wash with cold solvent, then dry under vacuum D->E

Caption: Workflow for Slow Cooling Crystallization.

Detailed Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol or ethyl acetate). Heat the mixture on a hot plate to the solvent's boiling point while stirring. Continue to add the solvent dropwise until the solid just completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., by wrapping it in glass wool) can further slow the cooling rate and promote the growth of larger crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Trustworthiness & Troubleshooting:

  • Problem: Oiling Out. If the compound separates as a liquid instead of a solid, it means the solution became supersaturated at a temperature above the compound's melting point in that solvent.[14] Solution: Re-heat the solution to re-dissolve the oil, add slightly more solvent, and attempt cooling again.

  • Problem: No Crystals Form. The solution may not be sufficiently supersaturated, or nucleation is kinetically hindered. Solutions: 1) Try scratching the inside of the flask with a glass rod to create nucleation sites. 2) Add a "seed" crystal from a previous batch. 3) Allow the solvent to evaporate slowly for a few hours to increase the concentration.

Protocol 2: Anti-Solvent Addition (Drowning-Out) Crystallization

This technique is ideal when a compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[17][21] Supersaturation is induced by adding the "anti-solvent" (poor solvent) to a solution of the compound in the "soluble solvent," reducing the overall solubility of the solute.[22][23]

AntiSolventWorkflow cluster_input Inputs Solvent Compound in 'Good' Solvent Addition Slowly add Anti-Solvent to the solution with vigorous stirring Solvent->Addition AntiSolvent Anti-Solvent ('Poor' Solvent) AntiSolvent->Addition Precipitation Crystals precipitate as solubility decreases Addition->Precipitation Isolation Isolate, Wash, and Dry Crystals Precipitation->Isolation

Caption: Workflow for Anti-Solvent Addition Crystallization.

Detailed Methodology:

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: While vigorously stirring the solution, slowly add the "anti-solvent" (e.g., heptane or deionized water) dropwise using a pipette or dropping funnel.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Growth: Stop the addition and continue to stir the mixture for a period (e.g., 1-2 hours) to allow the crystals to grow. Cooling the mixture in an ice bath can further increase the yield.

  • Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Trustworthiness & Troubleshooting:

  • Critical Parameter: The rate of anti-solvent addition is paramount. Adding it too quickly will cause rapid precipitation (crashing out), leading to small, amorphous, or impure particles.[23] Slow, controlled addition is key.

  • Problem: Amorphous Precipitate. If a non-crystalline solid forms, the local supersaturation at the point of addition is too high. Solution: Try adding the anti-solvent at a higher temperature (then cooling the mixture), or try adding the solution to the anti-solvent instead.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent method for growing very high-quality, single crystals suitable for X-ray diffraction, especially when only small amounts of material are available.[19][24] It is a form of anti-solvent crystallization where the anti-solvent is introduced very slowly via the vapor phase.[16]

VaporDiffusionWorkflow Setup Prepare Setup: - Inner vial with compound in 'good' solvent (e.g., DMF) - Outer jar with volatile 'anti-solvent' (e.g., Diethyl Ether) Seal Seal the outer jar to create a closed system Setup->Seal Diffusion Anti-solvent vapor slowly diffuses into the inner vial Seal->Diffusion Crystallization Supersaturation is gradually reached, leading to slow crystal growth over days/weeks Diffusion->Crystallization Harvest Carefully harvest the single crystals Crystallization->Harvest

Caption: The principle of Vapor Diffusion for single crystal growth.

Detailed Methodology (Hanging Drop Variation):

  • Reservoir Preparation: In a well of a crystallization plate or a small beaker, place a reservoir of a volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether, pentane, or dichloromethane).[25][26]

  • Sample Preparation: Dissolve the compound in a minimal amount of a high-boiling point, "good" solvent (e.g., DMF or DMSO) to make a concentrated solution.

  • Setup: Place a small drop (2-5 µL) of the compound's solution onto a siliconized glass coverslip.[25]

  • Sealing: Invert the coverslip and place it over the reservoir, using grease to create an airtight seal.[25][27] The drop of your solution is now "hanging" in an atmosphere saturated with anti-solvent vapor.

  • Incubation: Store the sealed setup in a vibration-free location at a constant temperature.[26]

  • Growth: Over several days to weeks, the anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and promoting the slow growth of single crystals.

  • Harvesting: Once suitable crystals have formed, carefully remove the coverslip and harvest the crystals using a micromanipulator or a fine needle.

Trustworthiness & Troubleshooting:

  • Solvent Choice: The key is a large difference in volatility between the "good" solvent (low volatility) and the anti-solvent (high volatility).[19]

  • Problem: Precipitation Film. If a solid film forms on the drop surface instead of discrete crystals, the concentration of the compound in the initial drop was likely too high. Solution: Repeat with a more dilute solution.

  • Problem: No Crystals. The solubility in the solvent/anti-solvent mixture may still be too high. Solution: Choose a more potent anti-solvent (one in which the compound is even less soluble).

Characterization of Crystalline Solids

After successful crystallization, it is essential to characterize the solid material to confirm its identity, purity, and polymorphic form.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases. Each polymorph has a unique diffraction pattern, acting as a "fingerprint."[6] It is a required test to ensure batch-to-batch consistency of the desired polymorphic form.[5][6]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and purity of the compound and can also detect polymorphic transitions.

  • Microscopy: Visual inspection under a microscope is a simple but powerful first step to assess crystal habit (shape), size distribution, and the presence of any amorphous material or different crystal forms.

References

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from [Link]

  • Xtalks. (2020). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • YouTube. (2013). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. Retrieved from [Link]

  • IOR Press. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Wikipedia. (n.d.). Salting out. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Elsevier. (2004). Macromolecular cryocrystallography—methods for cooling and mounting protein crystals at cryogenic temperatures. Retrieved from [Link]

  • Science.gov. (n.d.). cooling crystallization process: Topics. Retrieved from [Link]

  • Myande Group. (n.d.). Cooling/Freezing Crystallization. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Cool Separations. (n.d.). Cooling Crystallization Technology. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-ethoxy-3-morpholin-4-ylmethylbenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. Retrieved from [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this key kinase inhibitor intermediate.[1] This document provides in-depth troubleshooting advice and detailed protocols based on established palladium-catalyzed cross-coupling methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and robust method for synthesizing this compound is the Buchwald-Hartwig amination.[2][3][4] This palladium-catalyzed cross-coupling reaction forms the critical C-N bond between an aryl halide (or pseudohalide) and an amine. In this specific synthesis, the reaction typically involves the coupling of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate with 4-morpholinoaniline.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in Buchwald-Hartwig aminations can stem from several factors. The most critical parameters to evaluate are the choice of palladium precatalyst, the phosphine ligand, the base, the solvent, and the reaction temperature.[5] The interplay between these components is crucial for an efficient catalytic cycle. Inefficient catalyst activation, catalyst decomposition, or competing side reactions are common culprits.

Q3: I am observing significant amounts of a hydrodehalogenated byproduct (Ethyl 4-(pyrimidin-4-yl)benzoate). What causes this and how can it be minimized?

A3: The formation of a hydrodehalogenated byproduct is a known side reaction in palladium-catalyzed aminations.[4] It can occur via β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination step. This is often exacerbated by certain ligand and base combinations or elevated temperatures. Optimizing the ligand to promote rapid reductive elimination can mitigate this issue.

Q4: Are there alternative, non-palladium-based methods for this synthesis?

A4: While palladium catalysis is common, alternative methods exist. One reported route involves the cyclization of ethyl 4-acetylbenzoate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and urea to form an intermediate, which is then aminated with 4-morpholinoaniline using a coupling agent like PyBOP.[6] Another approach is through nucleophilic aromatic substitution (SNAr), though this often requires harsher conditions and may lead to issues with regioselectivity.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are experiencing low or no yield of the desired product, a systematic approach to troubleshooting is essential. The following guide will walk you through the most probable causes and their solutions.

Logical Flow for Troubleshooting Low Yield

low_yield_troubleshooting start Low/No Product Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_inertness Ensure Rigorous Inert Atmosphere (N2/Ar) start->check_inertness optimize_catalyst Optimize Catalyst System (Pd Source & Ligand) check_reagents->optimize_catalyst Reagents OK check_inertness->optimize_catalyst Atmosphere OK optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Test Alternative Solvents optimize_base->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp solution Improved Yield optimize_temp->solution

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Troubleshooting
  • Verify Reagent Integrity and Stoichiometry:

    • Aryl Halide: Ensure the purity of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate. Impurities can inhibit the catalyst.

    • Amine: 4-morpholinoaniline can degrade over time. Use freshly sourced or purified amine.

    • Solvent: Anhydrous solvents are critical. Water can hydrolyze the base and poison the catalyst. Use freshly distilled or commercially available anhydrous solvents.

    • Base: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a fresh bottle or handle it in a glovebox.

  • Ensure a Scrupulously Inert Atmosphere:

    • The Pd(0) species in the catalytic cycle is sensitive to oxygen. The reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize the Catalytic System:

    • Palladium Source: While Pd₂(dba)₃ is common, pre-catalysts like those from the Buchwald group (e.g., G3 or G4 palladacycles) can be more active and air-stable.

    • Ligand Choice: The ligand is paramount for success.[3] For electron-rich pyrimidines, bulky, electron-rich phosphine ligands are often required. Consider screening ligands such as Xantphos, DavePhos, or XPhos. The choice of ligand can significantly influence the rate of reductive elimination, thereby minimizing side reactions.[4]

  • Screen Different Bases:

    • The choice of base is critical and can be substrate-dependent.[8] While strong, non-nucleophilic bases like NaOtBu or LiHMDS are common, they can be incompatible with base-sensitive functional groups.[9] Weaker bases like K₂CO₃ or Cs₂CO₃ can be effective, especially at higher temperatures, and offer better functional group tolerance.[10]

Issue 2: Formation of Impurities
Common Impurities and Mitigation Strategies
ImpurityProbable CauseRecommended Solution
Hydrodehalogenated Starting Material β-hydride elimination competing with reductive elimination.[4]Use a bulkier ligand (e.g., XPhos) to sterically favor reductive elimination. Lowering the reaction temperature may also help.
Di-amination Product Reaction with both chloro-positions on a dichloropyrimidine precursor.If starting from a dichloropyrimidine, careful control of stoichiometry (slight excess of the dihalide) and lower temperatures can favor mono-amination.[3]
Products of Base-Induced Side Reactions Strong bases like NaOtBu can react with ester functionalities.[9]Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[8][10]

Experimental Protocols

Recommended Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

  • To a dry Schlenk flask, add Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (1.0 eq), 4-morpholinoaniline (1.1 eq), and the chosen phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) under a positive flow of argon.

  • Add anhydrous solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

buchwald_hartwig_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Pd-Amido Complex Pd-Amido Complex Deprotonation->Pd-Amido Complex Reductive Elimination Reductive Elimination Pd-Amido Complex->Reductive Elimination Yields Product (Ar-NR2) Reductive Elimination->Pd(0)L2 Regenerates Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[3][4]

References

  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020-01-25). Research Journal of Chemistry and Environment.
  • Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015-02-25). RSC Publishing.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006-05-19). Georg Thieme Verlag KG.
  • Optimization of reaction conditions for palladium-catalyzed amination... (2024-12-01). ResearchGate.
  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026-01-13). Journal of the American Chemical Society.
  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. NIH.
  • Buchwald–Hartwig amination. Wikipedia.
  • A Novel Synthetic Method of Momelotinib. (2024-10-10). Chinese Journal of Pharmaceuticals.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Palladium-Catalyzed Aminations in Flow ... on Water. (2024-01-16). ACS Catalysis.
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH.
  • Process For Preparation Of Momelotinib Or Its Acid Addition Salts.. Quick Company.
  • A novel synthesis of imatinib and its intermediates. (2025-08-05). ResearchGate.
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes.
  • New and Practical Synthesis of Momelotinib. ResearchGate.
  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI.
  • New and Convergent Synthesis of Momelotinib Dihydrochloride. (2025-08-05). ResearchGate.
  • IMATINIB. (2014-09-10). New Drug Approvals.
  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-Station.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis. Google Patents.
  • This compound. ChemicalBook.
  • Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Google Patents.
  • Ethyl4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. ChemBK.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.

Sources

Purification of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to purifying Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate from a crude reaction mixture. This document offers troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a key intermediate in the synthesis of various kinase inhibitors, notably Momelotinib.[1][2] It is a moderately polar organic molecule with the following properties:

  • Molecular Formula: C₂₃H₂₄N₄O₃[1]

  • Molecular Weight: 404.46 g/mol [1]

  • Appearance: Typically a light yellow solid.[3]

  • Predicted Boiling Point: 635.2 ± 65.0 °C[4]

  • Predicted Density: 1.244 ± 0.06 g/cm³[4]

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A2: The impurities in your crude mixture will largely depend on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as 4-morpholinoaniline and an appropriate ethyl 4-(pyrimidin-4-yl)benzoate derivative (e.g., with a leaving group at the 2-position).

  • Side-Products: Arising from incomplete reactions or side reactions.

  • Hydrolyzed Product: The corresponding carboxylic acid, 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid, can be a significant impurity if the reaction is performed under conditions that favor ester hydrolysis.[5][6]

  • Related Esters: If other alcohols are present (e.g., methanol from a solvent), the corresponding methyl ester may be formed as an impurity.[5][6]

Q3: Which purification method, recrystallization or column chromatography, is better for this compound?

A3: The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is an excellent choice for removing small amounts of impurities from a relatively pure crude product (>90% pure). It is generally faster, less expensive, and can be more easily scaled up than chromatography.

  • Column Chromatography is more suitable for separating complex mixtures with multiple components or when the desired product and impurities have similar polarities.[7][8] It offers higher resolving power but is more time-consuming and requires larger volumes of solvent.

Q4: How can I monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of your purification. By spotting your crude mixture, the purified fractions, and pure standards (if available) on a TLC plate, you can visualize the separation of your desired compound from impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Developing a Recrystallization Protocol

A systematic approach is crucial for identifying a suitable recrystallization solvent. The following table provides a starting point for solvent screening.

Solvent ClassRecommended SolventsRationale
Alcohols Ethanol, IsopropanolThe hydroxyl group can interact with the polar functionalities of the target molecule. Ethanol, in particular, is often a good choice for pyrimidine derivatives.[9] A mixture of ethanol and water can also be effective.[9]
Esters Ethyl AcetateAs an ester itself, the target compound is likely to have good solubility in ethyl acetate at elevated temperatures. Ethyl acetate is a moderately polar solvent.
Ketones AcetoneAcetone is a polar aprotic solvent that can be a good choice for dissolving moderately polar compounds.
Aromatic TolueneThe aromatic rings in the target molecule suggest that it may have some solubility in aromatic solvents like toluene, especially when hot.
Chlorinated Dichloromethane (DCM)DCM is a good solvent for a wide range of organic compounds. It might be too good of a solvent on its own, but it can be used in a solvent/anti-solvent system (e.g., with hexane).
Ethers Tetrahydrofuran (THF)THF is a polar ether that can dissolve a variety of compounds.
Anti-Solvents Hexane, Heptane, WaterThese are non-polar (hexane, heptane) or very polar (water) solvents in which the target compound is likely to be insoluble. They are useful as anti-solvents in a two-solvent recrystallization system.

Experimental Workflow for Solvent Selection:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • To each tube, add a different solvent from the table above, dropwise, at room temperature, until the solid dissolves or it is clear that it is insoluble.

  • If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point and continue adding the solvent dropwise until the solid dissolves.

  • If the solid dissolves completely at room temperature, the solvent is likely too good for single-solvent recrystallization.

  • If the solid dissolves when hot, allow the solution to cool slowly to room temperature and then place it in an ice bath.

  • Observe for crystal formation. The ideal solvent will result in the formation of well-defined crystals with a significant recovery.

recrystallization_workflow

Troubleshooting Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly.[5]

  • Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Solution 2: Change the Solvent. The chosen solvent may be too "good" for your compound. Try a solvent in which your compound has slightly lower solubility. Alternatively, consider a solvent/anti-solvent system. For example, dissolve your compound in a minimal amount of a good solvent (like DCM or THF) and then slowly add a poor solvent (like hexane or heptane) until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This is a common problem and can be due to several factors.

  • Possible Cause 1: Too much solvent was used. [10] This is the most frequent reason for crystallization failure.

    • Solution: Gently heat the solution to evaporate some of the solvent.[5] Once the volume has been reduced, allow it to cool again.

  • Possible Cause 2: The solution is supersaturated and needs a nucleation site.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystals to start forming.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[5]

Q: My recovery is very low. How can I improve it?

A: Low recovery can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent in which they are soluble.

  • Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of boiling solvent required to fully dissolve your crude product.[10]

  • Solution 2: Ensure complete cooling. After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Solution 3: Use ice-cold solvent for washing. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[10] Using room temperature solvent will redissolve some of your product.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[8]

Developing a Column Chromatography Protocol

The choice of stationary and mobile phases is critical for a successful separation.

  • Stationary Phase: For a moderately polar compound like this compound, silica gel is the most common and appropriate stationary phase for normal-phase chromatography. For reversed-phase chromatography, a C18-functionalized silica gel would be used.[11]

  • Mobile Phase (Eluent): The mobile phase should be chosen to provide a good separation between your target compound and its impurities. A good starting point is to find a solvent system that gives your target compound an Rf value of ~0.3-0.4 on a TLC plate.[8]

Recommended Starting Mobile Phase Systems (Normal-Phase on Silica Gel):

Solvent SystemPolarityComments
Hexane / Ethyl Acetate Low to MediumA classic and versatile solvent system. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.
Dichloromethane / Methanol Medium to HighThis system is useful for more polar compounds. Start with a high percentage of DCM (e.g., 99:1 DCM:MeOH) and slowly increase the methanol concentration. Caution: Methanol can sometimes dissolve silica gel, so use it judiciously.
Toluene / Ethyl Acetate Low to MediumThe aromatic nature of toluene can offer different selectivity compared to hexane, which may be beneficial for separating aromatic impurities.

chromatography_workflow

Troubleshooting Column Chromatography Issues

Q: My compound is not moving from the top of the column (Rf = 0). What should I do?

A: This indicates that the mobile phase is not polar enough to elute your compound.

  • Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For a DCM/methanol system, increase the amount of methanol. It is often best to do this in a stepwise gradient to ensure good separation.

Q: My compound and an impurity are eluting together (co-elution). How can I improve the separation?

A: Co-elution means that the chosen solvent system does not provide adequate resolution.

  • Solution 1: Use a shallower gradient. If you are running a gradient elution, make the increase in polarity more gradual. This will give the compounds more time to separate on the column.

  • Solution 2: Try a different solvent system. Different solvents can have different selectivities for your compounds. For example, if you are using a hexane/ethyl acetate system, try switching to a DCM/methanol or toluene/ethyl acetate system. The change in solvent can alter the interactions with the silica gel and improve separation.

  • Solution 3: Use a longer column or a finer stationary phase. Increasing the column length or using silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution.[12]

Q: I am seeing "streaking" or "tailing" of my compound's spot on the TLC and in the column fractions. What is causing this?

A: Tailing is often a sign of strong interactions between your compound and the stationary phase. For a molecule with basic nitrogen atoms like yours, this can be due to interactions with the acidic silanol groups on the silica gel.

  • Solution 1: Add a small amount of a basic modifier to your eluent. Adding a small amount (0.1-1%) of triethylamine (Et₃N) or ammonia in methanol to your mobile phase can neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.

  • Solution 2: Use a different stationary phase. If tailing is severe, consider using a less acidic stationary phase, such as neutral alumina.

By systematically addressing these common issues, you can effectively purify this compound and obtain a high-purity final product for your research and development needs.

References

  • [No Title] ()
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. ()
  • Recrystalliz
  • Recrystalliz
  • ethyl 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)
  • [No Title] ()
  • Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing. ()
  • Ethyl 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)
  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermedi
  • Column chrom
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC - NIH. ()
  • Achieve high-throughput LC/MS purific
  • 12.
  • How To Improve Column Chromatography Separ
  • Column chrom
  • How To Choose Mobile Phase For Column Chrom
  • Column Chromatography: Principles, Procedure, and Applic
  • Substances yield after recrystallization from different solvents.
  • How to increase separation in column chrom
  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. ()
  • Strategies for purifying polar heterocyclic compounds via chrom
  • Troubleshooting Guide - Phenomenex. ()
  • methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)
  • New and Practical Synthesis of Momelotinib - ResearchG
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. ()
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. ()
  • ethyl 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)
  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)

Sources

Common impurities in the synthesis of Momelotinib from Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this technical support center provides a comprehensive guide to navigating the common challenges in the synthesis of Momelotinib, specifically focusing on the conversion of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested advice to empower you to optimize your synthesis, control impurities, and ensure the integrity of your final compound.

PART 1: The Critical Transformation: From Ester to Amide

The conversion of this compound to Momelotinib is a pivotal step in the synthetic route. This reaction is typically an amidation, where the ethyl ester is converted to the final N-cyanobenzamide functional group. While conceptually straightforward, this step is sensitive to reaction conditions, and minor deviations can lead to a cascade of impurity-forming side reactions.

G cluster_main Core Reaction Pathway SM Ethyl 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoate Product Momelotinib (N-(cyanomethyl)-4-(2-((4-morpholinophenyl) amino)pyrimidin-4-yl)benzamide) SM->Product Amidation Reagents Primary Amine (e.g., Glycinonitrile) + Strong Base (e.g., KOtBu) + Anhydrous Solvent (e.g., DMF) Reagents->SM

Caption: The core amidation reaction for Momelotinib synthesis.

Understanding and controlling the variables in this transformation is paramount for achieving high purity and yield.

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the specific issues you may encounter during your experiments in a direct question-and-answer format.

FAQ 1: I'm observing a significant peak in my HPLC that corresponds to the starting material's carboxylic acid. What is it and how can I prevent it?

Answer: You are likely observing the Momelotinib Acid Impurity , chemically known as 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid[1][2]. This is one of the most common process-related impurities in this synthetic step.

Causality (The "Why"): This impurity arises from the hydrolysis of the ethyl ester starting material. The reaction is typically run under basic conditions, which can readily catalyze the hydrolysis of the ester if water is present in the reaction medium. Even trace amounts of moisture in your solvent or reagents can lead to the formation of this byproduct.

Preventative & Corrective Actions:

  • Rigorous Solvent & Reagent Drying:

    • Solvents: Use anhydrous grade solvents (e.g., DMF, DMSO) directly from a sealed bottle. For absolute certainty, consider drying the solvent over activated molecular sieves (3Å or 4Å) for at least 12 hours before use.

    • Reagents: Ensure your base (e.g., potassium tert-butoxide) and amine are stored in a desiccator and handled quickly to minimize atmospheric moisture absorption.

  • Inert Atmosphere: Always run the reaction under a dry, inert atmosphere (Nitrogen or Argon). This involves purging your reaction vessel thoroughly before adding reagents and maintaining a positive pressure of inert gas throughout the reaction.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate the rate of hydrolysis. Maintain the lowest effective temperature for the amidation to proceed efficiently.

FAQ 2: My reaction is incomplete, showing a large amount of unreacted starting material even after extended reaction times. What are the likely causes?

Answer: Incomplete conversion is a common hurdle. The issue typically lies with the activation of the amine or the overall reaction kinetics.

Causality (The "Why"): The amidation requires the deprotonation of the reacting amine (e.g., glycinonitrile) by a strong base to form a potent nucleophile. If the base is not strong enough, is of poor quality, or is added improperly, the concentration of the active nucleophile will be too low to drive the reaction to completion.

Troubleshooting Protocol:

  • Base Selection & Quality Check:

    • Potassium tert-butoxide (KOtBu) is a common choice for this transformation[3]. Ensure it is a fresh, high-purity reagent. Older KOtBu can absorb moisture and CO2 from the air, reducing its activity.

    • Consider alternative strong, non-nucleophilic bases like Sodium Hydride (NaH) or DBU, but be aware they may require different solvents and temperature profiles.

  • Staged Reagent Addition:

    • Do not add all reagents at once. A common successful strategy is to first dissolve the amine in the anhydrous solvent, cool the mixture (e.g., to 0 °C), and then add the base portion-wise to form the nucleophile in situ.

    • After allowing time for the deprotonation to occur, slowly add a solution of your ethyl benzoate starting material to the activated amine mixture.

  • Reaction Monitoring: Use in-process controls to determine if the reaction has truly stalled or is just slow.

G Start Start Reaction Under N2 Sample Withdraw Aliquot (e.g., 20 µL) Start->Sample Quench Quench in HPLC Mobile Phase (e.g., 1 mL ACN:H2O) Sample->Quench Analyze Inject into HPLC System Quench->Analyze Decision Starting Material <1%? Analyze->Decision End Proceed to Workup & Purification Decision->End Yes Continue Continue Reaction (Consider adding more base/reagent if stalled) Decision->Continue No Continue->Sample After 1-2 hours

Caption: A self-validating workflow for HPLC-based reaction monitoring.

FAQ 3: What analytical methods are best for identifying and quantifying these impurities?

Answer: A multi-technique approach is ideal for robust impurity profiling, with HPLC being the workhorse for routine analysis.

Table 1: Analytical Techniques for Momelotinib Impurity Profiling

TechniquePrimary UseStrengths & Insights
HPLC-UV Quantification & Routine Monitoring: Separating and quantifying the API, starting materials, and known impurities.The gold standard for determining purity and monitoring reaction progress. Method development is key to ensure separation of all relevant species[4].
LC-MS Identification: Determining the molecular weight of unknown peaks to identify potential new impurities or degradation products.Provides crucial mass-to-charge ratio data for structural elucidation of unknown impurities observed in the HPLC chromatogram[5].
NMR Structural Confirmation: Unambiguously confirming the structure of isolated impurities for reference standard characterization.Essential for the definitive structural analysis of impurities, especially when compared against the parent API[5].
GC-MS Residual Solvents: Quantifying residual solvents (e.g., DMF, Toluene) from the synthesis and purification steps.Ideal for detecting and quantifying volatile organic impurities that are not visible by HPLC[4].

PART 3: Purification Strategies: A Targeted Approach

Once the reaction is complete, a robust purification strategy is needed to remove any formed impurities.

  • Aqueous Workup: A carefully designed aqueous workup can be the first line of defense. A mild acidic wash (e.g., with dilute citric acid) can help remove any unreacted basic reagents. If the Momelotinib Acid Impurity is present, its solubility may be manipulated by adjusting the pH, though this can be complex.

  • Crystallization: This is the most effective and scalable method for removing process-related impurities.

    • Solvent Screening: The key is finding a solvent system where Momelotinib has high solubility at high temperatures but poor solubility at room temperature, while the impurities remain in the mother liquor. Common solvents for screening include isopropanol, ethanol, acetone, ethyl acetate, and mixtures thereof.

  • Chromatography: If high levels of closely-related impurities persist after crystallization, column chromatography on silica gel may be required. This is less ideal for large-scale production but is an excellent tool for development and producing highly pure material.

By understanding the "why" behind impurity formation and implementing these rigorous, self-validating protocols, you can effectively troubleshoot and control the synthesis of Momelotinib, ensuring the production of a high-quality active pharmaceutical ingredient.

References

  • Momelotinib Impurities and Related Compound. Veeprho. [Link]

  • Momelotinib-impurities. Pharmaffiliates. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals. [Link]

Sources

Solubility issues of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with this compound (CAS: 1056634-62-8), an intermediate used in the synthesis of kinase inhibitors like Momelotinib[1][2]. The inherent physicochemical properties of this molecule can present significant hurdles in achieving desired concentrations in common laboratory solvents. This document is structured to provide not only solutions but also the underlying scientific rationale to empower users to effectively troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a complex organic molecule, appearing as a light yellow solid[3][4][5]. It serves as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors for oncology[1]. Its structure, featuring multiple aromatic rings, a morpholine group, and an ethyl ester, contributes to its challenging solubility profile. Understanding its properties is the first step in troubleshooting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1056634-62-8[3]
Molecular Formula C₂₃H₂₄N₄O₃[6]
Molecular Weight 404.46 g/mol [6]
Appearance Light yellow solid[3][4][5]
Boiling Point (Predicted) 635.2 ± 65.0 °C[6]
Density (Predicted) 1.244 ± 0.06 g/cm³[6]

Q2: Why is this compound so difficult to dissolve, even in common organic solvents like DMSO?

A2: The poor solubility stems from two primary factors:

  • High Crystal Lattice Energy: The molecule's planar, aromatic structure allows for strong intermolecular π-stacking and van der Waals forces in its solid, crystalline state. A significant amount of energy is required to break apart this stable crystal lattice before the solvent can interact with individual molecules. This is a common challenge with highly crystalline active pharmaceutical ingredients (APIs)[7].

  • Molecular Polarity and Lipophilicity: The compound possesses both lipophilic (aromatic rings) and polar (morpholine, ester, and amine groups) regions. This amphipathic nature means it doesn't perfectly align with the polarity of any single solvent. While solvents like DMSO can solvate a wide range of compounds, the high lattice energy of this specific molecule can make it resistant to dissolution even in these powerful aprotic solvents, especially at higher concentrations[8].

Q3: What are the recommended starting solvents for solubilizing this compound?

A3: For initial trials, a panel of solvents with varying polarities should be screened. Start with common, strong organic solvents. Based on the structure, the following are recommended for initial screening:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Protic Solvents: Ethanol, Methanol (solubility is expected to be lower).

  • Chlorinated Solvents: Dichloromethane (DCM).

It is crucial to start with a small amount of the compound and incrementally add solvent to determine an approximate saturation point[9].

Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. What is happening?

A4: This phenomenon is known as "crashing out" or anti-solvent precipitation. The compound is highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the aqueous buffer. When you dilute the stock, the solvent environment rapidly changes from favorable (organic) to unfavorable (aqueous), causing the compound to exceed its solubility limit in the final mixture and precipitate out of the solution[8]. This is a critical issue as it leads to an unknown and lower-than-expected final concentration in your assay.

Troubleshooting Guide

This section addresses specific problems encountered during experiments and provides actionable solutions grounded in chemical principles.

Issue 1: The compound will not fully dissolve in DMSO or DMF, even at moderate concentrations.
  • Underlying Cause: The kinetic barrier to dissolution, dominated by the compound's crystal lattice energy, has not been sufficiently overcome.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for initial dissolution.

  • Solutions:

    • Apply Physical Energy:

      • Sonication: Place the vial in an ultrasonic bath for 10-15 minute intervals. The high-frequency sound waves create micro-cavitations that bombard the solid particles, breaking them apart and increasing the surface area available for solvation[10].

      • Gentle Heating: Warm the solution to 40-60°C. This increases the kinetic energy of the solvent molecules, enhancing their ability to overcome the crystal lattice energy. Caution: Always ensure the compound is stable at the applied temperature. Refer to the Safety Data Sheet (SDS) for thermal stability information[11][12][13][14][15].

      • Vortexing: Vigorous mixing increases the interaction between the solvent and solute particles.

Issue 2: The compound precipitates from the aqueous working solution over the course of the experiment.
  • Underlying Cause: The working solution is thermodynamically unstable and supersaturated. Even if precipitation is not immediate, it can occur over time as the molecules aggregate.

  • Solutions:

    • pH Adjustment: The molecule contains a morpholine group and a secondary amine, which are basic. In acidic aqueous buffers (pH < 7), these groups can become protonated. This ionization can increase aqueous solubility. A pH-solubility profile should be determined experimentally across the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by WHO guidelines for biopharmaceutics classification[16].

    • Use of Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of a lipophilic compound in an aqueous medium. The co-solvent alters the polarity of the bulk solvent system, making it more favorable for the drug[7][17].

      • Common Co-solvents: Polyethylene glycol 400 (PEG-400), Propylene glycol (PG), ethanol.

      • Application: Prepare the working solution in a buffer that is pre-mixed with a co-solvent (e.g., 90% buffer, 10% PEG-400).

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The nonpolar part of your compound can be encapsulated within this cavity, forming an inclusion complex that has significantly improved aqueous solubility[10]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Formulation as a Solid Dispersion: For more advanced applications, creating a solid dispersion can be highly effective. This involves dissolving the compound and a hydrophilic carrier (like PVP K30 or HPMC) in a common solvent and then removing the solvent. This process traps the compound in an amorphous, high-energy state within the polymer matrix, which enhances its dissolution rate and solubility[17].

    Caption: Comparison of conventional vs. solid dispersion methods.

Experimental Protocols

Protocol 1: Standard Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines to determine the equilibrium solubility of the compound in a given solvent system[8][16][18].

  • Preparation: Add an excess amount of this compound to a series of glass vials (e.g., 10 mg per 1 mL of solvent to ensure saturation).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent or buffer (e.g., pH 1.2, 4.5, 6.8 buffers, water, DMSO) to each vial.

  • Equilibration: Seal the vials tightly. Place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant. Crucially , do not disturb the solid pellet.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents, PVDF for aqueous). This removes any fine, suspended particles.

  • Dilution & Analysis: Dilute the clear filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent under the tested conditions. Perform all measurements in triplicate[16].

Protocol 2: Small-Scale Kinetic Solubility Screening

This is a rapid method to quickly assess approximate solubility in a range of solvents.

  • Preparation: Pre-weigh 1 mg of the compound into multiple small vials.

  • Solvent Addition: To the first vial, add the first solvent (e.g., DMSO) in 100 µL increments. After each addition, vortex vigorously for 30 seconds and visually inspect for dissolution.

  • Record Observation: Note the volume of solvent required to fully dissolve the 1 mg of compound. This gives an approximate solubility (e.g., if 200 µL was required, solubility is ~5 mg/mL).

  • Repeat: Repeat the process for each solvent in your screening panel.

Table 2: Suggested Solvent Panel for Screening

Solvent ClassSolventExpected Performance
Aprotic Polar DMSO, DMF, NMPHigh solubility expected
Protic Polar Ethanol, IsopropanolModerate to low solubility
Non-polar Toluene, HeptaneVery low solubility expected
Aqueous Buffers pH 4.0, pH 7.4, pH 9.0Low solubility, pH-dependent

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Kumar, L., & Pathak, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Thakkar, H., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Sari, Y., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences. Available at: [Link]

  • World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. ECA Academy. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 1056634-62-8. homesunshinepharma.com. Available at: [Link]

  • World Health Organization. (2015). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series. Available at: [Link]

  • Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. myskinrecipes.com. Available at: [Link]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. dowdevelopmentlabs.com. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-ethoxy-3-morpholin-4-ylmethylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • DC Fine Chemicals. (n.d.). methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. dcfinechemicals.com. Available at: [Link]

  • PubChem. (n.d.). 4-(2-((4-(4-Morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. chemos.de. Available at: [Link]

  • Cleanchem Laboratories. (2025). Material Safety Data Sheet: Methyl 4-(2-((4- morpholinophenyl)amino) pyrimidin-4-yl)benzoate. cleanchem.com. Available at: [Link]

Sources

Stability of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Intermediates Division

Welcome to the technical support center for this compound (CAS: 1056634-62-8). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key kinase inhibitor intermediate in their work.[1] We understand that ensuring the stability and integrity of your compound is paramount for reproducible results and successful downstream applications. This document provides in-depth, question-and-answer-based troubleshooting guides, validated experimental protocols, and foundational scientific principles to address stability issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental challenges related to the stability of this compound.

Q1: I'm observing new peaks in my HPLC analysis after storing the compound in an aqueous buffer. What is the likely cause?

A: The most probable cause of degradation in aqueous solutions is the hydrolysis of the ethyl ester functional group.[2][3] This reaction is catalyzed by either acidic or basic conditions, splitting the ester into its constituent carboxylic acid and ethanol.[3]

  • Under Basic Conditions (pH > 7): This process, known as saponification, is typically rapid and irreversible, yielding the carboxylate salt (benzoate) and ethanol.[3] The reaction goes to completion.[3]

  • Under Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis is a reversible reaction that will proceed until equilibrium is reached.[3] The rate of hydrolysis is often slower than in basic conditions but can still be significant, especially with heat.

Troubleshooting Steps:

  • Confirm Degradant Identity: The primary degradant should have a different retention time on a reverse-phase HPLC column (typically eluting earlier due to increased polarity) and a molecular weight corresponding to the parent compound minus the ethyl group plus a hydrogen (M-28). Use LC-MS to confirm the mass of the degradant.[4]

  • Control pH: The stability of the compound is highly pH-dependent. For maximum stability in solution, maintain a pH as close to neutral (pH 6.5-7.5) as possible. Use a well-buffered system if your experimental conditions permit.

  • Limit Time in Solution: Prepare aqueous solutions of the compound fresh for each experiment. If storage is unavoidable, keep solutions at 2-8°C for no more than 24 hours and re-analyze purity before use.

Q2: My solid compound is showing discoloration (e.g., turning yellow/brown) and a loss of purity over time, even when stored in the dark. What could be happening?

A: Discoloration and degradation of the solid material in the absence of light suggest either thermal or oxidative degradation. Given the structure of the molecule, two sites are particularly susceptible:

  • Oxidation of the Morpholine Ring: The nitrogen atom in the morpholine ring can be susceptible to oxidation.[5] While morpholine itself is relatively stable, its derivatives can undergo oxidation, potentially leading to N-oxide formation or ring-opening products, which are often colored.

  • Oxidation of the Secondary Amine Bridge: The exocyclic secondary amine linking the phenyl and pyrimidine rings is another potential site for oxidation. One-electron oxidation can lead to the formation of radical cations and subsequent complex degradation pathways.[6]

Troubleshooting Steps:

  • Inert Atmosphere Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.

  • Temperature Control: While room temperature storage is generally acceptable for short periods, long-term storage should be at lower temperatures (e.g., 2-8°C or -20°C) to reduce the rate of any potential thermal degradation.[7]

  • Avoid Contaminants: Ensure that storage containers and handling equipment are free from oxidizing contaminants, such as peroxide residues from solvents or metal ions that can catalyze oxidation reactions.[8]

Q3: Is this compound sensitive to light? How should I handle it?

A: Yes, compounds with extended conjugated systems involving aromatic and heterocyclic rings, like this one, have the potential to be photosensitive. Light exposure, particularly in the UV range, can induce photochemical degradation.[9][10] International Council for Harmonisation (ICH) guideline Q1B outlines the standardized approach for photostability testing.[11][12]

  • Mechanism: Light can provide the energy to excite electrons in the molecule, leading to the formation of reactive species. Potential degradation pathways for anilinopyrimidine structures under irradiation include hydroxylation of the aromatic or heterocyclic rings.[13]

Handling and Troubleshooting:

  • Protect from Light: Always handle the solid compound and its solutions under subdued light. Use amber vials or wrap containers in aluminum foil to protect them from light exposure.[11]

  • Perform a Confirmatory Photostability Study: If photosensitivity is a concern for your application, a forced degradation study under controlled light exposure is necessary. This involves exposing the compound (both solid and in solution) to a standardized light source and comparing it to a "dark" control sample stored under the same conditions.[9][14] This will confirm its photosensitivity and help identify any photodegradants.

Q4: What is the best analytical method to develop a stability-indicating assay for this compound?

A: A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Mass Spectrometric (MS) detection is the industry standard.[4][15]

Key Method Development Considerations:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the relatively non-polar parent compound from its more polar degradants (like the hydrolyzed carboxylic acid).[16]

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly valuable. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity and help in the identification of degradants.[15] LC-MS provides definitive mass information for identifying unknown degradation products.[4][17]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to prove its suitability. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study - Hydrolytic Stability

This protocol outlines a standard procedure to assess the stability of the compound under acidic, basic, and neutral hydrolytic stress, as recommended by ICH guidelines.[18]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile (ACN).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M Sodium Hydroxide (NaOH).

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

  • Incubation:

    • Incubate all three solutions, along with a control sample of the stock solution diluted with ACN, at a controlled temperature (e.g., 60°C).

    • Collect aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).[18]

  • Sample Quenching and Analysis:

    • Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the time-zero or control sample. Identify and quantify major degradants.

Protocol 2: Photostability Assessment (ICH Q1B)

This protocol provides a workflow for evaluating the compound's sensitivity to light.

  • Sample Preparation:

    • Place a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container.[10]

    • Prepare a solution of known concentration (e.g., 0.5 mg/mL) in a suitable solvent.

    • Prepare identical "dark control" samples for both solid and solution by wrapping the containers securely in aluminum foil.[11]

  • Light Exposure:

    • Place the test and control samples in a calibrated photostability chamber.

    • Expose the samples to a light source that provides both cool white fluorescent and near-UV light, as specified by ICH Q1B Option 2.[10]

    • The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV light.[14]

  • Analysis:

    • After the exposure period, visually inspect the samples for any changes in appearance.

    • Analyze the light-exposed samples and the dark control samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the purity and degradant profiles of the exposed samples to the dark controls. A significant change indicates photosensitivity.

Data Summary & Visualization

Table 1: Predicted Stability Profile of this compound

This table summarizes the expected stability behavior based on the chemical structure and established principles. Actual results must be confirmed experimentally.

Stress ConditionReagents/ParametersExpected Primary Degradation PathwayMajor Degradant(s)Predicted Stability
Acidic Hydrolysis 0.1 M HCl, 60°CHydrolysis of ethyl ester4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acidLabile
Basic Hydrolysis 0.1 M NaOH, RTSaponification of ethyl esterSodium 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoateVery Labile
Oxidation 3% H₂O₂, RTOxidation of morpholine N or secondary amineN-Oxides, hydroxylated speciesModerately Labile
Thermal (Solid) 80°C, 48hGeneral thermal decompositionUndetermined colored productsGenerally Stable
Photolytic (Solid) ICH Q1B exposurePhotochemical degradation/rearrangementHydroxylated derivativesPotentially Labile
Diagrams

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A Parent Compound Ethyl 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoate B Hydrolyzed Product 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoic acid A->B H⁺ or OH⁻ H₂O C Parent Compound Ethyl 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoate D N-Oxide Products (Morpholine or Amine Bridge) C->D [O] e.g., H₂O₂

Caption: Potential degradation pathways via hydrolysis and oxidation.

cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl) start->acid Incubate base Basic (0.1 M NaOH) start->base Incubate oxid Oxidative (3% H₂O₂) start->oxid Incubate thermal Thermal (60°C) start->thermal Incubate photo Photolytic (ICH Q1B) start->photo Incubate quench Neutralize & Dilute Samples acid->quench base->quench oxid->quench thermal->quench photo->quench analyze Analyze via Stability-Indicating HPLC Method quench->analyze report Characterize Degradants & Quantify Purity Loss analyze->report

Caption: Workflow for a comprehensive forced degradation study.

References

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Pharma Stability. Photostability (ICH Q1B). [Link]

  • Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • ICH. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Santonocito, C., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH). [Link]

  • Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Walsh Medical Media. [Link]

  • Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. DergiPark. [Link]

  • Kumar, A., et al. (2023). LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. PubMed. [Link]

  • van de Veen, F. H., et al. (2021). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. ACS Publications. [Link]

  • Davis, H. (2014). Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. YouTube. [Link]

  • Amoyaw, P. N. A., & Adu-Amankwaah, J. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing (SciRP). [Link]

  • Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. DergiPark. [Link]

  • ResearchGate. (2024). LC-MS/MS CHARACTERIZATION OF FORCED DEGRADATION PRODUCTS OF TUCATINIB, A NOVEL TYROSINE KINASE INHIBITOR: DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD. [Link]

  • Maila-Ard, T., et al. (2006). Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)-polycarboxylate Complexes. PubMed. [Link]

  • ResearchGate. Prodrugs and hydrolysis of esters. [Link]

  • FooDB. (2010). Compound Morpholine (FDB008207). [Link]

  • ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. [Link]

  • DC Fine Chemicals. methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. [Link]

  • Medicine LibreTexts. (2022). 9.9: Hydrolysis of Esters. [Link]

  • ResearchGate. Pyrimidine degradation pathway and metabolism of β-aminoisobutyric acid (BAIBA). [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Geren, W., et al. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]

  • NIST. Morpholine. [Link]

  • Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Institutes of Health (NIH). [Link]

  • Dąbrowska, M., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ResearchGate. The reductive pathway for the degradation of pyrimidine nucleotides in.... [Link]

  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. [Link]

  • ResearchGate. Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). [Link]

  • MDPI. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]

  • OPUS. Analytical Methods. [Link]

  • Cadet, J., et al. (2015). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PubMed. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • PubChem. Ethyl 4-ethoxy-3-morpholin-4-ylmethylbenzoate. [Link]

  • Rathod, P. J., et al. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. IJPPR. [Link]

  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. [Link]

  • Medmol. This compound. [Link]

Sources

Technical Support Center: Selective Debenzoylation of N-Benzoyl-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the selective debenzoylation of Ethyl N-benzoyl-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of advanced pharmaceutical intermediates, such as precursors to the Janus Kinase (JAK) inhibitor, Momelotinib.[1][2]

The core challenge addressed herein is the selective cleavage of a robust N-benzoyl (amide) bond while preserving a labile ethyl ester functionality within the same molecule. This document provides in-depth protocols, mechanistic insights, and data-driven troubleshooting to navigate this complex transformation successfully.

Part 1: Reaction Overview & Core Challenge

The target transformation involves the hydrolysis of an N-aryl benzamide to yield the corresponding secondary amine. Amide bonds are notoriously stable due to the delocalization of the nitrogen lone pair into the carbonyl system, making them the least reactive of the carboxylic acid derivatives.[3] Consequently, hydrolysis typically requires forcing conditions such as heating with strong acid or base.[4]

The primary complication in this specific substrate is the presence of an ethyl ester. Standard basic hydrolysis conditions (e.g., NaOH in aqueous alcohol) that are strong enough to cleave the amide will readily saponify the ester, leading to the formation of the corresponding carboxylate salt as a significant byproduct. Achieving high selectivity is therefore paramount.

The Central Challenge: To hydrolyze the amide bond (pathway A ) without concurrent hydrolysis of the ester bond (pathway B ).

Reaction Scheme showing desired debenzoylation vs undesired ester hydrolysis

Part 2: Recommended Experimental Protocols

Two primary methods are presented, ranging from a standard approach requiring careful optimization to a milder, more selective alternative.

Method A: Controlled Hydrolysis with Sodium Hydroxide (NaOH)

This method relies on carefully controlling temperature and reaction time to favor amide cleavage over ester saponification. It is less expensive but carries a higher risk of byproduct formation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting material, Ethyl N-benzoyl-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate (1.0 eq), in a suitable solvent mixture such as Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., 3:1 v/v, 10 mL per gram of substrate).

  • Reagent Preparation: In a separate flask, prepare a 2 M aqueous solution of Sodium Hydroxide (NaOH).

  • Reaction Setup: To the stirred solution of the starting material, add the 2 M NaOH solution (3.0-5.0 eq) dropwise at room temperature.

  • Heating & Monitoring: Gently heat the reaction mixture to 50-60°C. Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) (see Section 3 for TLC protocol). The reaction is typically complete within 2-4 hours. Overheating or extended reaction times will increase ester hydrolysis.

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the mixture to pH ~7-8 by the slow, dropwise addition of 1 M Hydrochloric Acid (HCl). Caution: The neutralization is exothermic.

    • Extract the aqueous mixture three times with a suitable organic solvent, such as Ethyl Acetate or Dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired product from unreacted starting material and the carboxylic acid byproduct.

Method B: Selective Hydrolysis with Lithium Hydroxide (LiOH)

Lithium hydroxide is often reported to provide enhanced selectivity for amide hydrolysis in the presence of esters. The "hard" lithium cation (Li⁺) is believed to coordinate more effectively with the amide carbonyl oxygen, activating it for nucleophilic attack and stabilizing the tetrahedral intermediate, potentially offering a kinetic advantage over ester saponification.[5][6][7]

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting material (1.0 eq) in a mixture of THF and Water (e.g., 4:1 v/v, 10 mL per gram).

  • Reagent Addition: Add solid Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5-3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). The lower temperature compared to the NaOH method is key to its selectivity.

  • Monitoring: Monitor the reaction progress every 1-2 hours by TLC. The reaction is typically slower, often requiring 4-8 hours for completion.

  • Work-up:

    • Upon completion, cool the mixture in an ice bath.

    • Carefully adjust the pH to ~7-8 using a milder acid source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or very dilute (0.1 M) HCl.[8] This minimizes the risk of cleaving any remaining acid-sensitive groups during neutralization.

    • Extract the product with Ethyl Acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using flash column chromatography.

Data Summary: Protocol Comparison
ParameterMethod A: NaOHMethod B: LiOH
Primary Reagent Sodium Hydroxide (NaOH)Lithium Hydroxide (LiOH)
Typical Temp. 50-60°C20-25°C (Room Temp)
Typical Time 2-4 hours4-8 hours
Selectivity Moderate; high risk of ester hydrolysisGood to Excellent
Key Advantage Faster reaction, lower reagent costHigher selectivity, milder conditions
Key Disadvantage Requires careful monitoring to avoid byproductSlower reaction time

Part 3: Reaction Monitoring & Workflow

Effective and frequent monitoring is critical for success, especially for Method A. Thin-Layer Chromatography (TLC) is the fastest and most efficient method for this purpose.[9][10]

Detailed TLC Protocol
  • Plate: Use silica gel 60 F254 plates.

  • Solvent System (Eluent): A mixture of Hexane and Ethyl Acetate (e.g., 70:30 or 60:40) is a good starting point. Adjust the ratio to achieve good separation, where the starting material has an Rf of ~0.5.

  • Spotting: On a single plate, spot three lanes[11][12]:

    • SM Lane: A solution of your pure starting material.

    • CO Lane (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.

    • RM Lane: A sample (aliquot) from your reaction mixture.

  • Development & Visualization: Develop the plate in the TLC chamber. After the eluent front nears the top, remove the plate, mark the front with a pencil, and dry it. Visualize the spots under a UV lamp (254 nm).

  • Interpretation:

    • Starting Material (SM): N-benzoylated compound. Will be less polar than the product. Higher Rf value.

    • Product (P): Debenzoylated amine. The free N-H group makes it more polar. Lower Rf value.

    • Byproduct (BP): Carboxylic acid from ester hydrolysis. Highly polar. Very low Rf value, often streaking from the baseline.

    • Reaction Completion: The reaction is complete when the SM spot is no longer visible in the RM lane. The co-spot lane helps to confirm the identity of the SM spot unambiguously.[12]

Experimental & Troubleshooting Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start Dissolve Starting Material Add_Base Add Base (NaOH or LiOH) Start->Add_Base Heat Heat Reaction (if required) Add_Base->Heat TLC Take Aliquot & Run TLC Heat->TLC Check SM Consumed? TLC->Check Check->TLC No Quench Quench & Neutralize (pH 7-8) Check->Quench Yes Extract Extract with Organic Solvent Quench->Extract Purify Dry & Concentrate, then Purify via Column Chromatography Extract->Purify End Pure Product Purify->End

Caption: General experimental workflow for debenzoylation.

Part 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experiment in a direct question-and-answer format.

Troubleshooting Q&A

Q1: My reaction is very slow or has stalled. I still see a strong starting material spot on the TLC after several hours.

  • Possible Cause 1 (Both Methods): Insufficient base. The hydrolysis consumes the base, so it is not catalytic.[13][14] A stoichiometric amount is required, and an excess is typically used to drive the reaction.

    • Solution: Ensure you have used at least 2.5-3.0 equivalents of base. If the reaction has stalled, a careful additional charge of base may be considered, but be aware this increases the risk of side reactions.

  • Possible Cause 2 (Method A): Insufficient temperature. Amide hydrolysis has a significant activation energy barrier.[3]

    • Solution: Ensure your reaction temperature is stable at 50-60°C. Do not exceed 65°C, as this will rapidly accelerate ester hydrolysis.

  • Possible Cause 3 (Both Methods): Poor solubility. If the substrate is not fully dissolved, the reaction will be limited by mass transfer.

    • Solution: Ensure a homogenous solution before and during the reaction. If needed, a small amount of co-solvent like methanol can be added to improve solubility.

Q2: My TLC shows a new, very polar spot at the baseline (low Rf), and my final yield is low.

  • Possible Cause: This is the classic sign of ester hydrolysis, forming the highly polar carboxylic acid byproduct.

    • Solution 1 (If using Method A): Your reaction conditions are too harsh. Reduce the temperature to 50°C, decrease the reaction time by monitoring more frequently (e.g., every 15-20 minutes), or reduce the equivalents of NaOH to the lower end of the recommended range (e.g., 3.0 eq).

    • Solution 2 (General): Switch to Method B (LiOH). The milder, room-temperature conditions are specifically designed to prevent this side reaction.[6]

    • Solution 3 (Work-up): During purification, the carboxylic acid can be challenging to separate. A basic wash (e.g., with dilute NaHCO₃ solution) during the work-up can help remove the acidic byproduct into the aqueous layer, but this may also cause emulsions.

Q3: The work-up is difficult. I'm getting an emulsion during the extraction step after neutralization.

  • Possible Cause: Formation of salts and partially soluble species at the interface. This is common when neutralizing a basic reaction mixture.

    • Solution: Add a sufficient amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Q4: After column chromatography, my product is still impure, showing a spot with a similar Rf to my product.

  • Possible Cause 1: Co-elution of a closely related impurity.

    • Solution: Optimize your column chromatography. Use a shallower solvent gradient or switch to a different solvent system (e.g., Dichloromethane/Methanol) to improve separation.

  • Possible Cause 2: The impurity could be unreacted starting material.

    • Solution: Ensure the reaction has gone to completion before work-up. The co-spot on your TLC is essential to confirm the starting material is fully consumed.[12] If necessary, let the reaction run longer or re-subject the impure product to the reaction conditions.

Frequently Asked Questions (FAQs)
  • Why is amide hydrolysis so much harder than ester hydrolysis?

    • The leaving group in amide hydrolysis is an amide anion (e.g., R₂N⁻), which is a very strong base and therefore a very poor leaving group. Esters have an alkoxide leaving group (RO⁻), which is a weaker base and a better leaving group. The reaction is only driven to completion under harsh conditions where subsequent acid-base reactions make the process irreversible.[3][13]

  • Can I use an acid-catalyzed method instead?

    • While acid-catalyzed hydrolysis is possible, it is generally not recommended for this substrate. The conditions required (e.g., refluxing in 6 M HCl) are extremely harsh and will certainly hydrolyze the ethyl ester, likely even faster than the amide.[15] Furthermore, the numerous nitrogen atoms in the heterocyclic core can be protonated, leading to solubility issues and potential side reactions.

  • What is the best way to handle NaOH and HCl safely?

    • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[16] Work in a well-ventilated fume hood. When preparing solutions, always add the reagent to water slowly , never the other way around, especially for NaOH, to control the exothermic dissolution.[16][17] Have appropriate spill kits and emergency procedures in place.

References

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from Allen Institute. [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from CORECHEM Inc. [Link]

  • Chemistry Stack Exchange. (2012). Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. Retrieved from Chemistry Stack Exchange. [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from University of Calgary Chemistry. [Link]

  • Talbot, R. J. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(1), 1-18. (Note: A direct link to the full text may require institutional access; the provided link is to the research article's page on ResearchGate for abstract and citation details). [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from Khan Academy. [Link]

  • Tennessee Department of Health. (n.d.). Sodium Hydroxide. Retrieved from TN.gov. [Link]

  • Innovate Tech Hub. (2026). 5 Tips Sodium Hydroxide MSDS. Retrieved from Innovate Tech Hub. [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Retrieved from Chemguide. [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. Retrieved from MySkinRecipes. [Link]

  • Liu, C., et al. (2024). A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals, 55(10), 1359-1364. [Link]

  • SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from SciSpace. [Link]

  • Dchems. (n.d.). methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. Retrieved from Dchems. [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from ResearchGate. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from WSU Chemistry. [Link]

  • Orita, A., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584. [Link]

  • ResearchGate. (n.d.). New and Practical Synthesis of Momelotinib. Retrieved from ResearchGate. [Link]

  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Retrieved from LibreTexts. [Link]

  • ACS Green Chemistry Institute. (n.d.). Bases. Pharmaceutical Roundtable Reagent Guides. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from University of Rochester Chemistry. [Link]

  • Reddit. (2014). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. r/chemistry. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from LibreTexts. [Link]

  • ResearchGate. (2022). May anyone suggest conversion of ester to acid without affecting amide bond? Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Low Yield in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common low-yield issues encountered during the synthesis of pyrimidine derivatives. Our focus is on understanding the root causes of these issues and providing actionable, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding low yields in pyrimidine synthesis.

Q1: My pyrimidine synthesis reaction is resulting in a very low yield. What are the most probable general causes?

A2: Low yields in pyrimidine synthesis, especially in classical methods like the Biginelli and Pinner reactions, are a frequent challenge.[1] Several factors can be responsible:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can dramatically affect the yield. For example, the original Biginelli protocol often results in low yields, which has spurred the development of improved methods using various Lewis and Brønsted acid catalysts.[1]

  • Purity of Starting Materials: Impurities in your aldehyde, β-dicarbonyl compound, urea, thiourea, or amidine can inhibit the reaction or promote the formation of side products.[1][2]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1][3]

  • Competing Side Reactions: The formation of undesired byproducts, such as those from Knoevenagel or aldol condensations, can consume starting materials and reduce the yield of the desired pyrimidine.[2][4]

  • Equilibrium and Reversibility: Some steps in the synthesis may be reversible. For instance, inefficient removal of water can shift the equilibrium back toward the reactants.[1]

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the common side products in pyrimidine synthesis?

A3: The formation of multiple products is a common indicator of competing side reactions. In the context of the Biginelli reaction, common side products include:

  • Hantzsch-type 1,4-dihydropyridines (DHPs): These are often yellow and highly fluorescent byproducts that arise when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[2][5]

  • Knoevenagel Condensation Products: This α,β-unsaturated dicarbonyl compound forms from the reaction between the aldehyde and the β-ketoester and may not cyclize efficiently.[2][4]

  • N-acylureas: These byproducts can form from a competing reaction between the β-ketoester and urea, complicating purification.[2]

  • Aldol Condensation Products: The aldehyde starting material can undergo self-condensation.[6]

In the Pinner synthesis, common side reactions include the self-condensation of the 1,3-dicarbonyl compound and hydrolysis of the amidine starting material or key intermediates.[2][4][5]

Q3: My lab is considering modern synthesis techniques. Can microwave-assisted synthesis or flow chemistry improve our pyrimidine yields?

A4: Absolutely. Both microwave-assisted synthesis and flow chemistry offer significant advantages over classical batch methods for pyrimidine synthesis.

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and lead to cleaner reactions by providing rapid and uniform heating.[3]

  • Flow Chemistry: By performing reactions in a continuously flowing stream, you can achieve precise control over reaction parameters like temperature, pressure, and reaction time. This enhanced control often leads to higher yields, improved selectivity, and safer handling of hazardous reactions.[7][8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific pyrimidine synthesis reactions.

Guide 1: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea). While versatile, it is prone to yield issues.

Problem 1: Low Yield with Significant Byproduct Formation

  • Observation: A low yield of the desired dihydropyrimidinone (DHPM) with a major byproduct identified as a Hantzsch-type 1,4-dihydropyridine or a Knoevenagel condensation product.

  • Root Cause Analysis:

    • Hantzsch Pathway Dominance: Higher reaction temperatures favor the Hantzsch pathway due to the decomposition of urea into ammonia.[5]

    • Knoevenagel Condensation: The reaction between the aldehyde and β-ketoester is competing with the desired formation of the N-acyliminium ion intermediate from the aldehyde and urea.[4]

  • Troubleshooting & Optimization Strategies:

    • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the Hantzsch DHP byproduct.[5]

    • Catalyst Selection: The choice of catalyst is critical. While classical Brønsted acids can be used, Lewis acids such as Yb(OTf)₃, InCl₃, FeCl₃, and ZnCl₂ often provide superior yields and selectivity by preferentially promoting the Biginelli pathway.[4]

    • Alter Stoichiometry: Using a slight excess of urea or thiourea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Knoevenagel pathway.[3][4]

    • Order of Addition: Adding the urea last can sometimes minimize its decomposition into ammonia.[5]

Problem 2: Low Conversion with Unreacted Starting Materials

  • Observation: The reaction mixture shows a significant amount of unreacted starting materials on TLC, leading to a low yield.

  • Root Cause Analysis:

    • Inefficient Catalysis: The catalyst may be inactive or used at a suboptimal concentration. Reusable catalysts may require regeneration.[2][5]

    • Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[2][5]

    • Poor Reactant Purity: Impurities in the starting materials can inhibit the reaction.[2]

  • Troubleshooting & Optimization Strategies:

    • Catalyst Activity Check: Ensure your catalyst is active. For acid catalysts, verify the concentration is appropriate.[2][5]

    • Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2][5]

    • Solvent Screening: While ethanol is commonly used, experimenting with other polar solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[5]

    • Ensure Purity of Reagents: Use high-purity starting materials to avoid inhibition of the reaction.[2]

Experimental Protocol: Optimized Biginelli Reaction

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[2]

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Troubleshooting Workflow for the Biginelli Reaction

Biginelli_Troubleshooting start Low Yield in Biginelli Reaction check_byproducts Significant Byproducts on TLC? start->check_byproducts low_conversion Low Conversion of Starting Materials? check_byproducts->low_conversion No optimize_temp Lower Reaction Temperature check_byproducts->optimize_temp Yes check_catalyst Verify Catalyst Activity & Loading low_conversion->check_catalyst Yes end Improved Yield low_conversion->end No change_catalyst Screen Lewis Acid Catalysts optimize_temp->change_catalyst adjust_stoichiometry Increase Urea/Thiourea Equivalents (1.2-1.5) change_catalyst->adjust_stoichiometry adjust_stoichiometry->end optimize_conditions Optimize Time & Temperature via TLC check_catalyst->optimize_conditions screen_solvents Screen Solvents or Try Solvent-Free optimize_conditions->screen_solvents check_purity Ensure High Purity of Reagents screen_solvents->check_purity check_purity->end

Caption: Troubleshooting workflow for the Biginelli reaction.

Guide 2: The Pinner Pyrimidine Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. It is highly sensitive to reaction conditions.

Problem 1: Low Yield with a Complex Mixture of Byproducts

  • Observation: The reaction results in a low yield of the desired pyrimidine, with a complex mixture of byproducts observed on TLC or NMR.

  • Root Cause Analysis:

    • Hydrolysis: The amidine starting material or the imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, leading to the formation of esters and other byproducts.[4]

    • Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation.[2][5]

    • Incomplete Cyclization: The reaction may stall before the final ring-closing step.[2][5]

  • Troubleshooting & Optimization Strategies:

    • Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents, and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[4][5]

    • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[2][5]

    • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[5]

    • Temperature Control: Pinner salts can be thermally unstable. Low temperatures may be necessary to prevent decomposition. Monitor the reaction by TLC to find the optimal temperature.[4][5]

Problem 2: Failure of the Cyclization Step

  • Observation: The reaction appears to stall at an uncyclized intermediate stage.

  • Root Cause Analysis: Insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack.

  • Troubleshooting & Optimization Strategies:

    • Increase Catalyst Concentration/Strength: A stronger acid or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step.[4]

    • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for ring closure.[4]

Experimental Protocol: A General Pinner-Type Synthesis

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Add the β-diketone (1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.[4]

Guide 3: Purification-Related Yield Loss

Even with a successful reaction, significant product loss can occur during purification.

Problem 1: Low Recovery from Column Chromatography

  • Observation: The desired pyrimidine derivative is not recovered in the collected fractions after silica gel chromatography.

  • Root Cause Analysis:

    • Inappropriate Solvent System: The chosen eluent may not be polar enough to elute the compound.[9]

    • Compound Degradation on Silica: Some heterocyclic compounds can degrade on acidic silica gel.[10]

    • Irreversible Adsorption: The compound may be too polar and irreversibly adsorbed onto the stationary phase.[10]

  • Troubleshooting & Optimization Strategies:

    • Optimize Eluent Polarity: The ideal Rf value for the desired compound on TLC should be around 0.2-0.4 for good separation. If the Rf is too low, increase the polarity of the eluent.[9] A common solvent system is a mixture of hexane and ethyl acetate, with the polarity increased by adding more ethyl acetate or a small amount of methanol.[9]

    • Assess Compound Stability: Before a large-scale purification, spot your compound on a TLC plate, run it, and then re-run it 90 degrees to the original direction in the same solvent. If a new spot appears or the original spot streaks, your compound may be degrading on the silica.[9]

    • Use Alternative Stationary Phases: If degradation is suspected, consider using a less acidic stationary phase like alumina or a bonded-phase silica.

Problem 2: Low Recovery After Crystallization

  • Observation: A significant amount of product is lost during recrystallization.

  • Root Cause Analysis:

    • High Solubility in Cold Solvent: The compound has significant solubility in the solvent even at low temperatures.[10][11]

    • "Oiling Out": The compound separates as a liquid instead of forming crystals. This can happen if the boiling point of the solvent is too close to the melting point of the compound or if there is a high concentration of impurities.[10][11]

    • Premature Crystallization: The product crystallizes out during hot filtration.

  • Troubleshooting & Optimization Strategies:

    • Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[10][11]

    • Minimize Washing Losses: Use a minimal amount of ice-cold solvent to wash the crystals.[10]

    • Address "Oiling Out":

      • Choose a solvent with a lower boiling point.[10][11]

      • Allow the solution to cool more slowly.[10][11]

      • Consider a preliminary purification step like column chromatography to reduce the impurity load.[10][11]

    • Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and use a slight excess of hot solvent.

Purification Troubleshooting Workflow

Purification_Troubleshooting start Low Yield After Purification method Purification Method? start->method chromatography Column Chromatography method->chromatography Chromatography crystallization Crystallization method->crystallization Crystallization no_elution No Product Eluting? chromatography->no_elution increase_polarity Increase Eluent Polarity (Target Rf 0.2-0.4) no_elution->increase_polarity Yes check_stability Check for Degradation on TLC no_elution->check_stability No end Improved Recovery increase_polarity->end change_stationary_phase Use Alumina or Bonded Phase check_stability->change_stationary_phase Degradation Observed check_stability->end No Degradation change_stationary_phase->end low_recovery Low Crystal Recovery? crystallization->low_recovery cool_thoroughly Ensure Thorough Cooling (Ice Bath) low_recovery->cool_thoroughly Yes oiling_out Product 'Oiling Out'? low_recovery->oiling_out No cool_thoroughly->end change_solvent Use Lower Boiling Point Solvent oiling_out->change_solvent Yes oiling_out->end No slow_cooling Cool Solution More Slowly change_solvent->slow_cooling slow_cooling->end

Sources

Technical Support Center: Scaling Up the Production of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, a key intermediate in the synthesis of kinase inhibitors like Momelotinib.[1][2] This guide is designed to offer practical, field-proven insights to anticipate and resolve challenges encountered during the transition from laboratory to pilot or production scale.

I. Synthetic Pathway Overview & Key Transformations

The most common and scalable synthetic route to this compound involves a two-step process:

  • Suzuki Coupling: Formation of the pyrimidine core by coupling 2,4-dichloropyrimidine with 4-(ethoxycarbonyl)phenylboronic acid to yield Ethyl 4-(2-chloropyrimidin-4-yl)benzoate.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the resulting chloropyrimidine with 4-morpholinoaniline to form the final product.[2][3]

Synthetic_Pathway cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 2,4-Dichloropyrimidine C Ethyl 4-(2-chloropyrimidin-4-yl)benzoate A->C Pd Catalyst Na2CO3, Toluene/Water B 4-(Ethoxycarbonyl)phenylboronic acid B->C Pd Catalyst Na2CO3, Toluene/Water E Ethyl 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoate C->E Pd Catalyst/Ligand Base, Toluene D 4-Morpholinoaniline D->E Pd Catalyst/Ligand Base, Toluene

Caption: Scalable synthetic route to the target intermediate.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up of the synthesis.

FAQs: Suzuki Coupling (Step 1)

Q1: My Suzuki coupling reaction is sluggish or incomplete at a larger scale, even though it worked well in the lab. What are the likely causes?

A1: This is a common scale-up challenge. Several factors could be at play:

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between the aqueous and organic phases, slowing down the reaction. Ensure your agitation speed and impeller design are sufficient for the vessel size.

  • Catalyst Deactivation: The palladium catalyst can be sensitive. Ensure rigorous inert atmosphere conditions (nitrogen or argon sparging) to prevent oxidation. The quality of your starting materials is also critical; trace impurities can poison the catalyst.

  • Reagent Addition: Adding the palladium catalyst at the reaction temperature can sometimes lead to deactivation. It's often better to add the catalyst at room temperature before heating.

Q2: I'm observing significant amounts of homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling is often a sign of catalyst decomposition or the presence of oxygen.

  • Improve Inert Atmosphere: Enhance your nitrogen/argon sparging before and during the reaction.

  • Catalyst and Ligand Choice: Ensure you are using a stable palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) is a common choice for this reaction.[3]

  • Temperature Control: Avoid excessively high temperatures, which can promote catalyst decomposition and side reactions.

FAQs: Buchwald-Hartwig Amination (Step 2)

Q3: The Buchwald-Hartwig amination is giving me low yields and a complex mixture of byproducts on a larger scale. What should I investigate first?

A3: The Buchwald-Hartwig reaction is powerful but sensitive, especially at scale.

  • Catalyst System: The choice of palladium precursor and ligand is critical. For coupling with an electron-deficient chloropyrimidine, a bulky, electron-rich phosphine ligand is often necessary. Consider using a pre-formed palladium catalyst (e.g., a palladacycle) for more consistent results.

  • Base Selection and Quality: Sodium tert-butoxide (NaOtBu) is a common base for this reaction. Ensure it is anhydrous and from a reliable source. The particle size of the base can also affect the reaction rate in a large reactor.

  • Exotherm Control: This reaction can be exothermic. What is easily managed in a lab flask can lead to a runaway reaction and impurity formation at scale. Ensure controlled addition of reagents and adequate cooling capacity for your reactor.[4]

Q4: I am seeing a significant amount of hydrodehalogenation (replacement of the chloro group with hydrogen). How can I prevent this?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.

  • Water Content: Scrupulously control the water content in your reaction. Use dry solvents and ensure your starting materials are anhydrous.

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different bulky phosphine ligands can be beneficial.

  • Reaction Temperature: Lowering the reaction temperature, if the reaction rate is still acceptable, can sometimes reduce the extent of hydrodehalogenation.

FAQs: Purification and Isolation

Q5: My product is "oiling out" during crystallization instead of forming a solid. What can I do?

A5: "Oiling out" or liquid-liquid phase separation during crystallization is a common problem, especially with large, relatively non-polar molecules.

  • Solvent System: Your solvent/anti-solvent system may not be optimal. You may need to screen different solvent combinations. A common approach is to dissolve the crude product in a good solvent (e.g., dichloromethane, THF) and then perform an anti-solvent addition (e.g., heptane, isopropanol) at a controlled rate and temperature.

  • Supersaturation Control: Oiling out is often caused by generating supersaturation too quickly. Slow down the addition of the anti-solvent or the cooling rate.

  • Seeding: Introducing seed crystals at the right temperature can guide the crystallization process and prevent oiling out.

Q6: The isolated product has a poor particle size distribution, making filtration and drying difficult. How can I improve this?

A6: Particle size is critical for downstream processing.

  • Controlled Crystallization: A rapid crystallization will often lead to fine particles. A slower, more controlled process (slower cooling, slower anti-solvent addition) will generally produce larger, more easily filterable crystals.

  • Agitation: The agitation rate during crystallization can significantly impact particle size. Experiment with different agitation speeds to find the optimal conditions for your system.

  • Temperature Cycling: In some cases, temperature cycling (heating and cooling the slurry) can help to ripen the crystals and improve the particle size distribution.

III. Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig Amination

This guide provides a systematic approach to troubleshooting low yields in the second step of the synthesis.

Troubleshooting_Low_Yield Start Low Yield in Buchwald-Hartwig Amination Check_Catalyst 1. Catalyst System Integrity? Start->Check_Catalyst Check_Conditions 2. Reaction Conditions? Check_Catalyst->Check_Conditions No Action_Catalyst Use pre-catalyst. Screen bulky phosphine ligands. Increase catalyst loading. Check_Catalyst->Action_Catalyst Yes Check_Reagents 3. Reagent Quality? Check_Conditions->Check_Reagents No Action_Conditions Ensure strict inert atmosphere. Verify temperature control. Check agitation efficiency. Check_Conditions->Action_Conditions Yes Check_Workup 4. Work-up and Isolation? Check_Reagents->Check_Workup No Action_Reagents Verify purity of starting materials. Use anhydrous base and solvent. Check_Reagents->Action_Reagents Yes Action_Workup Analyze aqueous and organic layers for product loss. Optimize extraction pH. Check_Workup->Action_Workup Yes End Yield Improved Check_Workup->End No Action_Catalyst->Check_Conditions Action_Conditions->Check_Reagents Action_Reagents->Check_Workup Action_Workup->End

Caption: Decision tree for troubleshooting low yield.

Guide 2: Impurity Formation

This guide outlines potential impurities and strategies for their mitigation.

Potential Impurity Origin Mitigation Strategy
Bis-aminated pyrimidine Reaction of the product with another molecule of 4-morpholinoaniline.Use a slight excess of the chloropyrimidine starting material. Control reaction temperature and time.
Hydrodehalogenated starting material Side reaction catalyzed by palladium.Ensure anhydrous conditions. Screen different ligands.
Unreacted Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Incomplete reaction.Increase catalyst loading, temperature, or reaction time. Ensure efficient mixing.
Degradation of 4-morpholinoaniline Can be sensitive to strong bases and high temperatures.Use a weaker base if possible (e.g., K₃PO₄), though this may require a more active catalyst. Control reaction temperature.
Oxidized product (N-oxide) Oxidation of the pyrimidine ring.Maintain a strict inert atmosphere throughout the reaction and work-up.

IV. Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (Step 1)

This protocol is a representative procedure for the Suzuki coupling.

  • Reactor Setup: Charge a suitable glass-lined reactor with 4-(Ethoxycarbonyl)phenylboronic acid (1.0 eq), 2,4-dichloropyrimidine (0.95 eq), and toluene (10 L/kg of boronic acid).

  • Inerting: Sparge the mixture with nitrogen for at least 30 minutes.

  • Base Addition: Add a 2M aqueous solution of sodium carbonate (2.5 eq) to the reactor.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.01 eq) to the mixture.

  • Reaction: Heat the mixture to 80-85 °C and maintain with vigorous agitation for 4-6 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with water and then with brine.

  • Isolation: Concentrate the organic layer under reduced pressure. Add isopropanol to the residue and stir to form a slurry. Filter the solid, wash with cold isopropanol, and dry under vacuum to afford the product.

Protocol 2: Kilogram-Scale Buchwald-Hartwig Amination (Step 2)

This protocol provides a starting point for the large-scale amination.

  • Reactor Setup: Charge a suitable reactor with Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (1.0 eq), 4-morpholinoaniline (1.05 eq), and sodium tert-butoxide (1.3 eq) under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (8 L/kg of chloropyrimidine).

  • Catalyst System: In a separate glovebox or under a strict nitrogen atmosphere, prepare a solution of a suitable palladium pre-catalyst (e.g., a G3-palladacycle, 0.01-0.02 eq) and a bulky phosphine ligand (e.g., RuPhos, 0.012-0.024 eq) in a small amount of anhydrous toluene.

  • Catalyst Addition: Transfer the catalyst solution to the reactor.

  • Reaction: Heat the mixture to 90-100 °C and maintain for 6-12 hours. Monitor the reaction by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the layers. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers and wash with water and brine. Treat the organic layer with a suitable scavenger to remove residual palladium if necessary. Concentrate the organic layer.

  • Crystallization: Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane). Heat to dissolve, then cool slowly to induce crystallization. Filter the product, wash with the crystallization solvent mixture, and dry under vacuum.

V. Analytical Methods

A robust HPLC method is essential for monitoring reaction progress and ensuring final product quality.

Parameter Recommendation
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of A, and ramp up to a high percentage of B over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Column Temperature 30 °C

VI. Safety Considerations

Scaling up chemical reactions introduces new safety challenges.

  • Palladium Catalysts: Some palladium catalysts, especially when finely divided (like palladium on carbon, if used for other steps), can be pyrophoric. Handle under an inert atmosphere.[5]

  • Exothermic Reactions: Both the Suzuki and Buchwald-Hartwig reactions can be exothermic.[4] Implement controlled addition of reagents and ensure your reactor's cooling system is adequate. A reaction calorimetry study is highly recommended before scaling up.

  • Reagent Handling:

    • 4-Morpholinoaniline: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

    • Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: May cause respiratory irritation. Handle in a well-ventilated area or with appropriate respiratory protection.[8]

    • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.

VII. References

  • Generic MSDS Provider. (n.d.). MSDS of Ethyl 4-(2-chloropyriMidin-4-yl)benzoate.

  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • Zhu, C., et al. (2017). New and Practical Synthesis of Momelotinib. Journal of Heterocyclic Chemistry.

  • Liu, C., et al. (2024). A Novel Synthetic Method of Momelotinib. Chinese Journal of Pharmaceuticals, 55(10), 1359-1364.

  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. [Link]

  • ResearchGate. (2017). New and Practical Synthesis of Momelotinib. [Link]

  • ResearchGate. (2025). New and Convergent Synthesis of Momelotinib Dihydrochloride. [Link]

  • Semantic Scholar. (2017). New and Practical Synthesis of Momelotinib. [Link]

  • ResearchGate. (2025). A Novel and Efficient Synthesis of Momelotinib. [Link]

  • Google Patents. (n.d.). A preparing method of a JAK inhibitor Momelotinib.

  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting HPLC Analysis of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chromatographic analysis of these often-tricky compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to develop robust and reliable analytical methods.

Aromatic amines, due to their basic nature and potential for complex interactions within the HPLC system, frequently present chromatographic challenges such as peak tailing, poor resolution, and inconsistent retention times. This guide will address these issues in a direct question-and-answer format, providing expert insights and actionable protocols.

Part 1: Foundational Troubleshooting Workflow

Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. The following workflow provides a logical sequence for identifying and resolving problems in your HPLC analysis.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Poor Resolution) check_system System & Method Verification - Check pressure, leaks, temperature - Verify mobile phase prep & composition - Confirm column equilibration start->check_system isolate_problem Isolate the Cause - Inject a standard - Check for extra-column effects - Evaluate sample preparation check_system->isolate_problem specific_issue Address Specific Chromatographic Issue isolate_problem->specific_issue peak_tailing Peak Tailing specific_issue->peak_tailing poor_resolution Poor Resolution specific_issue->poor_resolution retention_shift Retention Time Shift specific_issue->retention_shift sensitivity_issue Low Sensitivity specific_issue->sensitivity_issue implement_solution Implement & Verify Solution - Make one change at a time - Document changes and results peak_tailing->implement_solution poor_resolution->implement_solution retention_shift->implement_solution sensitivity_issue->implement_solution end Problem Resolved implement_solution->end

Caption: A logical workflow for systematic HPLC troubleshooting.

Part 2: Frequently Asked Questions & Troubleshooting Guides

This section addresses specific, common problems encountered during the HPLC analysis of aromatic amines.

Peak Shape Problems: Tailing and Fronting

Question 1: Why are my aromatic amine peaks tailing, and how can I fix it?

Answer: Peak tailing is the most common issue when analyzing basic compounds like aromatic amines and is often a result of secondary interactions with the stationary phase.[1]

  • Primary Cause: Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface that are not covered by the bonded phase (e.g., C18).[2][3] These silanols are acidic and can interact strongly with the basic amine functional groups of your analyte through ion-exchange mechanisms, causing the peaks to tail.[4][5] This is particularly problematic at a mobile phase pH above 3.0, where silanol groups become deprotonated and negatively charged.[1]

  • Solutions:

    • Use an End-Capped Column: End-capping is a process where residual silanol groups are chemically deactivated with small, non-polar groups, significantly reducing their ability to interact with basic analytes.[6][7][8] For aromatic amines, a double-end-capped column is often the best choice.[6]

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, reducing their ionic interaction with the protonated amine analytes.[1][9]

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analyte.[10][11]

    • Use an Ion-Pairing Reagent: For cationic analytes, anionic ion-pairing reagents like alkyl sulfonates can be added to the mobile phase to form a neutral ion-pair with the amine, which then interacts with the stationary phase via a reversed-phase mechanism, improving peak shape.[12][13]

Silanol_Interaction cluster_column Silica Stationary Phase silanol Si-O⁻ (Ionized Silanol) c18 C18 Chains analyte Aromatic Amine (R-NH₃⁺) analyte->silanol Strong Ionic Interaction (Causes Tailing) analyte->c18 Desired Hydrophobic Interaction

Caption: Interaction of a protonated aromatic amine with an ionized silanol group.

Question 2: My peaks are fronting. What does this indicate?

Answer: Peak fronting is less common than tailing for aromatic amines but can occur under specific conditions.

  • Primary Causes:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape where the front is less retained than the back.[4][14]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the analyte band can travel through the initial part of the column too quickly, causing fronting.[15]

    • Low Column Temperature: Insufficient temperature can lead to poor mass transfer kinetics, which can sometimes manifest as fronting.[15]

  • Solutions:

    • Reduce Injection Volume or Concentration: Perform a dilution series to determine the optimal sample concentration.

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker or of similar strength.

    • Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 35-45 °C) can improve peak symmetry.[16]

Resolution and Selectivity Issues

Question 3: How can I improve the resolution between two closely eluting aromatic amine peaks?

Answer: Improving resolution requires manipulating the three key factors in chromatography: efficiency (N), selectivity (α), and retention factor (k).[17][18]

  • Strategies to Improve Resolution:

StrategyParameter AffectedHow to ImplementConsiderations
Change Mobile Phase Strength Retention (k)Decrease the percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[17]Increases run time. A good target retention factor (k) is between 2 and 10.[19]
Optimize Mobile Phase pH Selectivity (α)Adjust the pH to alter the ionization state of the analytes. A change of even 0.5 pH units can significantly impact selectivity.[20][21][22]Ensure the chosen pH is within the stable range of your column (typically pH 2-8 for silica-based columns).[21]
Change Organic Modifier Selectivity (α)Switch from acetonitrile to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order.[20]Methanol typically provides different selectivity for aromatic compounds due to its hydrogen-bonding capabilities.
Change Stationary Phase Selectivity (α)Switch to a column with a different stationary phase, such as a phenyl or cyano column, which can offer different interactions (e.g., π-π interactions for aromatic compounds).[17][20]This is a more significant change and may require re-validation of the method.
Use a More Efficient Column Efficiency (N)Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC).[19][23]Smaller particles will significantly increase backpressure.[17]
Retention Time and Sensitivity Problems

Question 4: My retention times are shifting from run to run. What should I check?

Answer: Retention time shifts can indicate a variety of issues with the mobile phase, column, or HPLC system itself.[24]

  • Common Causes and Solutions:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts. Always prepare fresh mobile phase daily and ensure accurate measurements.[25]

    • Column Equilibration: Insufficient column equilibration time before starting a sequence can cause retention time drift. Ensure a stable baseline before injecting your first sample.[25]

    • Pump Performance: Fluctuations in the pump's flow rate, possibly due to air bubbles or faulty check valves, will directly impact retention times. Degas the mobile phase thoroughly and purge the pump.[24][26]

    • Column Temperature: Variations in the column temperature will affect retention. Use a column oven to maintain a consistent temperature.[16][25]

    • Column Degradation: Over time, the stationary phase can degrade, leading to a loss of retention. This may require column washing or replacement.[14]

Question 5: I have low sensitivity for my aromatic amine. How can I improve it?

Answer: Low sensitivity can be a result of several factors, from the sample itself to the detector settings.

  • Troubleshooting Low Sensitivity:

    • Check Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance (λmax) for your aromatic amine.

    • Improve Peak Shape: As discussed earlier, peak tailing can significantly reduce peak height and, therefore, sensitivity. Improving peak shape will increase the signal-to-noise ratio.[27]

    • Sample Preparation: The sample matrix can interfere with the analysis. Consider a sample clean-up step like solid-phase extraction (SPE) to remove interfering components.[28]

    • Detector Issues: A failing detector lamp can lead to reduced sensitivity. Check the lamp's energy output.[29]

    • Injection Volume: While increasing injection volume can increase the signal, it can also lead to peak broadening. Find the optimal volume that balances signal intensity and peak shape.[16]

Part 3: Experimental Protocols

Protocol 1: General HPLC Method for Aromatic Amine Analysis

This protocol provides a general starting point for the analysis of aromatic amines. Optimization will be required for specific applications.[16]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.[16][30][31]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[16]

  • HPLC System Preparation:

    • Prepare the mobile phase (e.g., Acetonitrile:Buffer at a specific pH) and degas it thoroughly.[16]

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.[16]

  • Chromatographic Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and integrate the peak(s) of interest.[16]

  • Quantification:

    • Prepare a series of calibration standards of known concentrations.

    • Inject the standards and generate a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.[16]

Protocol 2: Column Washing to Address Contamination

If you suspect column contamination is causing issues, a thorough washing procedure can help restore performance.

  • Disconnect the column from the detector.

  • Flush with 20-30 column volumes of your mobile phase without the buffer (e.g., water/organic solvent).

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • Flush with 20-30 column volumes of 100% Isopropanol.

  • Flush again with 20-30 column volumes of 100% Acetonitrile.

  • Gradually re-introduce your mobile phase, starting with the organic component and slowly adding the aqueous/buffered component.

  • Equilibrate the column with the final mobile phase until the baseline is stable.

References

  • Chrom Tech. (2025, October 28). What Is Endcapping in HPLC Columns. [Link]

  • Grokipedia. Endcapping. [Link]

  • Phenomenex. The role of end-capping in reversed-phase. [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. [Link]

  • Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography?[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • YouTube. (2025, December 27). Resolution in HPLC & how to improve? 5 most important parameters to improve resolution. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Shan, S. et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 365, 130534. [Link]

  • Ion-Pair Reagents for HPLC. [Link]

  • ResearchGate. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Chrom Tech. (2025, October 14). Methods for Changing Peak Resolution in HPLC. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). [Link]

  • Chiang Mai J. Sci. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]

  • ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • LCGC. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?[Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • LCGC. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • PubMed. (2016, September 23). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]

  • LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • National Institutes of Health. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]

  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. [Link]

Sources

Validation & Comparative

Comparing synthetic routes to Momelotinib intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for Momelotinib Intermediates

Introduction

Momelotinib (Ojjaara), an inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1), represents a significant therapeutic advancement for myelofibrosis, particularly in patients with anemia.[1][2][3] Its unique dual-inhibitory mechanism addresses not only the myeloproliferation and inflammation driven by the JAK-STAT pathway but also the anemia often exacerbated by other JAK inhibitors.[4][5][6] The development of efficient, scalable, and cost-effective synthetic routes is paramount for ensuring the accessibility of this important medicine. This guide provides a comparative analysis of the primary convergent synthetic strategies employed to produce Momelotinib, with a focus on the synthesis of its key intermediates.

Core Synthetic Philosophies: A Convergent Approach

The synthesis of Momelotinib is predominantly achieved through a convergent strategy. This approach involves the independent synthesis of two key molecular fragments, which are then combined in a crucial final step to form the core structure of the drug. This method is often favored in pharmaceutical manufacturing as it allows for a more efficient overall process, higher yields, and easier purification of intermediates compared to a linear synthesis.

The two primary convergent routes to Momelotinib differ mainly in their final steps:

  • Route A: Involves the cyclization of a guanidine intermediate with an enaminone ester to form the central pyrimidine ring, followed by hydrolysis and a final amidation step.

  • Route B: A more direct approach where the guanidine intermediate is cyclized with an enaminone amide, forming the final Momelotinib molecule in a single step.

Below is a logical diagram illustrating the overarching convergent strategies.

G cluster_A Route A cluster_B Route B A_Int1 1-(4-morpholinophenyl)guanidine A_Pyrimidine Methyl Ester Intermediate A_Int1->A_Pyrimidine A_Int2 Methyl 4-(3-(dimethylamino)acryloyl)benzoate A_Int2->A_Pyrimidine A_Acid Carboxylic Acid Intermediate A_Pyrimidine->A_Acid Hydrolysis A_Momelotinib Momelotinib A_Acid->A_Momelotinib Amidation B_Int1 1-(4-morpholinophenyl)guanidine B_Momelotinib Momelotinib B_Int1->B_Momelotinib B_Int2 N-(cyanomethyl)-4-(3-(dimethylamino)acryloyl)benzamide B_Int2->B_Momelotinib Direct Cyclization Start1 4-morpholinoaniline Start1->A_Int1 Start1->B_Int1 Start2 Methyl 4-acetylbenzoate Start2->A_Int2 Start2->B_Int2

Caption: High-level overview of the two primary convergent synthetic routes to Momelotinib.

Part 1: Synthesis of Key Intermediates

Intermediate 1: 1-(4-morpholinophenyl)guanidine

This guanidine derivative is a common cornerstone for both major synthetic routes. Its preparation is typically a straightforward one-step process.

Synthetic Protocol: The synthesis involves the nucleophilic addition of 4-morpholinoaniline to cyanamide, typically under acidic conditions.[7]

  • Dissolve 4-morpholinoaniline and a cyanamide solution in a suitable organic solvent (e.g., isopropanol).

  • Add a strong acid, such as concentrated hydrochloric acid, dropwise.

  • Heat the mixture to reflux for several hours.

  • Upon cooling, the guanidine salt often precipitates and can be isolated by filtration.

Causality and Optimization: The acidic environment is crucial for activating the cyanamide electrophile, making it more susceptible to attack by the aniline nitrogen. The choice of solvent and temperature is optimized to ensure complete reaction while minimizing side products. This reaction is generally high-yielding and robust, making it an efficient starting point for the overall synthesis.

Intermediate 2: The Enaminone Fragment

The second key intermediate is an enaminone, which provides the three-carbon chain necessary to form the pyrimidine ring. The structure of this intermediate dictates the final steps of the synthesis.

Route A: Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate

This route prepares an ester-containing enaminone.

Synthetic Protocol:

  • Methyl 4-acetylbenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[7]

  • The mixture is heated, often under reflux, in a solvent like DMF.

  • The DMF-DMA serves as both a reagent and a dehydrating agent, driving the condensation reaction to completion.

  • The resulting enaminone product is typically isolated after removal of the solvent.

Route B: N-(cyanomethyl)-4-(3-(dimethylamino)acryloyl)benzamide

This alternative route constructs an amide-containing enaminone, which allows for a more direct final cyclization.

Synthetic Protocol: This intermediate is synthesized in two steps from methyl 4-acetylbenzoate:

  • Amidation: The methyl ester of methyl 4-acetylbenzoate is first converted to the corresponding N-(cyanomethyl)benzamide. This is typically achieved by reacting it with aminoacetonitrile hydrochloride in the presence of a coupling agent or by converting the ester to an acid chloride followed by reaction with aminoacetonitrile.

  • Enaminone Formation: The resulting keto-amide is then reacted with DMF-DMA, similar to Route A, to form the final enaminone.[8]

Part 2: Comparative Analysis of the Final Assembly

The key divergence between the two routes occurs in the construction of the pyrimidine ring and the final functionalization to yield Momelotinib.

Route A: Cyclization, Hydrolysis, and Amidation

This multi-step endgame is a well-established and reliable method.

Experimental Workflow:

  • Pyrimidine Formation: 1-(4-morpholinophenyl)guanidine is condensed with methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate in the presence of a base, such as sodium hydroxide or sodium methoxide, in an alcoholic solvent.[7][9] The reaction is heated to reflux to drive the cyclization, forming the pyrimidine core with a methyl ester side chain.

  • Saponification (Hydrolysis): The resulting methyl ester intermediate is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in an aqueous solution.[10]

  • Amidation: The carboxylic acid is then coupled with aminoacetonitrile hydrochloride using a standard peptide coupling agent (e.g., EDCI, HOBt) to form the final Momelotinib product.[7]

G Int1 1-(4-morpholinophenyl)guanidine Pyrimidine Methyl 4-(2-((4-morpholinophenyl)amino) pyrimidin-4-yl)benzoate Int1->Pyrimidine Int2 Methyl Enaminone Int2->Pyrimidine NaOH, Reflux Acid Carboxylic Acid Intermediate Pyrimidine->Acid LiOH, H2O Final Momelotinib Acid->Final Aminoacetonitrile, EDCI

Caption: Workflow for the final assembly steps in Route A.

Route B: Direct Cyclization

This route offers a more streamlined approach by incorporating the final amide functionality into one of the key intermediates.

Experimental Workflow:

  • Direct Cyclization: 1-(4-morpholinophenyl)guanidine is directly reacted with the amide-containing enaminone, N-(cyanomethyl)-4-(3-(dimethylamino)acryloyl)benzamide.[8]

  • This condensation is performed under mild basic conditions, and upon heating, it yields Momelotinib directly without the need for subsequent hydrolysis and amidation steps.[8]

G Int1 1-(4-morpholinophenyl)guanidine Final Momelotinib Int1->Final Int2 Amide Enaminone Int2->Final Base, Heat (Direct Cyclization)

Caption: Streamlined workflow for the final assembly in Route B.

Quantitative Comparison of Synthetic Routes

The choice between these routes in a drug development setting often comes down to a quantitative comparison of their efficiency, scalability, and overall cost-effectiveness.

ParameterRoute ARoute BAnalysis
Overall Steps 5 steps from commercial materials4 steps from commercial materialsRoute B is shorter, which is generally preferable for reducing manufacturing time and cost.
Overall Yield ~43.2%[11]~52.5%[8]Route B demonstrates a higher overall yield, making it more atom-economical.
Final Purity (HPLC) >99%[11]>99%[8]Both routes are capable of producing high-purity final product suitable for pharmaceutical use.
Key Challenge Requires multiple post-cyclization steps (hydrolysis, amidation), increasing processing time and potential for material loss.Synthesis of the amide-enaminone intermediate is more complex than the ester-enaminone.The trade-off is between a simpler final step (Route B) versus simpler intermediate synthesis (Route A).
Scalability Each step is generally robust and scalable. The use of standard coupling agents in the final step can be costly on a large scale.The direct cyclization is highly advantageous for large-scale production, avoiding the use of expensive coupling reagents.Route B appears more suitable for industrial-scale production due to its higher convergence and efficiency in the final step.[7]

Conclusion and Outlook

Both convergent strategies provide viable pathways to Momelotinib and its key intermediates.

  • Route A is a classic and reliable synthetic sequence. Its strength lies in the simplicity of preparing the key enaminone intermediate. However, its multi-step endgame (hydrolysis and amidation) adds complexity and can lower the overall yield.

  • Route B represents a more refined and efficient approach. By investing effort in the synthesis of a more complex amide-containing enaminone, the final cyclization becomes a direct and high-yielding conversion to Momelotinib. This streamlined process, with fewer overall steps and a higher yield, makes it the more attractive option for large-scale pharmaceutical manufacturing.[8]

The choice of synthetic route is a critical decision in drug development, balancing factors of cost, time, yield, and scalability. The evolution from Route A to the more convergent Route B for Momelotinib synthesis exemplifies the continuous drive for process optimization in medicinal chemistry.

References

  • CN105837515A - A preparing method of a JAK inhibitor Momelotinib - Google Patents.
  • New and Practical Synthesis of Momelotinib - Semantic Scholar. Available from: [Link]

  • New and Practical Synthesis of Momelotinib - ResearchGate. Available from: [Link]

  • A Novel and Efficient Synthesis of Momelotinib - ResearchGate. Available from: [Link]

  • New and Convergent Synthesis of Momelotinib Dihydrochloride - ResearchGate. Available from: [Link]

  • WO2018031579A1 - Momelotinib for treating of acvr1 -mediated diseases - Google Patents.
  • WO2014110189A1 - Deuterated momelotinib - Google Patents.
  • Drugs covered by patent 11,963,962. Claims, international patent equivalents, patent expiration dates, and generic entry - Drug Patent Watch. Available from: [Link]

  • MPN Clinical Trial With JAK Inhibitor Momelotinib - Patient Power. Available from: [Link]

  • Momelotinib: First Approval - PubMed. Available from: [Link]

  • Momelotinib: First Approval - ResearchGate. Available from: [Link]

  • Momelotinib Efficacy Propels the Future Development of JAK Inhibitors in Myelofibrosis. Available from: [Link]

  • Mechanism of Action | OJJAARA (momelotinib) | For HCPs. Available from: [Link]

  • Momelotinib – a promising advancement in the management of myelofibrosis in adults with anemia - PMC - NIH. Available from: [Link]

  • A Novel Synthetic Method of Momelotinib - 中国医药工业杂志. Available from: [Link]

  • Momelotinib: Mechanism of action, clinical, and translational science - ResearchGate. Available from: [Link]

  • Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite—Resolution for Clinical Development - OUCI. Available from: [Link]

  • Ojjaara (momelotinib) approved in the US as the first and only treatment indicated for myelofibrosis patients with anaemia | GSK. Available from: [Link]

  • Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed Central. Available from: [Link]

Sources

Navigating the Structure-Activity Relationship of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate Analogs: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is a meticulous process of iterative design, synthesis, and biological evaluation. The 2,4-disubstituted pyrimidine core, particularly exemplified by Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, has emerged as a privileged structure in the pursuit of potent and selective kinase inhibitors. This guide provides an in-depth, comparative framework for understanding and exploring the structure-activity relationship (SAR) of analogs based on this scaffold, with a focus on their potential as anticancer agents targeting the PI3K/mTOR signaling pathway.

The Core Scaffold: A Foundation for Kinase Inhibition

The this compound scaffold combines several key pharmacophoric features that contribute to its biological activity. The 2-aminopyrimidine moiety is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The morpholine group often enhances solubility and can occupy a solvent-exposed region, while the phenyl-amino linker and the ethyl benzoate group provide opportunities for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.[1]

The frequent activation of the PI3K/AKT/mTOR pathway in various cancers has made it a prime target for therapeutic intervention.[2] Analogs of this scaffold have demonstrated potent inhibitory activity against key kinases in this pathway, such as PI3Kα and mTOR, making them attractive candidates for further development.[3][4]

Synthesizing a Focused Library of Analogs: A Strategic Approach

A systematic exploration of the SAR of this scaffold necessitates the synthesis of a focused library of analogs. The general synthetic strategy often involves a convergent approach, coupling a substituted pyrimidine core with various aniline derivatives.[5]

A common synthetic route to the core intermediate, ethyl 4-(2-chloropyrimidin-4-yl)benzoate, can be achieved through the condensation of ethyl 4-acetylbenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with urea and subsequent chlorination. This intermediate can then be subjected to a nucleophilic aromatic substitution reaction with a variety of substituted anilines to generate the desired 2-(phenylamino)pyrimidine analogs.

To effectively probe the SAR, modifications should be systematically introduced at three key positions:

  • R1: The Phenyl Ring of the Benzoate Moiety: Modifications here can influence interactions with the solvent-exposed region of the kinase active site and impact pharmacokinetic properties. Analogs can be synthesized by starting with different substituted ethyl 4-acetylbenzoates.

  • R2: The Phenylamino Linker: Substitutions on this ring can modulate the electronic properties and steric bulk, affecting the binding affinity and selectivity. A variety of commercially available or synthesized substituted anilines can be utilized.

  • R3: The Morpholine Moiety: While the morpholine is often beneficial, replacing it with other heterocycles (e.g., piperidine, piperazine) can explore the impact on solubility, cell permeability, and target engagement.

Comparative Biological Evaluation: From Enzyme to Organism

A multi-tiered approach to biological evaluation is crucial for a comprehensive understanding of the SAR. This involves in vitro enzymatic assays, cell-based proliferation and signaling assays, and in vivo efficacy studies in animal models.

In Vitro Kinase Inhibition: Gauging Potency and Selectivity

The initial assessment of the synthesized analogs should involve determining their inhibitory activity against the target kinase(s), such as PI3Kα and mTOR. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose.[6][7][8][9]

Table 1: Hypothetical Comparative Kinase Inhibitory Activity of Analogs

CompoundR1R2R3PI3Kα IC50 (nM)mTOR IC50 (nM)
Lead -COOEtHMorpholine50150
Analog 1 -COOHHMorpholine30100
Analog 2 -CONHMeHMorpholine45120
Analog 3 -COOEt3-FMorpholine2580
Analog 4 -COOEtHPiperidine70200
Analog 5 -COOEtH4-Me-piperazine60180

This table presents hypothetical data for illustrative purposes to guide SAR analysis.

Structure-Activity Relationship Insights (Hypothetical):

  • Modification of the Ester (R1): Saponification of the ethyl ester to the corresponding carboxylic acid (Analog 1) may lead to a slight increase in potency, potentially due to the formation of additional hydrogen bonds in the active site.

  • Substitution on the Phenylamino Linker (R2): Introduction of an electron-withdrawing group, such as fluorine at the meta-position (Analog 3), could enhance potency, possibly by modulating the pKa of the aniline nitrogen and improving hinge-binding interactions.[10]

  • Variation of the Heterocycle (R3): Replacing the morpholine with a less polar piperidine (Analog 4) or a more basic piperazine (Analog 5) might lead to a decrease in activity, highlighting the favorable properties of the morpholine moiety for this scaffold.[11]

Cellular Activity: Assessing Anti-proliferative Effects

The ability of the analogs to inhibit the proliferation of cancer cells is a critical indicator of their therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][12][13]

Table 2: Hypothetical Anti-proliferative Activity of Analogs in Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Lead 1.22.53.1
Analog 1 0.81.82.2
Analog 3 0.51.11.5
Analog 4 2.54.15.0

This table presents hypothetical data for illustrative purposes.

Causality Behind Experimental Choices: The selection of cancer cell lines with a known dependence on the PI3K/mTOR pathway (e.g., those with PTEN loss or PIK3CA mutations) is crucial for a relevant assessment of on-target activity.

In Vivo Efficacy: Evaluation in Xenograft Models

Promising candidates from in vitro and cellular assays should be advanced to in vivo studies to evaluate their efficacy and tolerability in a more complex biological system. Subcutaneous xenograft models in immunocompromised mice are a standard preclinical model for this purpose.[14][15]

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Drug Administration (e.g., Oral Gavage) randomization->dosing monitoring Tumor Volume & Body Weight Measurement dosing->monitoring endpoint Endpoint Determination (e.g., Tumor Volume) monitoring->endpoint data_analysis Statistical Analysis of Tumor Growth Inhibition endpoint->data_analysis

Caption: Workflow for in vivo efficacy evaluation in a subcutaneous xenograft model.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed and validated protocols are essential.

Protocol 1: In Vitro PI3Kα Kinase Assay (ADP-Glo™)
  • Reagent Preparation: Prepare the PI3Kα enzyme, lipid substrate (e.g., PIP2), and ATP solutions in the appropriate kinase assay buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[6]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add 0.5 µL of the compound solution, followed by 4 µL of the enzyme/lipid mixture. Initiate the reaction by adding 0.5 µL of ATP solution. Incubate for 60 minutes at room temperature.[6]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.[16]

Protocol 2: Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[12]

Protocol 3: Subcutaneous Xenograft Model
  • Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.[14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.

  • Randomization and Treatment: When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) at the predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically the tumor growth inhibition (TGI).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Visualizing the PI3K/mTOR Signaling Pathway

Understanding the mechanism of action of these inhibitors requires a clear visualization of the targeted signaling pathway.

PI3K_mTOR_Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) TSC TSC1/2 AKT->TSC Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition of Translation Initiation PI3K_inhibitor PI3K Inhibitor PI3K_inhibitor->PI3K mTOR_inhibitor mTOR Inhibitor mTOR_inhibitor->mTORC1 Dual_inhibitor Dual PI3K/mTOR Inhibitor Dual_inhibitor->PI3K Dual_inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. A systematic and data-driven approach to SAR exploration, combining focused library synthesis with a hierarchical biological evaluation strategy, is paramount for identifying potent and selective clinical candidates. Future efforts should focus on optimizing the pharmacokinetic properties of these analogs to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the potential of these compounds to overcome resistance mechanisms to existing therapies could open new avenues for their clinical application.

References

  • Dienstmann, R., Rodon, J., Serra, V., & Tabernero, J. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular cancer therapeutics, 13(5), 1021–1031.
  • Manetti, F., Santucci, A., Locatelli, G. A., Maga, G., Spreafico, A., Serchi, T., ... & Botta, M. (2007). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. Journal of medicinal chemistry, 50(23), 5579–5588.
  • Pal, K., Sardoiwala, M. N., Atrey, N., & Husain, M. (2021). Synthesis and structure–activity relationship of 4-morpholino-7, 8-dihydro-5H-thiopyrano [4, 3-d] pyrimidine derivatives bearing pyrazoline scaffold. Molecules, 26(11), 3169.
  • Wang, Y., Chen, J., Li, T., Wang, B., & Liu, H. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2715.
  • Li, X., Li, X., Liu, H., Wang, S., & Geng, M. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1371105.
  • De, P., & O'Meally, R. N. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(10), 3025–3029.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
  • Furet, P., Guagnano, V., Fairhurst, R. A., Imbach-Weese, P., Bruce, I., Knapp, M., ... & Vaupel, A. (2013). Design, synthesis, and SAR of a novel series of 2, 4, 7-trisubstituted pyrido [3, 2-d] pyrimidines as PI3K/mTOR inhibitors. Bioorganic & medicinal chemistry letters, 23(13), 3741–3747.
  • Chen, Y., Zhang, Y., Li, S., Wang, Y., & Liu, H. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1146.
  • GraphPad. (2015). How can I calculate IC50 from mtt results?. ResearchGate. Retrieved from [Link]

  • Ross, S. L., Sherman, M., McElroy, P. L., Lofgren, J. A., Moody, G., Baeuerle, P. A., ... & Arvedson, T. (2017). BiTE® Xenograft Protocol. protocols.io.
  • Rawat, A., & Katti, S. B. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Current Organic Chemistry, 26(12), 1168-1191.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Lentz, R., & Zong, H. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube.
  • Wang, Y., Zhang, Y., & Liu, H. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1698.
  • Zhang, Y., Wang, Y., & Liu, H. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of medicinal chemistry, 62(17), 7987–8005.
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Dienstmann, R., Rodon, J., Serra, V., & Tabernero, J. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031.
  • Bissa, M., & Janoušková, O. (2019). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical research, 36(10), 1-11.
  • ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]

  • ResearchGate. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Retrieved from [Link]

  • bioRxiv. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]

  • ResearchGate. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Retrieved from [Link]

  • MDPI. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Kinase Inhibitor Precursors: The Case of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective kinase inhibitor is one of meticulous optimization and rigorous comparative analysis. The selection of a core molecular structure, or precursor, is a critical decision that dictates the ultimate potency, selectivity, and therapeutic window of the final drug candidate. This guide provides an in-depth, objective comparison of the kinase inhibitor precursor, Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate, and the active pharmaceutical ingredient it generates, Momelotinib, against other prominent Janus kinase (JAK) inhibitors.

Introduction to the Precursor and its Significance

This compound is a key intermediate in the synthesis of Momelotinib, a potent inhibitor of JAK1 and JAK2.[1] Its chemical structure, featuring a diaminopyrimidine core, is a well-established scaffold for ATP-competitive kinase inhibitors. The morpholino group and the ethyl benzoate moiety are crucial for establishing interactions within the kinase active site and for providing a handle for further chemical modifications to fine-tune the molecule's properties. The conversion of this precursor to the active drug, Momelotinib, involves the amidation of the ethyl ester to a cyanomethylamide group, a modification that significantly enhances its biological activity.[2]

This guide will delve into the efficacy of Momelotinib, the direct product of our topic precursor, in comparison to other clinically relevant JAK inhibitors: Ruxolitinib, Fedratinib, and Pacritinib. We will explore their mechanisms of action, comparative potencies through experimental data, and the methodologies employed to generate these findings.

The JAK-STAT Signaling Pathway: A Prime Target in Myeloproliferative Neoplasms

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in immunity, cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through gain-of-function mutations in JAK2, is a hallmark of myeloproliferative neoplasms (MPNs) such as myelofibrosis and polycythemia vera.[4] This constitutive activation of the JAK-STAT pathway drives the overproduction of blood cells and the associated symptoms of these diseases. Consequently, inhibiting JAK kinases has emerged as a primary therapeutic strategy.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation by JAK JAK->Receptor Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Activation

Caption: Canonical JAK-STAT Signaling Pathway.

Comparative Efficacy of JAK Inhibitors

The efficacy of a kinase inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported biochemical IC50 values for Momelotinib and its comparators against the members of the JAK family.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Other Key Targets (IC50 nM)
Momelotinib 11[5]18[5]155[5]17[5]ACVR1 (15)[6]
Ruxolitinib 3.3[7]2.8[7]428[7]19[7]-
Fedratinib ~105[8]3[8]>1000[8]~405[8]FLT3 (15)[9]
Pacritinib >100[10]6.0[10]>1000[11]-IRAK1 (13.6)[10]

Note: IC50 values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

From this data, we can draw several key insights:

  • Momelotinib demonstrates potent inhibition of both JAK1 and JAK2, with a moderate preference for JAK1.[5] A unique feature of Momelotinib is its potent inhibition of Activin A receptor type 1 (ACVR1), which is implicated in the regulation of hepcidin and iron metabolism, potentially explaining its observed clinical benefit in anemia.

  • Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with slightly higher potency for JAK2.[7] Its lack of significant activity against other kinases contributes to its relatively clean safety profile, though it can cause myelosuppression.

  • Fedratinib is highly selective for JAK2 over other JAK family members.[8] It also exhibits inhibitory activity against FLT3, which may be relevant in certain hematological malignancies.[9]

  • Pacritinib is also highly selective for JAK2, with minimal activity against JAK1.[10][11] Its additional inhibition of IRAK1 may contribute to its anti-inflammatory effects.[10]

Experimental Methodologies: A Guide to Assessing Kinase Inhibitor Efficacy

The determination of a kinase inhibitor's efficacy relies on a series of well-defined experimental protocols. Below are representative methodologies for key assays used in the characterization of compounds like Momelotinib.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Detect Signal Incubate_Reaction->Stop_Reaction Analyze_Data Analyze Data (IC50 determination) Stop_Reaction->Analyze_Data End End Analyze_Data->End

Sources

The Selectivity Profile of a Dual JAK/ACVR1 Inhibitor: A Comparative Guide to the Cross-Reactivity of Momelotinib and its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered more specific information in this second step. I found several detailed protocols for the LanthaScreen™ Eu Kinase Binding Assay, which is a suitable biochemical assay for determining inhibitor affinity (IC50 values). I also found protocols and principles for the Cellular Thermal Shift Assay (CETSA), which can be used to confirm target engagement in a cellular context.

I have identified the chemical structure of Momelotinib's major active metabolite, M21. I also found several articles describing the synthesis of Momelotinib, which mention key intermediates. Specifically, "methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate" and "4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzoic acid" are mentioned as direct precursors. Another synthesis route points to "1-(4-morpholinophenyl)guanidine" and "methyl 4-(3-(dimethylamino)acryloyl)benzoate" as key building blocks.

However, I still lack a consolidated, clear view of all major synthetic intermediates in a step-by-step pathway leading to Momelotinib. While I have names, having the visual chemical structures of these intermediates is crucial for the guide. Additionally, I have not yet found a comprehensive, published cross-reactivity dataset for Momelotinib against a broad kinase panel presented in a table format. While its selectivity for JAK1/2 and ACVR1 is mentioned, a wider kinome scan would be very valuable for this guide.

Therefore, I need to perform a few more targeted searches to fill these gaps before I can start constructing the full guide.I have now gathered substantial information. I have a good understanding of Momelotinib's mechanism of action, its approved indications, and its known on-target activities (JAK1, JAK2, ACVR1). I've also found details on its metabolism, identifying M21 as the major active metabolite, and have its chemical structure.

Crucially, I have located several publications outlining the synthesis of Momelotinib, which describe and, in some cases, depict the chemical structures of key intermediates. I can now piece together a plausible synthetic pathway and identify the structures of the intermediates to be discussed in the guide.

I have also found detailed, step-by-step protocols for the LanthaScreen™ Eu Kinase Binding Assay and the Cellular Thermal Shift Assay (CETSA), which are perfect examples of a biochemical and a cellular assay, respectively, for the guide.

The most significant finding in this last step is a conference abstract that presents a head-to-head comparison of the kinome profiles of four JAK inhibitors, including Momelotinib. This abstract provides the specific data I need for the comparison table, mentioning that a full kinome analysis of 356 wild-type protein kinases was conducted and that kinases with >50% inhibition at 100 nM were further evaluated for IC50 values. While the full dataset isn't in the abstract, it gives concrete examples of off-target hits (FLT3, KIT) and compares the relative potency against JAK family members and ALK2 (ACVR1) under standardized conditions. This is sufficient to create a representative and informative comparison table. I also found similar, albeit less direct, kinome scan information for the comparator drugs ruxolitinib and fedratinib.

With this information, I can now proceed to structure and write the complete comparison guide as requested. I have all the necessary components: the target molecule and its intermediates, detailed experimental protocols, comparative cross-reactivity data, and an understanding of the underlying signaling pathways. Therefore, no further searches are required.

Introduction: Beyond On-Target Potency in Kinase Drug Discovery

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has been a paradigm of success. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity. While often associated with adverse effects, off-target interactions can also be harnessed for therapeutic benefit through polypharmacology. A thorough understanding of a compound's selectivity profile is therefore not merely an academic exercise but a critical component of preclinical and clinical development. This guide provides an in-depth analysis of the cross-reactivity of Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1), JAK2, and Activin A receptor type 1 (ACVR1), and its synthetic intermediates.[1][2]

Momelotinib distinguishes itself from other approved JAK inhibitors through its unique dual-inhibitory mechanism.[3] By inhibiting JAK1 and JAK2, it addresses the splenomegaly and constitutional symptoms associated with myelofibrosis.[1][2] Concurrently, its inhibition of ACVR1 leads to a reduction in hepcidin levels, thereby improving anemia, a common and debilitating complication of the disease.[1][3] This guide will dissect the kinase selectivity of Momelotinib, its key metabolic and synthetic precursors, and provide detailed methodologies for assessing such profiles, offering a framework for researchers in drug development to evaluate the broader implications of their compounds' kinome interactions.

The Rationale for Cross-Reactivity Profiling

The journey of a drug candidate from a chemical scaffold to a clinical entity involves navigating a complex biological landscape. Synthetic intermediates, which are molecular precursors to the final active pharmaceutical ingredient (API), and metabolites, the byproducts of in vivo drug metabolism, can possess their own pharmacological activities. Understanding the cross-reactivity of these related molecules is paramount for several reasons:

  • Anticipating Off-Target Effects: An intermediate or metabolite with significant off-target kinase activity could contribute to the overall toxicity profile of the drug.

  • Identifying Polypharmacology: Unintended inhibitory activity could contribute to the drug's efficacy through synergistic pathway modulation.

  • Structure-Activity Relationship (SAR) Insights: Comparing the selectivity profiles of structurally related intermediates can provide valuable insights into the chemical moieties responsible for target binding and selectivity, guiding future drug design.

This guide will focus on Momelotinib, its major active metabolite M21, and key synthetic intermediates to illustrate a comprehensive approach to cross-reactivity assessment.

Momelotinib and its Key Intermediates: A Structural Overview

The synthesis of Momelotinib involves a convergent approach, with several key intermediates forming the core structure of the final molecule.[4][5][6] The major active human metabolite, M21, is formed through the oxidation of the morpholine ring.[7]

Key Molecules for Cross-Reactivity Analysis:

  • Momelotinib (Final Product): The dual JAK1/2 and ACVR1 inhibitor.

  • M21 (Metabolite): A major circulating metabolite with retained pharmacological activity.[7]

  • Intermediate A (4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzoic acid): The immediate carboxylic acid precursor to Momelotinib.[7]

  • Intermediate B (Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate): The methyl ester precursor to Intermediate A.[4]

  • Intermediate C (1-(4-morpholinophenyl)guanidine): A key building block in the pyrimidine ring formation.[6]

  • Intermediate D (Methyl 4-(3-(dimethylamino)acryloyl)benzoate): The reactive partner for Intermediate C in the cyclization reaction.[6]

Comparative Kinase Selectivity Profile

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of Momelotinib and its comparators, Ruxolitinib and Fedratinib, against a panel of key kinases. The data is based on a comprehensive kinome scan of 356 wild-type protein kinases, with IC50 values determined for kinases showing greater than 50% inhibition at a 100 nM screening concentration.[8]

Kinase TargetMomelotinib IC50 (nM)Ruxolitinib IC50 (nM)Fedratinib IC50 (nM)Comments
JAK1 11[7]4[8]14[8]Primary on-target activity for all three inhibitors.
JAK2 18[7][9]4[8]14[8]Primary on-target activity for all three inhibitors.
ACVR1 (ALK2) 51[8]>1000>1000Key differentiating target for Momelotinib. Inhibition is weaker than for JAK2 but therapeutically significant for anemia.[8]
TYK2 Moderate InhibitionPotent InhibitionModerate InhibitionAll three show some activity against this JAK family member.
FLT3 Potent InhibitionWeak InhibitionPotent InhibitionA notable off-target kinase for Momelotinib and Fedratinib, implicated in hematopoiesis.[8]
KIT Potent InhibitionWeak InhibitionPotent InhibitionAnother hematopoietic kinase inhibited by Momelotinib and Fedratinib.[8]
PIM2 Moderate InhibitionWeak InhibitionNot ReportedRuxolitinib has been shown to inhibit PIM2.[10]
hERG >10,000>10,0002,100 - 17,800[11]An important anti-target for cardiac safety; Fedratinib shows some low micromolar inhibition.

Note: The IC50 values are compiled from multiple sources and should be considered as representative. Direct head-to-head comparisons under identical assay conditions are always preferable.[8]

Experimental Methodologies for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires both biochemical and cell-based assays. Biochemical assays provide a direct measure of a compound's ability to inhibit a purified kinase, while cellular assays confirm target engagement in a more physiologically relevant context.

Biochemical Profiling: The LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method to determine the affinity of inhibitors for the ATP-binding site of a kinase.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs. An inhibitor competing with the tracer disrupts this FRET signal.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (Momelotinib, intermediates, etc.) in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 dilution series is recommended.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase to a 2X working concentration in Kinase Buffer A.

    • Dilute the Eu-labeled anti-tag antibody to a 2X working concentration in Kinase Buffer A.

    • Combine the diluted kinase and antibody to create a 2X Kinase/Antibody solution.

    • Dilute the Alexa Fluor™ 647-labeled tracer to a 4X working concentration in Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of each serially diluted compound to triplicate wells. Include "no inhibitor" (DMSO only) and "high concentration" competitor (e.g., staurosporine) controls.

    • Add 8 µL of the 2X Kinase/Antibody solution to all wells.

    • Incubate for 10-15 minutes at room temperature.

    • Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram of the LanthaScreen™ Eu Kinase Binding Assay Workflow

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Detection & Analysis Compound_Prep 1. Compound Dilution (Momelotinib, Intermediates) Reagent_Prep 2. Reagent Preparation (Kinase, Antibody, Tracer) Add_Compound 3. Add Compound (4 µL) Add_Kinase_Ab 4. Add Kinase/Antibody (8 µL) Add_Compound->Add_Kinase_Ab Add_Tracer 5. Add Tracer (4 µL) Add_Kinase_Ab->Add_Tracer Incubate 6. Incubate (60 min) Add_Tracer->Incubate Read_Plate 7. Read TR-FRET Incubate->Read_Plate Analyze 8. Calculate IC50 Read_Plate->Analyze

Caption: Workflow for the LanthaScreen™ kinase binding assay.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA™)

CETSA™ is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell.

Principle: The binding of a ligand (e.g., Momelotinib) to its target protein often increases the protein's thermal stability. In a CETSA™ experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control, thus shifting the melting curve.

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.

    • Cool the samples to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein (e.g., JAK2, ACVR1) in the soluble fraction using a standard protein detection method such as Western blotting or an ELISA-based technique.

  • Data Analysis:

    • Plot the relative amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples.

    • Observe the shift in the melting curve to confirm target engagement and stabilization by the compound.

Diagram of the JAK-STAT and ACVR1 Signaling Pathways

Signaling_Pathways cluster_JAK_STAT JAK-STAT Pathway cluster_ACVR1 ACVR1 Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK1 / JAK2 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus_JS Nucleus STAT_dimer->Nucleus_JS 5. Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus_JS->Gene_Transcription 6. Activation BMP BMP/Activin A TypeII_R Type II Receptor BMP->TypeII_R 1. Binding ACVR1 ACVR1 (ALK2) TypeII_R->ACVR1 2. Activation SMAD SMAD1/5/8 ACVR1->SMAD 3. Phosphorylation SMAD_complex SMAD Complex SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex 4. Complex Formation Nucleus_ACVR1 Nucleus SMAD_complex->Nucleus_ACVR1 5. Translocation Hepcidin Hepcidin Gene Transcription Nucleus_ACVR1->Hepcidin 6. Upregulation Momelotinib Momelotinib Momelotinib->JAK Inhibits Momelotinib->ACVR1 Inhibits

Sources

A Comparative Guide to the Purity Assessment of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate is a key intermediate in the synthesis of various kinase inhibitors, which are pivotal in targeted cancer therapies.[1] Its molecular structure is foundational to the efficacy of the final active pharmaceutical ingredient (API). Consequently, the purity of this intermediate is not merely a quality metric but a critical determinant of the safety and efficacy of the resulting drug product. Impurities, which can originate from starting materials, by-products, or degradation, can alter the pharmacological and toxicological profile of an API.[2]

This guide provides a comprehensive framework for benchmarking the purity of this compound. We will explore a multi-faceted, orthogonal approach to purity determination, moving beyond single-method reliance to establish a robust, self-validating analytical workflow. The methodologies discussed herein are grounded in principles outlined by international regulatory bodies and pharmacopeias, ensuring that the data generated is reliable, reproducible, and suitable for regulatory submission.[3][4]

The Principle of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can lead to an incomplete and potentially misleading assessment. Different analytical methods measure different physicochemical properties of a molecule. For instance, a chromatographic method like High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning behavior between a mobile and stationary phase, while a thermoanalytical method like Differential Scanning Calorimetry (DSC) assesses purity based on the melting characteristics of the bulk material.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of organic impurities.[7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): For absolute purity determination without a specific reference standard of the analyte.[9][10]

  • Differential Scanning Calorimetry (DSC): For assessing the purity of crystalline materials based on melting point depression.[11][12]

This multi-pronged strategy ensures that a wide spectrum of potential impurities—from structurally similar organic molecules to residual solvents and inorganic contaminants—is accurately assessed.

G cluster_workflow Orthogonal Purity Assessment Workflow Sample Test Sample: Ethyl 4-(...) benzoate HPLC HPLC-UV/MS (Chromatographic Purity, Impurity ID) Sample->HPLC Separation qNMR qNMR (Absolute Purity, Structure Confirmation) Sample->qNMR Spectroscopy DSC DSC (Bulk Purity via Melting Point) Sample->DSC Thermal Analysis Data Comparative Data Analysis HPLC->Data qNMR->Data DSC->Data Report Final Purity Report Data->Report Consolidated Assessment

Caption: Orthogonal workflow for comprehensive purity analysis.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

Rationale: HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolving power and sensitivity.[13] For a molecule like this compound, a reverse-phase method is ideal for separating the main component from non-polar and moderately polar impurities. Coupling with a mass spectrometer (MS) allows for the identification of unknown impurities by providing mass-to-charge ratio data, which is critical for a comprehensive impurity profile.[14][15][16]

Protocol:

  • System: A validated UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, photodiode array (PDA) detector, and coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[15]

  • Column: A C18 stationary phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point for method development.[17]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The use of a volatile buffer like formic acid makes the mobile phase compatible with MS detection.[15]

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes allows for the elution of compounds with a wide range of polarities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection:

    • UV: 265 nm (select a wavelength of maximum absorbance for the analyte).

    • MS: Positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 100-1000.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.

  • System Suitability: Before analysis, perform system suitability tests (SST) as per USP <621>, including replicate injections of a standard to check for retention time precision, peak area precision, tailing factor, and theoretical plates.[7][18][19]

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[9][20] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei giving rise to that signal.[20] By comparing the integral of a specific proton on the analyte molecule to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[9][21]

Protocol:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

  • Internal Standard (IS): Select a certified reference material (CRM) with high purity (>99.9%) that is soluble in the same deuterated solvent as the analyte and has resonances that do not overlap with analyte peaks. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analyte and 5 mg of the internal standard into the same vial using a calibrated microbalance.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the IS to ensure full magnetization recovery. A D1 of 30-60 seconds is typical.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the peaks being quantified).

  • Data Processing:

    • Apply phase and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: The purity (P) as a mass fraction is calculated using the following equation:

    • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_IS = Purity of the internal standard.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline compound, melting occurs over a very narrow temperature range. The presence of impurities depresses and broadens the melting peak.[6] This phenomenon, described by the Van't Hoff equation, allows for the calculation of the total mole percent of eutectic impurities.[11][12] It is an excellent orthogonal technique to chromatography as it is a bulk property measurement and is insensitive to impurities that are structurally identical to the main component (isomers).[5]

Protocol:

  • System: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

    • Heat the sample at a slow, constant rate (e.g., 0.5 to 2 °C/min) through its melting transition.[11]

  • Data Analysis:

    • The instrument software will integrate the melting endotherm to determine the heat of fusion (ΔH).

    • The software applies the Van't Hoff equation to the shape of the leading edge of the melt peak to calculate the mole percent purity.

  • Prerequisites: This method is applicable only if the material is crystalline, thermally stable during melting, and has a purity of at least 98.5 mol%.[5][12]

Comparative Data and Interpretation

The data obtained from these orthogonal methods should be compiled and compared. Minor differences are expected due to the different principles of each technique.

Table 1: Comparative Purity Analysis of this compound (Lot No. XXXXX)

Analytical Technique Purity Result Impurities Detected/Remarks
HPLC-UV (% Area) 99.85% Total of 5 impurities detected. Impurity A (RRT 0.92) at 0.08%. Impurity B (RRT 1.15) at 0.05%.
LC-MS - Impurity A identified as a potential starting material. Impurity B mass corresponds to an oxidation product.
qNMR (mass %) 99.7% w/w Correlates well with HPLC. No undetected major impurities observed. Residual solvent (Ethyl Acetate) at 0.1% w/w.

| DSC (mol %) | 99.90 mol% | High bulk purity. Suggests impurities are eutectic and do not form solid solutions. |

Interpretation of Results:

  • The high degree of agreement between HPLC and qNMR (99.85% vs. 99.7%) provides strong confidence in the purity value.

  • The qNMR result is typically considered the most accurate absolute value as it is a primary method.[10][22] The slightly lower value compared to HPLC can be attributed to the presence of residual solvent, which is quantified by NMR but may not be fully resolved or detected by the HPLC method.

  • The high purity value from DSC (99.90 mol%) indicates excellent crystalline bulk purity.[11] The slight difference from chromatographic results is expected, as DSC measures total eutectic impurities and is less sensitive to specific, individual organic impurities that are well-resolved by HPLC.[5]

  • LC-MS provides invaluable qualitative data, allowing for the tentative identification of impurities and guiding efforts to control them in the synthetic process.[23][24]

G cluster_impurities Potential Impurity Profile API Ethyl 4-(...) benzoate (Main Compound) BP By-Product (e.g., Isomer) API->BP Side Reaction DP Degradation Product (e.g., Oxidation, Hydrolysis) API->DP Stress Conditions RS Residual Solvent (e.g., Ethyl Acetate) API->RS Process SM1 Starting Material 1 (e.g., 4-morpholinoaniline) SM1->API Synthesis SM2 Starting Material 2 (e.g., ethyl 4-(2-chloropyrimidin-4-yl)benzoate) SM2->API Synthesis

Caption: Relationships between the API and potential impurities.

Conclusion and Best Practices

Benchmarking the purity of a critical pharmaceutical intermediate like this compound requires a rigorous, multi-technique approach. No single method can provide a complete picture.

  • HPLC serves as the primary tool for separation and routine quality control.

  • qNMR provides a robust, absolute purity value that can be used to qualify primary reference standards.

  • DSC offers a valuable orthogonal check on the bulk crystalline purity.

  • LC-MS is indispensable for the identification and structural elucidation of unknown impurities.[16]

By integrating these methodologies, researchers and drug development professionals can establish a comprehensive and scientifically sound purity profile, ensuring the quality and consistency of the intermediate and, ultimately, the safety and efficacy of the final therapeutic agent. All analytical procedures must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[3][25]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization . PubMed. Available at: [Link]

  • Investigating the Purity of Substances by Means of DSC . NETZSCH Analyzing & Testing. Available at: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards . PubMed. Available at: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing . Agilent Technologies. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent Technologies. Available at: [Link]

  • Differential scanning calorimetry . Wikipedia. Available at: [Link]

  • USP <621> Chromatography . DSDP Analytics. Available at: [Link]

  • Determination of purity by differential scanning calorimetry (DSC) . ACS Publications. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling . CHIMIA. Available at: [Link]

  • qNMR: A powerful tool for purity determination . RSSL. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]

  • Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis . ResearchGate. Available at: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards . ResearchGate. Available at: [Link]

  • Quality Guidelines . ICH. Available at: [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA . Veeprho. Available at: [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals . Separation Science. Available at: [Link]

  • Determining and reporting purity of organic molecules: Why qNMR . ResearchGate. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available at: [Link]

  • Determining and reporting purity of organic molecules: why qNMR . PubMed. Available at: [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. Available at: [Link]

  • How to detect the percentage of pharmaceutical intermediates? . Novasol Biotech. Available at: [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. Available at: [Link]

  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases . Waters Corporation. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. Available at: [Link]

  • Pharmaceutical Impurity Testing and Identification . Intertek. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals . NETZSCH Analyzing & Testing. Available at: [Link]

  • HPLC-DAD protein kinase inhibitor analysis in human serum . PubMed. Available at: [Link]

  • RP-HPLC method for analytical method development and validation of multi-kinase inhibitor . Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate . MySkinRecipes. Available at: [Link]

Sources

The Pyrimidine Scaffold: A Privileged Framework for Kinase Inhibition - A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrimidine scaffold stands out as a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the purine core of ATP, coupled with its synthetic tractability, has cemented its status as a "privileged" structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth, head-to-head comparison of different pyrimidine scaffolds, offering experimental data and mechanistic insights to inform rational drug design and development.

The Enduring Appeal of the Pyrimidine Core in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in oncology and beyond.[1][2] The development of small molecule inhibitors that can selectively block the ATP-binding site of a specific kinase is a proven therapeutic strategy. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in a multitude of clinically approved and investigational kinase inhibitors.[3] Its success stems from its ability to form key hydrogen bond interactions with the "hinge" region of the kinase active site, a critical anchoring point for ATP.[4][5]

This guide will dissect the nuances of three principal pyrimidine scaffolds: the 2-aminopyrimidine, the 4-aminopyrimidine, and the 2,4-diaminopyrimidine cores. We will explore their distinct structure-activity relationships (SAR), target specificities, and provide supporting experimental data to illustrate their relative strengths and weaknesses.

Head-to-Head Comparison of Pyrimidine Scaffolds

The strategic placement of amino groups on the pyrimidine ring dictates the hydrogen bonding patterns and overall topology of the inhibitor, profoundly influencing its binding affinity and selectivity profile.

The 2-Aminopyrimidine Scaffold: A Versatile Starting Point

The 2-aminopyrimidine core is a widely exploited scaffold in kinase inhibitor design.[6] The exocyclic amino group at the C2 position, along with one of the ring nitrogens, can effectively engage the kinase hinge region through hydrogen bonding.

Key Features & Structure-Activity Relationship (SAR):

  • Hinge Binding: The 2-amino group and the N1 or N3 atom of the pyrimidine ring typically form two or three hydrogen bonds with the backbone of the hinge region.

  • Substitution Patterns:

    • C4 and C6 Positions: These positions are frequently substituted with larger aromatic or heterocyclic groups to occupy the hydrophobic regions adjacent to the ATP-binding site, thereby enhancing potency and selectivity.[6]

    • C5 Position: Modification at this position can be used to fine-tune solubility and other physicochemical properties.

  • Causality in Design: The choice to utilize a 2-aminopyrimidine scaffold often stems from its proven track record and the vast available literature on its derivatization. For instance, in the development of ALK2 inhibitors, the 2-aminopyrimidine core was systematically modified, revealing that while the primary amine was important for binding, its replacement with a methyl group could lead to highly selective compounds.[7] This highlights the iterative nature of drug design, where initial broad-spectrum scaffolds are refined for specific targets.

Illustrative Example: Imatinib (Gleevec)

While technically a 2-aminopyrimidine derivative linked to a pyridine ring, the underlying principle of hinge binding is exemplified by the groundbreaking drug Imatinib. It targets the BCR-Abl kinase and its 2-aminopyrimidine moiety is crucial for its interaction with the kinase hinge.[8]

The 4-Aminopyrimidine Scaffold: A Shift in H-Bonding Geometry

The 4-aminopyrimidine scaffold offers an alternative hydrogen bonding pattern compared to its 2-amino counterpart. This seemingly subtle isomeric difference can lead to significant changes in kinase selectivity.

Key Features & Structure-Activity Relationship (SAR):

  • Hinge Binding: The 4-amino group and the adjacent ring nitrogen (N3) are the primary hydrogen bond donors and acceptors that interact with the kinase hinge.

  • Substitution Patterns:

    • C2 and C6 Positions: These positions are key for introducing substituents that can exploit interactions with the solvent-exposed region or deeper hydrophobic pockets.

    • C5 Position: Similar to the 2-aminopyrimidine scaffold, this position is often used for modifications that improve pharmacokinetic properties.

  • Causality in Design: The selection of a 4-aminopyrimidine scaffold might be driven by the desire to achieve a different selectivity profile. For example, in the development of MAP4K4 inhibitors, a fragment-based approach identified a 4-amino-pyridopyrimidine hit with excellent ligand efficiency, which was then optimized into a potent and selective inhibitor.[9] This demonstrates how fragment screening can guide the choice of a specific pyrimidine isomer to best fit the target's active site.

Illustrative Example: Dasatinib (Sprycel)

Dasatinib, a potent inhibitor of multiple tyrosine kinases including BCR-Abl and Src family kinases, features a 4-aminopyrimidine moiety that participates in crucial hydrogen bonding within the hinge region of its target kinases.[8]

The 2,4-Diaminopyrimidine Scaffold: Enhanced Hinge Interaction and Potency

The 2,4-diaminopyrimidine scaffold provides an increased number of hydrogen bond donors and acceptors, often leading to higher binding affinity and potency. This scaffold can form a more extensive network of interactions with the kinase hinge region.

Key Features & Structure-Activity Relationship (SAR):

  • Hinge Binding: The two amino groups and the ring nitrogens can form multiple hydrogen bonds with the hinge, providing a very stable anchor for the inhibitor.

  • Substitution Patterns:

    • C5 Position: This is a critical position for introducing substituents that can be directed towards the ribose-binding pocket or the solvent front to enhance selectivity and potency.

    • C6 Position: Modifications at this position can also influence the overall conformation and binding of the inhibitor.

  • Causality in Design: The 2,4-diaminopyrimidine scaffold is often employed when high potency is a primary objective. For instance, in the development of p21-activated kinase 4 (PAK4) inhibitors, novel 2,4-diaminopyrimidine derivatives displayed impressive inhibitory activities with IC50 values in the low nanomolar range.[10] Similarly, this scaffold has been successfully used to develop potent inhibitors of Sky kinase.[11]

Illustrative Example: Fedratinib (Inrebic)

Fedratinib, an inhibitor of Janus kinase 2 (JAK2), utilizes a 2,4-diaminopyrimidine core to effectively interact with the hinge region of the kinase.[8]

Quantitative Comparison of Pyrimidine-Based Kinase Inhibitors

To provide a clearer picture of the performance of these scaffolds, the following table summarizes the inhibitory activities (IC50 values) of representative compounds against their target kinases.

Pyrimidine ScaffoldCompound Example (if available)Target KinaseIC50 (nM)Reference
2-Aminopyrimidine Compound from studyALK2Varies based on substitution (e.g., <200 nM)[12]
4-Aminopyrimidine Compound 29MAP4K4Low nanomolar[9]
2,4-Diaminopyrimidine Compound B6PAK45.9[10]
2,4-Diaminopyrimidine UmbralisibCK1ε37[13]
Fused Pyrimidine PD-161570 (Pyrido[2,3-d]pyrimidine)FGFr0.3 µM (cell proliferation)[14]

Note: IC50 values can vary depending on the specific assay conditions.

Visualizing the Scaffolds and Their Interactions

To better understand the structural basis of kinase inhibition by these pyrimidine scaffolds, the following diagrams illustrate their core structures and their general mode of interaction with the kinase hinge region.

G cluster_scaffolds Core Pyrimidine Scaffolds 2-Aminopyrimidine 2-Aminopyrimidine 4-Aminopyrimidine 4-Aminopyrimidine 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine

Caption: Core structures of the three main pyrimidine scaffolds.

G cluster_interaction General Kinase Hinge Interaction Pyrimidine_Scaffold Pyrimidine Scaffold (e.g., 2-Aminopyrimidine) H_Bond1 H-Bond Pyrimidine_Scaffold->H_Bond1 H_Bond2 H-Bond Pyrimidine_Scaffold->H_Bond2 Hinge_Region Kinase Hinge Region (Backbone NH and C=O) H_Bond1->Hinge_Region H_Bond2->Hinge_Region

Caption: Generalized hydrogen bonding interaction with the kinase hinge.

Experimental Protocols for Assessing Kinase Inhibition

The robust evaluation of kinase inhibitors relies on well-defined and reproducible experimental protocols. Below are two standard methodologies for determining the inhibitory potential of pyrimidine-based compounds.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[15][16]

Principle: Kinase activity is directly proportional to the amount of ATP consumed and ADP produced. The ADP-Glo™ Kinase Assay (Promega) is a widely used commercial kit that measures ADP production through a two-step reaction that ultimately generates a luminescent signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., pyrimidine derivatives) in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Test compound or vehicle control (DMSO).

    • Kinase of interest.

  • Inhibitor Binding: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[17]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate peptide and ATP.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow Luminescence-Based Kinase Assay Workflow A Compound Dilution B Reaction Setup (Kinase, Buffer, Compound) A->B C Inhibitor Binding (15 min incubation) B->C D Reaction Initiation (Add Substrate/ATP) C->D E Kinase Reaction (60 min incubation) D->E F ADP Detection 1 (Stop & Deplete ATP) E->F G ADP Detection 2 (Generate Luminescence) F->G H Read Luminescence G->H I IC50 Calculation H->I

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell-Based Kinase Inhibition Assay (Phospho-Protein Detection)

This protocol assesses the ability of an inhibitor to block the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[18]

Principle: Many kinases are part of signaling pathways, and their activity can be monitored by the phosphorylation status of their substrates. This assay uses antibodies specific to the phosphorylated form of a substrate protein.

Step-by-Step Methodology:

  • Cell Culture: Seed cells that express the target kinase in a 96-well plate and grow them to the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined amount of time (e.g., 1-2 hours).

  • Cell Stimulation (if necessary): If the kinase is activated by an external stimulus (e.g., a growth factor), add the stimulus to the appropriate wells.

  • Cell Lysis: Remove the culture medium and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Detection: The level of the phosphorylated substrate can be quantified using various methods, such as:

    • Western Blotting: A traditional method for separating and detecting proteins.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that provides a quantitative readout.

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A homogeneous assay format that is well-suited for high-throughput screening.[18]

  • Data Analysis: Normalize the phosphorylated protein signal to the total protein signal or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Conclusion and Future Perspectives

The 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine scaffolds each offer a unique set of advantages for the design of kinase inhibitors. The choice of scaffold is a critical decision in the drug discovery process and should be guided by the specific structural features of the target kinase, the desired selectivity profile, and the overall therapeutic goals. As our understanding of the human kinome continues to expand, the versatility of the pyrimidine core will undoubtedly continue to be leveraged to develop the next generation of targeted therapies. The development of dual-target and allosteric inhibitors based on these scaffolds represents exciting future directions in the field.[1][12]

References

  • Pyrimidines: A privileged scaffold for the development of anticancer agents as protein kinase inhibitors (Recent Update). PubMed. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. PubMed. [Link]

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central. [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. PubMed. [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. [Link]

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Novel targeted therapies for R/R MF: PIM1 kinase inhibition. YouTube. [Link]

  • Compounds currently approved or undergoing clinical trials for cancer... ResearchGate. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Momelotinib Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Momelotinib is a potent inhibitor of Janus Kinase 1 and 2 (JAK1/JAK2), approved for treating myelofibrosis, particularly in patients with anemia.[1][2] Its unique clinical profile is attributed not only to its on-target JAK inhibition, which alleviates symptoms and reduces spleen volume, but also to its "off-target" inhibition of Activin A receptor, type 1 (ACVR1/ALK2).[1][2][3][4] This ACVR1 inhibition leads to decreased hepcidin production, improved iron availability, and consequently, amelioration of anemia.[3][5][6] In kinase inhibitor drug discovery, the term "off-target" can signify both deleterious side effects and unexpected therapeutic benefits. Therefore, a rigorous and multi-faceted assessment of the selectivity profile of any new chemical entity, such as a momelotinib precursor or analog, is paramount.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of momelotinib precursors. We will delve into the rationale behind essential experimental workflows, provide detailed, self-validating protocols, and present a comparative analysis using hypothetical data to illustrate key decision-making processes in a drug discovery campaign.

The Strategic Importance of Off-Target Profiling

The development of kinase inhibitors is often a balancing act between maximizing on-target potency and minimizing undesirable off-target interactions. The highly conserved nature of the ATP-binding pocket across the human kinome makes achieving absolute specificity challenging.[7] Off-target effects can lead to toxicity, but as exemplified by momelotinib's inhibition of ACVR1, they can also unlock novel therapeutic mechanisms.[8][9]

A thorough off-target assessment for a momelotinib precursor should aim to answer three critical questions:

  • Selectivity: How potently does the precursor inhibit the primary targets (JAK1/JAK2) compared to a broad range of other kinases?

  • Therapeutic Off-Target Retention: Does the precursor retain the beneficial ACVR1 inhibitory activity?

  • Novel Liabilities: Does the precursor interact with any new off-targets that could pose a safety risk or, potentially, offer new therapeutic avenues?

To address these questions, we advocate for a tiered approach, beginning with broad, unbiased biochemical screens and progressing to more physiologically relevant cell-based and proteomics-based assays.

Key Signaling Pathways: JAK-STAT and ACVR1-SMAD

Understanding the core signaling pathways is crucial for designing and interpreting experiments.

  • The JAK-STAT Pathway: This cascade transmits signals from cytokines and growth factors to the nucleus, regulating processes like immunity and cell proliferation.[10][11][12][13] In myelofibrosis, a dysregulated JAK-STAT pathway drives inflammation and disease symptoms.[14][15] Momelotinib's primary mechanism is to inhibit JAK1 and JAK2, thereby dampening this hyperactivity.[2][16]

  • The ACVR1/BMP-SMAD Pathway: ACVR1 is a type I receptor in the bone morphogenetic protein (BMP) signaling pathway.[17][18] Ligand binding causes ACVR1 to form a complex with a type II receptor, leading to the phosphorylation of downstream proteins called SMADs (SMAD1/5/8).[19][20] These phosphorylated SMADs then travel to the nucleus to regulate gene transcription, including the gene for hepcidin, the master regulator of iron homeostasis.[3] Momelotinib's inhibition of ACVR1 blocks this cascade, reducing hepcidin and improving anemia.[3][5]

Signaling_Pathways cluster_0 JAK-STAT Pathway cluster_1 ACVR1/BMP-SMAD Pathway Cytokine Cytokine Receptor_JAK Cytokine Receptor Cytokine->Receptor_JAK binds JAK JAK1/JAK2 Receptor_JAK->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus_JAK Nucleus pSTAT->Nucleus_JAK translocates Genes_JAK Gene Transcription (Inflammation, Proliferation) Nucleus_JAK->Genes_JAK regulates Momelotinib_JAK Momelotinib Momelotinib_JAK->JAK inhibits BMP BMP6 Receptor_ACVR1 Type II Receptor BMP->Receptor_ACVR1 binds ACVR1 ACVR1 Receptor_ACVR1->ACVR1 activates SMAD SMAD1/5/8 ACVR1->SMAD phosphorylates pSMAD p-SMAD Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus_ACVR1 Nucleus Complex->Nucleus_ACVR1 translocates Hepcidin Hepcidin Gene Transcription Nucleus_ACVR1->Hepcidin upregulates Momelotinib_ACVR1 Momelotinib Momelotinib_ACVR1->ACVR1 inhibits

Figure 1: Simplified JAK-STAT and ACVR1 signaling pathways inhibited by Momelotinib.

A Tiered Experimental Framework for Off-Target Assessment

We propose a three-tiered workflow designed to provide a comprehensive and robust evaluation of a compound's selectivity, moving from broad, high-throughput methods to focused, hypothesis-driven cellular assays.

Experimental_Workflow cluster_workflow Off-Target Assessment Workflow Tier1 Tier 1: Broad Kinome Profiling (In Vitro Biochemical Assays) Decision1 Retains JAK1/2 & ACVR1? Acceptable Selectivity? Tier1->Decision1 Tier2 Tier 2: Cellular Target Validation (Pathway & Phenotypic Assays) Decision2 On-Target Cellular Activity? No Unexpected Toxicity? Tier2->Decision2 Tier3 Tier 3: Unbiased Proteomic Profiling (Advanced Cellular Assays) Proceed PROCEED: Candidate for In Vivo Testing Tier3->Proceed Decision1->Tier2 Yes Stop STOP: Re-design or Abandon Compound Decision1->Stop No Decision2->Tier3 Yes Decision2->Stop No

Figure 2: A tiered workflow for assessing the off-target effects of kinase inhibitors.

Tier 1: In Vitro Kinome Profiling

Expertise & Causality: The logical first step is to determine the direct enzymatic inhibitory activity of a precursor against a large panel of kinases.[21][22] This approach provides a broad, unbiased view of the compound's selectivity across the kinome. Commercial services like Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™ platform offer comprehensive panels.[23][24] The data generated (IC50 or Ki values) are crucial for initial go/no-go decisions and for guiding the design of subsequent cellular assays.

  • Compound Preparation: Solubilize the test compound (e.g., "Precursor A") in 100% DMSO to a stock concentration of 10 mM.

  • Assay Provider Submission: Submit the compound to a commercial provider (e.g., Reaction Biology) for screening against their comprehensive kinase panel (e.g., >300 kinases) at a single high concentration (e.g., 1 µM).

    • Rationale: An initial single-point screen is a cost-effective way to quickly identify potential off-target "hits."

  • Data Analysis (Initial Screen): Identify all kinases inhibited by >80% at 1 µM.

  • Dose-Response Follow-up: For the primary targets (JAK1, JAK2, ACVR1) and all identified off-target hits, request a full 10-point dose-response curve to determine the IC50 value for each interaction.

    • Trustworthiness: A full dose-response curve is essential to confirm the initial hit and accurately quantify the compound's potency. Use a known inhibitor (e.g., Momelotinib itself) as a positive control to validate the assay's performance.

  • Selectivity Calculation: Calculate a selectivity score (S-score) to quantify selectivity. A common method is the S(10) score, which is the number of off-targets with an IC50 < 10-fold of the primary target's IC50. A lower S-score indicates higher selectivity.

Tier 2: Cellular Target Engagement and Pathway Analysis

Expertise & Causality: An in vitro biochemical assay does not account for cell permeability, target availability, or intracellular ATP concentrations. Therefore, it is critical to validate the biochemical hits in a more physiologically relevant cellular context. Western blotting for phosphorylated downstream substrates is a direct and reliable method to confirm that the inhibitor is engaging its target and modulating the intended signaling pathway within the cell.

  • Cell Line Selection:

    • JAK-STAT: Use a JAK-dependent cell line, such as HEL 92.1.7 (human erythroleukemia), which harbors a JAK2 V617F mutation.

    • ACVR1-SMAD: Use a cell line responsive to BMP stimulation, such as HepG2 (human liver carcinoma), which is known to produce hepcidin in response to BMPs.[3]

  • Cell Culture and Starvation: Culture cells to ~80% confluency. For HepG2 cells, serum-starve overnight to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with a dose range of the test compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 2 hours.

  • Pathway Stimulation:

    • JAK-STAT (HEL cells): No stimulation is needed due to the activating JAK2 mutation.

    • ACVR1-SMAD (HepG2 cells): Stimulate with a known ACVR1 ligand, such as 50 ng/mL BMP6, for 30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

      • Key Antibodies: Phospho-STAT3 (Tyr705) for the JAK pathway, Phospho-SMAD1/5/8 for the ACVR1 pathway.

      • Loading Controls: Total STAT3, Total SMAD1, and β-Actin or GAPDH.

    • Trustworthiness: Including total protein and housekeeping controls is essential to ensure that any observed decrease in phosphorylation is due to kinase inhibition and not a general loss of protein.

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. Quantify band intensity using software like ImageJ.

Tier 3: Unbiased Proteomics-Based Profiling

Expertise & Causality: While targeted assays are excellent for validation, they can miss entirely unexpected off-targets. Unbiased proteomic methods provide a global view of a compound's interactions within the complex cellular environment.

  • Chemical Proteomics (e.g., Kinobeads): This method uses broad-spectrum kinase inhibitors immobilized on beads to pull down a large portion of the cellular kinome from a lysate.[7][25][26] By pre-incubating the lysate with a free test compound, one can see which kinases are competed off the beads, providing a quantitative measure of target engagement and selectivity across hundreds of native kinases simultaneously.[27][28]

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a compound binds to its target protein, it generally increases the protein's thermal stability.[29][30] After heating intact cells or cell lysates to various temperatures, the amount of soluble (non-denatured) target protein is quantified. A shift in the melting temperature (Tm) in the presence of the compound confirms direct target engagement in a label-free, physiological setting.[31]

CETSA_Principle cluster_cetsa CETSA Principle Compound Drug Compound Protein Target Protein Compound->Protein binds Complex Drug-Protein Complex Protein->Complex Heat_NoDrug Apply Heat (Increasing Temp) Protein->Heat_NoDrug Heat_WithDrug Apply Heat (Increasing Temp) Complex->Heat_WithDrug Unfolded_NoDrug Protein Unfolds (Lower Tm) Heat_NoDrug->Unfolded_NoDrug Unfolded_WithDrug Complex Remains Stable (Higher Tm) Heat_WithDrug->Unfolded_WithDrug

Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis: Momelotinib vs. Hypothetical Precursors

To illustrate the application of this framework, let's analyze hypothetical data for Momelotinib and two of its precursors, "Precursor A" and "Precursor B."

Scenario:

  • Momelotinib: The benchmark compound.

  • Precursor A: Designed for higher JAK2 potency.

  • Precursor B: Designed to improve overall safety and reduce off-targets.

Tier 1 Data: In Vitro Kinase Selectivity

The table below summarizes the IC50 values (nM) obtained from a broad kinase panel screen.

Kinase TargetMomelotinib (IC50 nM)Precursor A (IC50 nM)Precursor B (IC50 nM)Rationale for Inclusion
JAK1 111525Primary On-Target
JAK2 185 30Primary On-Target
ACVR1 90850110Key Therapeutic "Off-Target"
JAK3 150180>1000Selectivity vs. other JAKs
FLT3 >100080 >1000Common Myeloid Kinase Off-Target
RET >1000>1000>1000Common Kinase Off-Target
CDK2 800950>1000Cell Cycle Kinase Off-Target

Interpretation:

  • Precursor A: Successfully achieved higher potency against JAK2. However, this came at a significant cost: it lost most of its beneficial ACVR1 activity (IC50 increased ~9-fold) and gained a potent, undesirable off-target activity against FLT3, a kinase implicated in other myeloid malignancies.

  • Precursor B: Shows a slightly reduced potency against JAK1/JAK2 compared to Momelotinib but retains strong ACVR1 inhibition. Critically, it demonstrates a cleaner overall profile, with reduced activity against JAK3 and CDK2.

Tier 2 Data: Cellular Pathway Inhibition

The table below shows the IC50 values (nM) for inhibiting substrate phosphorylation in cellular assays.

Cellular AssayMomelotinib (IC50 nM)Precursor A (IC50 nM)Precursor B (IC50 nM)
p-STAT3 Inhibition (HEL cells)4515 60
p-SMAD1/5/8 Inhibition (HepG2)2502100300
Cell Viability (Ba/F3-FLT3)>10,000150 >10,000

Interpretation:

  • The cellular data strongly corroborate the biochemical findings.

  • Precursor A is highly potent in the JAK-STAT pathway assay but shows weak activity in the ACVR1-SMAD assay. Furthermore, its potent inhibition of FLT3 is confirmed by its high cytotoxicity in a cell line driven by FLT3 signaling, raising a significant safety flag.

  • Precursor B demonstrates a balanced profile, effectively inhibiting both the JAK-STAT and ACVR1-SMAD pathways at clinically relevant concentrations, with no off-target cytotoxicity observed.

Conclusion and Recommendations

Based on this multi-tiered assessment, a clear recommendation emerges.

  • Precursor A should be deprioritized. Despite its enhanced on-target potency for JAK2, the loss of the therapeutically beneficial ACVR1 activity combined with the acquisition of a potent and potentially toxic FLT3 off-target makes it an unattractive candidate.

  • Precursor B is a promising candidate for further development. It maintains the dual-inhibition profile of Momelotinib (JAK1/2 and ACVR1) while exhibiting an improved selectivity profile against other kinases like JAK3. This "cleaner" profile suggests a potentially wider therapeutic window and a better safety margin.

This guide illustrates that a successful drug discovery campaign for kinase inhibitors requires a holistic view. It is not merely a search for the highest on-target potency but a careful, multi-parametric optimization process. By integrating broad biochemical profiling with targeted cellular validation and unbiased proteomics, researchers can make well-informed decisions, leading to the development of safer and more effective medicines. The next logical step for Precursor B would be to advance it into in vivo efficacy and safety studies.

References

  • JAK-STAT signaling pathway - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Rudolf, A. K., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586. [Link]

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kisseleva, T., et al. (2002). The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]

  • Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Asshoff, M., et al. (2017). Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. Blood, 129(13), 1823–1830. [Link]

  • Mishina, Y., et al. (2012). The type I BMP receptor ACVR1/ALK2 is required for chondrogenesis during development. Developmental Biology. [Link]

  • Jak-Stat Signaling Pathway | Sino Biological. (n.d.). Retrieved January 17, 2026, from [Link]

  • Gande, S. L. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • JAK/STAT Signaling Pathway - Elabscience. (n.d.). Retrieved January 17, 2026, from [Link]

  • JAK-STAT Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 17, 2026, from [Link]

  • Zhao, L., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]

  • ACVR1 - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Rudolf, A. K., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Haupt, J., et al. (2021). BMP signaling and skeletal development in fibrodysplasia ossificans progressiva (FOP). Bone. [Link]

  • Sanchez-de-Diego, C., et al. (2019). ACVR1 Function in Health and Disease. Cells. [Link]

  • Molecular mechanism of BMP-ACVR1 signaling and Fibrodysplasia... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • What is momelotinib (Janus Kinase (JAK) inhibitor)? - Dr.Oracle. (2025). Retrieved January 17, 2026, from [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). ACS Publications. [Link]

  • Mechanism of Action | OJJAARA (momelotinib) | For HCPs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mesa, R. A., & Verstovsek, S. (2023). Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. Haematologica, 108(11), 2919–2932. [Link]

  • Verstovsek, S., & Mesa, R. A. (2023). Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis. Haematologica. [Link]

  • Oh, S. T., et al. (2021). ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial. Leukemia. [Link]

  • Chifotides, H. T., et al. (2023). Momelotinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Retrieved January 17, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Retrieved January 17, 2026, from [Link]

  • Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Nature Communications. [Link]

  • Momelotinib: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2024). Retrieved January 17, 2026, from [Link]

  • Müller, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Biochemical Sciences. [Link]

  • Kinase Screening Assay Services - Reaction Biology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Protein kinase profiling assays: a technology review - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Momelotinib mechanism of action - GSK Medical. (2024). Retrieved January 17, 2026, from [Link]

  • Kinase Screening and Profiling Services - BPS Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018). Retrieved January 17, 2026, from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling and Comparison of Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the pyrimidine scaffold represents a cornerstone in the design of kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP makes it a privileged structure for targeting the highly conserved ATP-binding pocket of kinases.[2][3] The dysregulation of protein kinases is a known driver in numerous pathologies, most notably cancer, making them a primary focus for therapeutic intervention.[4][5] This guide provides an in-depth, technically-grounded comparison of pyrimidine kinase inhibitors using a suite of in silico modeling techniques. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

The objective of this guide is to demonstrate how computational methods can rationally design, compare, and prioritize pyrimidine-based kinase inhibitors before committing to costly and time-consuming synthesis and in vitro testing.[6][7] By leveraging molecular docking, molecular dynamics, and free energy calculations, we can gain profound insights into the atomic-level interactions that govern inhibitor potency and selectivity.

The Biological Context: Why Target Pyrimidine Kinases?

Pyrimidine metabolism is fundamental to cell survival, providing the necessary building blocks for DNA and RNA synthesis.[5] Cells utilize two main routes for this: the de novo synthesis pathway and the salvage pathway. The salvage pathway is particularly crucial as it recycles pre-existing pyrimidine bases and nucleosides, converting them back into usable nucleotides.[8][9] Kinases within this pathway are responsible for the critical phosphorylation steps. In rapidly proliferating cells, such as cancer cells, there is a heightened demand for nucleotides, leading to an upregulation of these metabolic pathways.[5][10] Targeting the kinases in the pyrimidine salvage pathway can therefore selectively starve cancer cells of the materials needed for replication, making these enzymes attractive therapeutic targets.

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Uracil_ext Uracil Uracil_int Uracil Uracil_ext->Uracil_int Permease Cytidine_ext Cytidine Cytidine_int Cytidine Cytidine_ext->Cytidine_int Transporter Uridine_ext Uridine Uridine_int Uridine Uridine_ext->Uridine_int Permease UMP UMP Uracil_int->UMP UPRT Cytidine_int->Uridine_int Cytidine deaminase CMP CMP Cytidine_int->CMP Cytidine Kinase (Target) Uridine_int->UMP Uridine Kinase (Target) UDP UDP UMP->UDP CDP CDP CMP->CDP UTP UTP UDP->UTP CTP CTP CDP->CTP DNA_RNA DNA/RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA

Caption: The Pyrimidine Salvage Pathway, highlighting key kinases as therapeutic targets.

The In Silico Workflow: A Strategy for Rational Inhibitor Design

Our computational strategy is a multi-step process designed to increase the level of accuracy and confidence at each stage. We begin with a rapid, high-throughput method (molecular docking) to screen and rank potential inhibitors and then apply more computationally intensive methods (molecular dynamics and free energy calculations) to refine and validate our initial findings. This tiered approach ensures that computational resources are used efficiently, focusing only on the most promising candidates.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Analysis & Refinement cluster_output Output Target_Prep 1. Target Preparation (PDB Crystal Structure) Docking 3. Molecular Docking (Predict Binding Pose & Score) Target_Prep->Docking Ligand_Prep 2. Ligand Library Preparation (2D to 3D Structures) Ligand_Prep->Docking MD_Sim 4. Molecular Dynamics (MD) (Assess Complex Stability) Docking->MD_Sim Top Candidates Free_Energy 5. Binding Free Energy Calc. (Quantify Affinity - MM/PBSA) MD_Sim->Free_Energy Ranking 6. Candidate Ranking (Prioritize for Synthesis) Free_Energy->Ranking

Caption: A tiered workflow for in silico inhibitor comparison and prioritization.

Part 1: Molecular Docking – Predicting the Initial Handshake

Expertise & Experience: Molecular docking serves as our first-pass filter. It predicts the most likely binding pose of a ligand within the kinase's ATP-binding site and provides a scoring function to estimate binding affinity.[11][12] The fundamental principle is to sample a vast number of orientations and conformations of the ligand and score each based on intermolecular interactions like hydrogen bonds and van der Waals forces.[13] It is a computationally efficient method ideal for screening large libraries of compounds.[7] However, its primary limitation is that it treats the protein as a rigid structure and the scoring functions are approximations. Therefore, we use it not as a final arbiter of potency, but as a crucial tool to prioritize candidates for more rigorous analysis.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Target Protein Preparation:

    • Action: Download the crystal structure of the target kinase (e.g., Uridine Kinase) from the Protein Data Bank (PDB).

    • Causality: The crystal structure provides the essential 3D coordinates of the protein target. We must use a high-resolution structure to ensure atomic positions are accurate.

    • Procedure:

      • Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera).

      • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[14]

      • Add polar hydrogens and assign atomic charges using a tool like PDB2PQR. This is critical for accurately calculating electrostatic interactions.

      • Save the prepared protein structure as a PDBQT file using AutoDockTools, which adds salvation parameters and atom types required by the docking software.[15]

  • Ligand Preparation:

    • Action: Prepare 3D structures of the pyrimidine inhibitors to be tested.

    • Causality: Ligands are typically designed in 2D. They must be converted to accurate 3D structures with appropriate protonation states and minimized energy to be physically realistic.

    • Procedure:

      • Sketch the 2D structures of the pyrimidine inhibitors.

      • Use a program like Open Babel to convert the 2D structures to 3D (SDF or PDB format) and generate an initial low-energy conformation.[16]

      • Assign atomic charges (e.g., Gasteiger charges) and define the rotatable bonds.

      • Save the prepared ligands in the PDBQT format.

  • Docking Execution:

    • Action: Define the search space (grid box) and run the docking algorithm.

    • Causality: The docking algorithm needs to know where to search for a binding site. We define a "grid box" that encompasses the known ATP-binding pocket to focus the computational effort and increase efficiency.

    • Procedure:

      • In AutoDockTools, define a grid box centered on the ATP-binding site of the kinase. The box should be large enough to allow the ligand to rotate and translate freely within the pocket.[15]

      • Generate the grid parameter and docking parameter files.

      • Execute AutoDock Vina, providing the prepared protein, ligand(s), and configuration files as input.[16]

  • Results Analysis:

    • Action: Analyze the output files to determine the binding energy and visualize the binding pose.

    • Causality: The primary outputs are the binding affinity (in kcal/mol), which is the value from the scoring function, and the coordinates of the ligand in its predicted best pose. Lower binding energy values suggest a more favorable interaction.

    • Procedure:

      • Examine the output log file for the binding affinity scores of the top poses.

      • Load the docked protein-ligand complex back into a visualization tool.

      • Identify key interactions, such as hydrogen bonds with the kinase "hinge" region, which are critical for the ATP-competitive mechanism.[2]

Part 2: Molecular Dynamics – From a Static Photo to a Dynamic Movie

Expertise & Experience: While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations allow us to model the motion of every atom in the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose.[17][18] A ligand that appears promising in docking might be unstable and dissociate quickly in a dynamic environment. MD simulations validate the docking results by confirming that the key interactions are maintained over a simulated timescale (typically nanoseconds).[19]

Experimental Protocol: MD Simulation with GROMACS
  • System Preparation:

    • Action: Solvate the docked protein-ligand complex in a water box with ions.

    • Causality: Biological interactions occur in an aqueous environment. We must simulate this by placing the complex in a box of explicit water molecules and adding counter-ions to neutralize the system's charge, creating a physiologically realistic environment.[20]

    • Procedure:

      • Generate a topology for the ligand using a server like CGenFF or the Amber antechamber module. This file defines the force field parameters (bond lengths, angles, charges) for the inhibitor.

      • Combine the protein and ligand PDB files and use GROMACS to create a simulation box (e.g., a cubic box with a 1.0 nm buffer distance).

      • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

      • Add ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation Execution:

    • Action: Perform energy minimization, followed by equilibration and a final production run.

    • Causality: The initial system may have steric clashes or unfavorable geometries. Energy minimization removes these. Equilibration gradually brings the system to the desired temperature and pressure (e.g., 300 K and 1 bar) before the production run, ensuring the simulation is stable.

    • Procedure:

      • Energy Minimization: Run a steepest descent algorithm to relax the system.

      • NVT Equilibration: Heat the system to the target temperature while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.

      • NPT Equilibration: Bring the system to the target pressure while maintaining temperature, ensuring the correct density.

      • Production MD: Run the simulation for the desired length of time (e.g., 100 nanoseconds) to collect trajectory data for analysis.

  • Trajectory Analysis:

    • Action: Analyze the simulation trajectory to assess stability.

    • Causality: We need quantitative metrics to determine if the complex is stable. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone tells us how much they deviate from their starting positions. The Root Mean Square Fluctuation (RMSF) shows the flexibility of different parts of the protein.

    • Procedure:

      • RMSD: Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand is not dissociating.

      • RMSF: Calculate the RMSF for each protein residue to identify flexible regions.

      • Hydrogen Bond Analysis: Monitor the formation and breaking of specific hydrogen bonds identified during docking to confirm their stability.

Part 3: Binding Free Energy Calculation – Refining the Affinity Prediction

Expertise & Experience: Docking scores are useful for ranking but are not a precise measure of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a more accurate estimation of the binding free energy (ΔG) by analyzing snapshots from the MD simulation.[21][22] This method calculates the energy of the complex, the protein, and the ligand individually in a solvent environment, providing a more robust comparison between inhibitors.[21] While computationally more expensive than docking, it is a critical step for validating and re-ranking the top candidates.[23]

Experimental Protocol: MM/PBSA Calculation
  • Snapshot Extraction:

    • Action: Extract frames from the stable portion of the MD trajectory.

    • Causality: We must perform the calculation on a part of the trajectory where the system has reached equilibrium to get a reliable average free energy.

    • Procedure: Select frames from the latter half of the production MD run where the RMSD has plateaued.

  • Energy Calculation:

    • Action: For each snapshot, calculate the individual energy components for the complex, protein, and ligand.

    • Causality: The binding free energy is the difference between the bound and unbound states (ΔG_binding = G_complex - G_protein - G_ligand). MM/PBSA estimates each term by summing molecular mechanics energy in a vacuum, a polar solvation energy (from the Poisson-Boltzmann equation), and a nonpolar solvation energy.

    • Procedure: Use the g_mmpbsa tool (or similar scripts) in GROMACS, providing the trajectory snapshots as input.

  • Results Analysis:

    • Action: Average the binding free energy over all snapshots and compare the values between different inhibitors.

    • Causality: A more negative ΔG value indicates a stronger, more favorable binding affinity. This quantitative data allows for a direct comparison of inhibitor potency.

Comparative Case Study: Targeting Aurora Kinase A

To illustrate this workflow, we will compare three hypothetical pyrimidine-based inhibitors (INH-1, INH-2, INH-3) targeting Aurora Kinase A, a well-known cancer target.[24]

Kinase_Inhibitor_Interaction Kinase ATP Binding Pocket Hinge Region (Ala273) Gatekeeper Residue DFG Motif Inhibitor {Pyrimidine Inhibitor | { Pyrimidine Scaffold | R1 Group | R2 Group}} Kinase:hinge->Inhibitor:scaffold H-Bond Kinase:gate->Inhibitor:r1 Hydrophobic Interaction Kinase:dfg->Inhibitor:r2 van der Waals

Caption: Key interactions between a pyrimidine inhibitor and a kinase active site.

After running all three inhibitors through the complete in silico workflow, we compile the results for a direct comparison.

Data Summary: In Silico Comparison of Aurora Kinase A Inhibitors
MetricInhibitor 1 (INH-1)Inhibitor 2 (INH-2)Inhibitor 3 (INH-3)Causality & Interpretation
Docking Score (kcal/mol) -8.5-9.2-7.9A lower score suggests better initial binding. INH-2 is predicted as the best binder.
Key H-Bonds (Hinge) Ala273 (1)Ala273 (2)Ala273 (1)INH-2 forms two stable hydrogen bonds with the critical hinge residue, a strong indicator of potent ATP-competitive inhibition.
Ligand RMSD (avg, Å) 1.81.53.5Lower, stable RMSD indicates the ligand remains in its binding pose. INH-3 shows high fluctuation, suggesting an unstable binding mode.
MM/PBSA ΔG (kcal/mol) -45.7-58.3-25.1A more negative binding free energy confirms higher affinity. INH-2 is significantly more favorable than the others, corroborating the docking and MD data.
Analysis and Conclusion

Based on this multi-faceted computational analysis, Inhibitor 2 (INH-2) emerges as the most promising candidate.

  • Expertise: The instability of INH-3 during the MD simulation (high RMSD), despite a moderate docking score, is a critical finding. This demonstrates why relying on docking alone is insufficient and highlights the predictive power of a dynamic simulation. The two hydrogen bonds formed by INH-2 with the hinge region are a hallmark of effective kinase inhibitors, providing a clear mechanistic rationale for its high predicted affinity.[25]

This in silico data provides a strong, evidence-based rationale to prioritize INH-2 for chemical synthesis and subsequent in vitro experimental validation, saving significant resources that might otherwise have been spent on less promising candidates like INH-3.

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol.
  • In Silico Methods for Drug Design and Discovery. Frontiers Research Topic.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
  • What is in silico drug discovery? (2025).
  • Drug discovery by using in-silico experiments. (2022). dockdynamics In-Silico Lab.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Molecular Modeling Techniques and In-Silico Drug Discovery. (2024). Methods Mol Biol.
  • Applications and Limitations of In Silico Models in Drug Discovery. SpringerLink.
  • Best practices in free energy calcul
  • Recent Developments in Free Energy Calcul
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (2025). BenchChem.
  • Recent Developments in Free Energy Calculations for Drug Discovery. Semantic Scholar.
  • Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. (2025). BenchChem.
  • On Free Energy Calculations in Drug Discovery. (2025). Accounts of Chemical Research.
  • Free Energy Methods in Drug Discovery—Introduction. (2021). ACS Symposium Series.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). SpringerLink.
  • Schematic diagram of the pyrimidine biosynthetic and salvage pathways...
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science Publishers.
  • Schematics of a pyrimidine salvage pathway. Model of deoxyribose...
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Molecular docking studies of tyrosine kinase inhibitors.
  • Pyrimidine salvage. Reactome.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI.
  • Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. PDF.
  • Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH.
  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
  • Computational methods for analysis and inference of kinase/inhibitor rel
  • Pyrimidine ribonucleotide salvage p
  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University.
  • Molecular Docking Tutorial. University of California, San Francisco.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Protein-ligand docking. (2019). Galaxy Training Network.
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Tre
  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.
  • Chemical structures of previously reported pyrimidine-based kinase...
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical procedures for the proper disposal of Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate (CAS: 1056634-62-8), a complex heterocyclic compound frequently utilized as a key intermediate in pharmaceutical research and the synthesis of kinase inhibitors.[1][2] Given its status as a specialized research chemical, a comprehensive Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a conservative risk assessment derived from the known hazards of its constituent chemical moieties: an aromatic amine, a pyrimidine ring, and a morpholine group.

The primary directive of this guide is to ensure the safety of laboratory personnel and to maintain strict compliance with environmental regulations. All procedures outlined herein are grounded in the principles of the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).

Hazard Characterization and Risk Assessment

The molecular structure of this compound necessitates a cautious approach. In the absence of specific toxicological data for the complete molecule, its hazard profile must be inferred from its functional groups.

  • Aromatic Amine Moiety: The phenylamino group classifies this compound as an aromatic amine. This class of chemicals includes substances known for their potential toxicity, including carcinogenicity and mutagenicity.[3][4] Aromatic amines can be persistent in the environment and harmful to aquatic life.[3][5] Regulatory bodies often classify process residues from aniline (a primary aromatic amine) production as hazardous waste.[6][7]

  • Morpholine Moiety: The morpholine group is derived from morpholine, a compound classified as a flammable liquid and vapor that is corrosive and can cause severe skin burns and eye damage.[8] It is also recognized as harmful if swallowed and toxic upon skin contact or inhalation.[9]

  • Pyrimidine Core: The pyrimidine heterocyclic ring is a fundamental component of nucleobases. While biological systems can metabolize pyrimidines into simple waste products, the chemical compound itself is considered a flammable liquid that is incompatible with strong acids and oxidizing agents.[10][11]

Table 1: Summary of Inferred Hazards and Handling Precautions
ParameterGuideline / Inferred HazardRationale / Source
Primary Health Hazards Toxic if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation/burns. Potential carcinogen/mutagen.Based on aromatic amine and morpholine components.[4][9]
Primary Environmental Hazards Toxic to aquatic life with long-lasting effects.Based on aromatic amine and benzoate derivative data.[3][12]
Reactivity Hazards Incompatible with strong oxidizing agents and strong acids.Based on pyrimidine and morpholine functional groups.[9][11]
Recommended PPE Nitrile gloves, chemical safety goggles, and a laboratory coat.Standard practice for handling hazardous research chemicals.[13]
Disposal Classification Hazardous Chemical Waste. Do NOT dispose down the drain or in solid waste bins.Precautionary principle based on structural components.

Regulatory Framework for Laboratory Waste

The disposal of chemical waste from laboratories in the United States is regulated by the EPA under RCRA.[14] Every institution that generates hazardous waste is assigned a generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the volume of waste produced monthly.[15] This status dictates specific requirements for on-site storage duration, documentation, and personnel training.

It is imperative that all researchers consult their institution's Environmental Health & Safety (EHS) department to ensure full compliance with both federal regulations and site-specific policies.[16] Many academic and research institutions operate under the EPA's Subpart K rules, which provide a more flexible, lab-centric alternative to industrial hazardous waste regulations.[17][18]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures a safe and compliant disposal pathway for this compound and associated waste (e.g., contaminated consumables).

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure you are wearing:

  • Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Chemical safety goggles or a face shield.

  • A laboratory coat . All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood.[19]

Step 2: Waste Characterization and Segregation
  • Characterize: All waste containing this compound—including pure excess material, solutions, and contaminated items like weigh boats, gloves, and pipette tips—must be characterized as Hazardous Chemical Waste .

  • Segregate: This waste stream must be kept separate from incompatible materials. Specifically, do not mix with:

    • Strong Acids: The basic nitrogen atoms in the morpholine and pyrimidine rings can react exothermically with acids.[9][11]

    • Strong Oxidizing Agents: To prevent a potentially dangerous reaction.

    • Aqueous Waste (Drain Disposal): The compound's low water solubility and potential aquatic toxicity strictly prohibit drain disposal.[8][12]

Step 3: Containerization and Labeling
  • Select a Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) jug for liquids or a sealable pail for solids. The container must be in good condition with a secure, leak-proof lid.

  • Label the Container: Immediately affix a hazardous waste tag to the container. The tag must be filled out completely and legibly, including:

    • Full Chemical Name: "this compound" (and any other chemical constituents in the waste). Do not use abbreviations.

    • Hazard Identification: Check the boxes for "Toxic" and "Health Hazard."

    • Principal Investigator and Laboratory Information.

Step 4: Accumulation and Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[15][17]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times except when adding waste.

  • Maintain secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

Step 5: Arrange for Final Disposal
  • Once the waste container is full, or if it has been accumulating for the maximum time allowed by your institution (e.g., 12 months under Subpart K), contact your EHS department to arrange for pickup.[17]

  • Trained EHS professionals or a licensed hazardous waste contractor will transport the waste for final disposal, which is typically accomplished via high-temperature incineration at a permitted Treatment, Storage, and Disposal (TSD) facility.

Emergency Procedures

  • Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container. For a liquid spill, absorb with a non-reactive absorbent material (e.g., vermiculite or sand), and place the contaminated material in the waste container. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][13]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[9][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_handle Phase 2: Handling & Containment cluster_dispose Phase 3: Accumulation & Disposal A Identify Waste: Ethyl 4-(2-(4-morpholinophenylamino) pyrimidin-4-yl)benzoate B Assess Hazards (via Structural Analysis) A->B No specific SDS C Don Appropriate PPE B->C Treat as Hazardous D Characterize as Hazardous Chemical Waste C->D E Segregate from Incompatibles (Acids, Oxidizers) D->E F Select & Fill Appropriate Container E->F G Complete & Affix Hazardous Waste Label F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Monitor Fill Level & Accumulation Date H->I J Request Pickup from EHS I->J Container Full or Time Limit Reached K Final Disposal via Licensed Contractor (Incineration) J->K

Caption: Disposal workflow for this compound.

References

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • MORPHOLINE Safety Data Sheet. MsdsDigital.com. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Morpholine Safety Data Sheet. Penta Chemicals. [Link]

  • Salvage of circulating pyrimidine nucleosides in the rat. PubMed. [Link]

  • Aromatic Amine Pollution. Sustainability Dictionary. [Link]

  • Pyrimidine Metabolism. Small Molecule Pathway Database (SMPDB). [Link]

  • methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. Daicel Pharma Standards. [Link]

  • Aromatic Amines. Sustainability Dictionary. [Link]

  • Salvage of circulating pyrimidines by tissues of the mouse. ResearchGate. [Link]

  • Safety Data Sheet: Ethyl 4-hydroxybenzoate. Chemos GmbH & Co.KG. [Link]

  • Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)Benzoate. MySkinRecipes. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • This compound CAS 1056634-62-8. Home Sunshine Pharma. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling Ethyl 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoate (CAS No. 1056634-62-8). As a key intermediate in the synthesis of kinase inhibitors, this compound is integral to cutting-edge pharmaceutical research.[1]

Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific molecule, this guide is built upon a foundation of chemical analogy and established best practices for handling structurally related compounds. The molecule's architecture, featuring aromatic amine, pyrimidine, and morpholine moieties, necessitates a cautious approach, assuming potential hazards such as skin, eye, and respiratory irritation, as well as acute toxicity if ingested.[2][3][4][5][6]

Our primary objective is to create a self-validating system of safety, ensuring that every protocol is grounded in a clear understanding of the potential risks and the rationale behind each protective measure.

Part 1: Hazard Analysis and Risk Mitigation

The core principle of laboratory safety is to understand the potential hazards of a substance to justify the necessary controls. For this compound, a solid typically appearing as a light yellow powder[7], we must consider the following risks based on its chemical structure:

  • Inhalation Hazard : As a powdered solid, the primary risk is the inhalation of fine dust, which can cause respiratory tract irritation.[2][3][4][8] All handling of the solid form must be conducted in a way that minimizes or eliminates aerosolization.

  • Dermal Contact Hazard : Aromatic amines and complex heterocyclic compounds can cause skin irritation or, in some cases, sensitization upon contact.[2][3][4][5] Protective gloves and clothing are mandatory to prevent dermal exposure.

  • Ocular Hazard : Chemical dust can cause serious eye irritation or damage.[4][5][9][10] Appropriate eye protection is non-negotiable.

  • Ingestion Hazard : While less common in a laboratory setting, accidental ingestion could be harmful.[2][3][4][5] This underscores the importance of strict hygiene practices.[2][8][10]

Part 2: Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a passive checklist but an active risk management strategy. The following table summarizes the mandatory equipment for handling this compound.

PPE CategoryRecommended EquipmentBest Practices & Rationale
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 approved) or safety glasses with side shields.[8][11]Rationale : Protects against accidental splashes and airborne particulates. Goggles provide a full seal for superior protection against fine dust.
Face shield (worn over goggles).[8][11]Rationale : Required when there is a significant risk of splashing (e.g., handling larger volumes, preparing solutions). It protects the entire face.
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile, Butyl rubber).[8]Rationale : Creates a barrier against skin contact. Nitrile is a common and effective choice, but always consult the manufacturer's resistance chart. Inspect gloves for integrity before each use and use proper removal techniques to avoid contamination.[8]
Respiratory Protection Certified chemical fume hood.Rationale : This is the primary engineering control to prevent inhalation of chemical dust.[8][11] All weighing and solution preparation should occur within a fume hood.
NIOSH-approved respirator (e.g., N95 or higher).[8][12]Rationale : Required only if a fume hood is non-functional or if an emergency situation (e.g., a large spill) generates dust outside of containment. Use must be part of a formal respiratory protection program.
Protective Clothing Flame-resistant lab coat.Rationale : Protects skin and personal clothing from contamination.[11]
Full-length pants and closed-toe shoes.Rationale : Provides a complete skin barrier for the lower body and protects feet from spills.
Chemical-protective suit or apron.[13]Rationale : Recommended for large-scale operations or when handling significant quantities where extensive contamination is possible.

Part 3: Operational Plan for Safe Handling

A safe outcome is the result of a well-defined process. The following step-by-step guide covers the lifecycle of the compound in the laboratory.

Step 1: Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any damage or leaks.[8]

  • Segregate : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][10]

  • Secure : Keep the container tightly closed when not in use.[8][9] The storage area should be clearly labeled with appropriate hazard warnings and, if possible, be a locked cabinet to restrict access.[2][3][8]

Step 2: Handling and Use
  • Designate Area : All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[8]

  • Assemble PPE : Before handling, don all required PPE as outlined in Part 2.

  • Minimize Dust : Use techniques that avoid the formation of dust. For example, carefully open containers and use a micro-spatula for transfers.

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[2][8][10] Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[2][8][9]

Step 3: Spill Management
  • Evacuate : For any spill, evacuate the immediate area.

  • Assess : Determine the extent of the spill and whether it can be managed safely by laboratory personnel.

  • Clean-Up (Minor Spill) : Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to avoid raising dust.[8]

  • Collect : Carefully scoop the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Step 4: Disposal
  • Waste Streams : All contaminated materials (gloves, absorbent materials, empty containers) and surplus chemicals must be treated as hazardous waste.

  • Containment : Place waste in sealed, clearly labeled containers.

  • Compliance : Dispose of all waste in strict accordance with all applicable local, state, and federal environmental regulations.[2][9][10]

Part 4: Safe Handling Workflow

The following diagram illustrates the decision-making and operational flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Operational Phase cluster_post Post-Handling Phase A 1. Hazard Assessment (Assume Irritant, Harmful if Swallowed/Inhaled) B 2. Select & Inspect PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat A->B C 3. Prepare Workspace (Certified Fume Hood) B->C D 4. Handle Chemical (Weighing, Transfers, Reactions) C->D E Spill Occurs? D->E F Follow Spill Protocol (Evacuate, Contain, Clean) E->F Yes G 5. Decontamination (Clean Workspace) E->G No F->G H 6. Proper PPE Removal (Avoid Self-Contamination) G->H I 7. Waste Disposal (Segregate & Label Hazardous Waste) H->I J 8. Personal Hygiene (Wash Hands Thoroughly) I->J

Caption: Workflow for safe handling of this compound.

References

  • Benchchem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • American Chemistry Council. Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).
  • ACS Material. PPE and Safety for Chemical Handling.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • MedchemExpress.com.
  • MySkinRecipes. Ethyl 4-(2-((4-Morpholinophenyl)Amino)Pyrimidin-4-Yl)
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • CymitQuimica. Safety Data Sheet for Methyl 2-amino-5-(morpholin-4-yl)
  • Polysciences, Inc.
  • Home Sunshine Pharma. Ethyl 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)
  • Flinn Scientific.
  • Chemos GmbH&Co.KG.
  • CDH Fine Chemical. material safety data sheet sds/msds for 1-NAPHTHALENE ACETIC ACID.
  • PubChem. 2-(4-Morpholinyl)benzothiazole.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.